Cyclopentanone p-Toluenesulfonylhydrazone
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(cyclopentylideneamino)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-10-6-8-12(9-7-10)17(15,16)14-13-11-4-2-3-5-11/h6-9,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWNHVHJYZEPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298921 | |
| Record name | Cyclopentanone p-Toluenesulfonylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17529-98-5 | |
| Record name | 17529-98-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanone p-Toluenesulfonylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanone p-Toluenesulfonylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
synthesis pathway for cyclopentanone p-toluenesulfonylhydrazone
An In-depth Technical Guide to the Synthesis of Cyclopentanone p-Toluenesulfonylhydrazone
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in modern organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the compound's significance, particularly as a precursor in the Shapiro reaction. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for preparing this versatile reagent.
Introduction: The Synthetic Utility of Tosylhydrazones
Tosylhydrazones, such as the title compound, are highly stable, crystalline solids that serve as pivotal precursors for a variety of chemical transformations. Formed from the condensation of a ketone or aldehyde with p-toluenesulfonylhydrazide, these compounds are most notably employed in the Shapiro reaction to generate vinyl lithium species, which can then be trapped with a wide range of electrophiles.[1][2][3] This reaction pathway offers a powerful method for the formation of carbon-carbon bonds and the synthesis of complex olefins from simple carbonyl compounds.[4][5] Additionally, tosylhydrazones are precursors for diazo compounds, which are instrumental in cyclopropanation and epoxidation reactions.[6] this compound, specifically, is a key reagent for creating cyclopentene derivatives and cycloalkenyl boronic acid pinacol esters, valuable intermediates in organic synthesis.[7][8][9]
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of this compound is a classic condensation reaction between a carbonyl compound (cyclopentanone) and a hydrazine derivative (p-toluenesulfonylhydrazide).[6] The reaction proceeds via a nucleophilic addition-elimination pathway, typically under mild acid catalysis, which serves to activate the carbonyl group toward nucleophilic attack.
The mechanism unfolds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the cyclopentanone carbonyl group, enhancing its electrophilicity.
-
Nucleophilic Attack: The terminal nitrogen atom of p-toluenesulfonylhydrazide, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a protonated carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the hydroxyl group, converting it into a good leaving group (water).
-
Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond.
-
Deprotonation: The final step involves the deprotonation of the nitrogen atom to regenerate the acid catalyst and yield the final, stable tosylhydrazone product.
This entire process is a reversible dehydration reaction.[10] The equilibrium is typically driven towards the product by precipitating the tosylhydrazone from the reaction mixture.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of tosylhydrazones from cyclic ketones.[11][12] The causality behind the chosen conditions is critical for reproducibility. Hot ethanol is employed as the solvent because it effectively dissolves the p-toluenesulfonyl hydrazide starting material, while the desired product has lower solubility at room temperature, facilitating its isolation via precipitation.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| Cyclopentanone | 84.12 | 3.69 g (4.0 mL) | 43.8 | 1.0 |
| p-Toluenesulfonylhydrazide | 186.24 | 9.22 g | 49.5 | 1.13 |
| Ethanol (95%) | 46.07 | ~130 mL | - | - |
| Water | 18.02 | 10 mL | - | - |
Step-by-Step Procedure
-
Dissolution of Hydrazide: In a 250 mL Erlenmeyer flask, add p-toluenesulfonylhydrazide (9.22 g, 49.5 mmol) to ethanol (130 mL). Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. A clear solution should be obtained. Rationale: Ensuring the hydrazide is fully dissolved before adding the ketone prevents localized high concentrations and promotes homogeneous reaction conditions.
-
Addition of Ketone: To the hot ethanolic solution of p-toluenesulfonylhydrazide, add cyclopentanone (3.69 g, 43.8 mmol) in a single portion, followed by the addition of water (10 mL).[11] Swirl the flask to ensure thorough mixing. Rationale: The addition of a small amount of water can aid in the subsequent precipitation of the product.
-
Precipitation: Remove the flask from the heat source and allow it to stand at room temperature. A white, crystalline solid should begin to precipitate within 30 minutes.[11] To maximize crystal formation, the mixture can be cooled further in an ice-water bath. Rationale: The product is significantly less soluble in the ethanol-water mixture at lower temperatures, driving the reaction equilibrium forward and enabling high recovery.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities. Rationale: Washing with cold solvent minimizes the loss of product, which has some residual solubility.
-
Drying: Dry the collected white solid under vacuum or in a desiccator to a constant weight. The expected yield of the purified product typically ranges from 70% to 85%.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂S |
| Molecular Weight | 252.33 g/mol [13] |
| Appearance | White crystalline solid |
| Melting Point | 184 °C (with decomposition)[8][14][15] |
Further characterization via NMR and IR spectroscopy would confirm the structure by showing characteristic peaks for the aromatic tosyl group, the cyclopentylidene moiety, and the N-H bond.
Safety and Handling
-
Cyclopentanone: Flammable liquid and vapor. Causes eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
p-Toluenesulfonylhydrazide: May cause skin and eye irritation. Avoid inhalation of dust.
-
This compound: Causes skin and serious eye irritation.[13] Standard laboratory safety precautions should be observed. Wear protective gloves, clothing, and eye protection.[14][15]
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The synthesis of this compound is a straightforward and high-yielding procedure that provides access to a versatile synthetic intermediate. The protocol described herein is robust and based on well-established chemical principles, making it suitable for implementation in both academic and industrial research settings. The resulting compound is a key building block for advanced organic synthesis, particularly for the construction of olefinic structures via the Shapiro reaction.
References
- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Shapiro Reaction [organic-chemistry.org]
- 6. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 17529-98-5 [chemicalbook.com]
- 9. This compound [myskinrecipes.com]
- 10. reddit.com [reddit.com]
- 11. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound | C12H16N2O2S | CID 277894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. echemi.com [echemi.com]
Foreword: The Tosylhydrazone as a Cornerstone of Modern Synthesis
An In-Depth Technical Guide to the Fundamental Mechanisms of Tosylhydrazone Decomposition
In the landscape of synthetic organic chemistry, the ability to transform a simple carbonyl group into a versatile reactive intermediate is of paramount importance. Among the myriad of tools available, the tosylhydrazone stands out as a uniquely powerful and multifaceted functional group. Derived readily from aldehydes and ketones, tosylhydrazones are not mere derivatives but are gateways to some of the most fundamental reactive species known to chemists: diazo compounds, carbenes, and vinyl anions.[1][2][3] Their decomposition is not a simple degradation but a controlled and predictable unmasking of reactivity, enabling the construction of complex molecular architectures.
This guide eschews a conventional textbook format. Instead, it is structured to provide a deep, mechanistic understanding from a practitioner's perspective. We will explore the core pathways of tosylhydrazone decomposition—base-induced, thermal, photochemical, and metal-catalyzed—not as isolated reactions, but as interconnected strategies governed by predictable electronic and steric principles. The focus is on the causality behind the choice of reagents and conditions and how these choices dictate the ultimate synthetic outcome. For the researcher and drug development professional, a mastery of these fundamentals is essential for innovation and problem-solving.
The Genesis: Formation of Tosylhydrazones
The journey begins with the straightforward synthesis of the tosylhydrazone itself. This is typically achieved through the condensation reaction between an aldehyde or ketone and p-toluenesulfonylhydrazide (TsNHNH₂), often under mild acid catalysis.[1][4] This reaction is a robust and high-yielding process, making tosylhydrazones readily accessible starting materials.
The choice of carbonyl precursor is the first critical step in any synthetic sequence, as its structure will define the substitution pattern of the subsequent alkene or the nature of the carbene intermediate.
Figure 1: General scheme for the synthesis of tosylhydrazones.
The Core Pathways: Base-Induced Decomposition
The treatment of tosylhydrazones with base is the most common and mechanistically rich method for their decomposition. The specific base and solvent system employed dramatically alters the reaction pathway, leading to distinct products. This divergence is exemplified by two cornerstone named reactions: the Bamford-Stevens and the Shapiro reaction.
The Bamford-Stevens Reaction: A Tale of Two Solvents
The Bamford-Stevens reaction utilizes strong bases such as sodium methoxide (NaOMe) or sodium hydride (NaH) to effect an elimination.[5][6][7][8] The critical insight for the synthetic chemist is that the solvent choice dictates the nature of the key reactive intermediate.
-
In Aprotic Solvents: The reaction proceeds through a carbene intermediate. The base deprotonates the hydrazone nitrogen, followed by the elimination of the tosyl group to generate a diazo compound.[5][7][9] This diazo species is often unstable and readily loses molecular nitrogen (N₂) to form a carbene. This pathway is favored in solvents like ethers (e.g., diglyme) and is crucial for reactions involving carbene insertions or cyclopropanations.[5][10][11]
-
In Protic Solvents: The mechanism shifts to favor a carbenium ion (carbocation) intermediate.[5][6][8] After the formation of the diazo compound, it is protonated by the solvent (e.g., ethylene glycol) to form a diazonium ion. This is an excellent leaving group, and its departure as N₂ generates a carbenium ion, which then eliminates a proton to form the most thermodynamically stable alkene.[7][8]
Figure 2: Divergent pathways of the Bamford-Stevens reaction.
The Shapiro Reaction: Precision Engineering of Vinyl Anions
The Shapiro reaction provides a powerful method to convert ketones and aldehydes into alkenes, often with regioselectivity opposite to that of the Bamford-Stevens reaction.[12][13][14] The key is the use of two or more equivalents of a strong organolithium base (e.g., n-BuLi, MeLi).[12][15] This stoichiometric choice is not arbitrary; it is the causal driver of the entire mechanism.
-
First Deprotonation: The first equivalent of base acts similarly to the Bamford-Stevens reaction, deprotonating the acidic N-H of the hydrazone.[15][16]
-
Second Deprotonation: The second, crucial equivalent deprotonates the α-carbon, which is rendered acidic by the adjacent imine. This deprotonation occurs preferentially at the less sterically hindered position, establishing the reaction's regioselectivity.[12][16]
-
Elimination and Decomposition: The resulting dianion collapses, eliminating the tosyl group (as tosyl anion, Ts⁻) and molecular nitrogen.
-
Vinyllithium Formation: This concerted or stepwise elimination generates a vinyllithium species.[12][15] This intermediate is a powerful synthetic tool in its own right and can be trapped with a variety of electrophiles (e.g., H₂O, alkyl halides, CO₂) or simply protonated to yield the less-substituted (kinetic) alkene product.[15][16]
Figure 3: The core mechanism of the Shapiro reaction.
Data Summary: Bamford-Stevens vs. Shapiro Reaction
The choice between these two reactions is a classic example of achieving kinetic versus thermodynamic control.
| Feature | Bamford-Stevens Reaction | Shapiro Reaction |
| Base | Strong, non-nucleophilic bases (e.g., NaH, NaOMe)[6][8] | Strong organolithium bases (e.g., n-BuLi, MeLi)[14][15] |
| Stoichiometry | Catalytic or stoichiometric base | ≥ 2 equivalents of base required[12][14] |
| Key Intermediate | Carbene (aprotic) or Carbenium ion (protic)[5][8] | Vinyllithium[12][15] |
| Regioselectivity | Forms the more substituted (thermodynamic) alkene[6][8][14] | Forms the less substituted (kinetic) alkene[6][12][14] |
| Solvent | Protic (glycols) or aprotic (ethers)[6][7] | Aprotic (ethers, hexanes) |
Alternative Activation Modes
While base-induced methods are prevalent, decomposition can also be triggered by thermal, photochemical, or metal-catalyzed pathways, each offering unique advantages.
Thermal and Photochemical Decomposition
Heating a tosylhydrazone, particularly its salt form, can induce the elimination of the tosyl group and N₂ to generate a carbene.[17][18][19] This method is straightforward but can require high temperatures, which may not be suitable for sensitive substrates.[20][21]
Photochemical decomposition offers a milder alternative.[22][23] Irradiation of tosylhydrazone anions with light (often visible or UV) can generate diazo intermediates at room temperature.[22][24] This approach is highly valuable for temperature-sensitive applications and has enabled the synthesis of previously inaccessible compounds like benzylboronates.[22][25]
Transition-Metal-Catalyzed Decomposition
This modern approach has revolutionized the use of tosylhydrazones, transforming them into partners for cross-coupling reactions.[2][26][27] The fundamental principle involves the in situ generation of a diazo compound from the tosylhydrazone via a base, which is then intercepted by a transition metal catalyst (e.g., Palladium, Rhodium, Copper).[1][28][29]
The catalyst reacts with the diazo compound to form a metal-carbene (or carbenoid) intermediate. This highly reactive species does not behave like a free carbene; its reactivity is moderated by the metal center. This intermediate is the linchpin of a catalytic cycle that can involve migratory insertion, reductive elimination, or other organometallic steps to form new C-C and C-X bonds with exceptional control and efficiency.[1][5][27][28]
Figure 4: Generalized catalytic cycle for metal-catalyzed cross-coupling.
Experimental Protocols: A Self-Validating System
A trustworthy protocol is one where the steps are clear and the rationale is understood. Below are representative procedures for the synthesis of a tosylhydrazone and its subsequent use in a Shapiro reaction.
Protocol 1: Synthesis of Camphor Tosylhydrazone
Causality: This protocol uses acid catalysis to accelerate the condensation reaction by protonating the carbonyl oxygen, making it more electrophilic. Ethanol serves as a solvent that is suitable for both reactants and allows for easy product crystallization upon cooling.
-
1. Reagent Preparation: To a 250 mL round-bottom flask, add camphor (15.2 g, 0.1 mol) and tosylhydrazine (18.6 g, 0.1 mol).
-
2. Solvation: Add 100 mL of absolute ethanol to the flask.
-
3. Catalysis: Add 5-6 drops of concentrated hydrochloric acid (HCl) as a catalyst.
-
4. Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The solids will dissolve, and the reaction is typically complete within 1-2 hours.
-
5. Isolation: Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.
-
6. Purification: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The product is typically of high purity without further recrystallization.
Protocol 2: Shapiro Reaction of an Aryl Tosylhydrazone
Causality: This protocol uses tetrahydrofuran (THF) as an aprotic solvent to prevent quenching of the strong organolithium base and the vinyllithium intermediate. The reaction is conducted at -78 °C (a dry ice/acetone bath) to control the highly exothermic deprotonation steps and maintain the stability of the organolithium species. The use of two equivalents of n-BuLi is critical for the dianion formation that drives the reaction.
-
1. System Preparation: Under an inert atmosphere (Nitrogen or Argon), add the aryl tosylhydrazone (e.g., acetophenone tosylhydrazone, 10 mmol) to a flame-dried 100 mL flask equipped with a magnetic stir bar.
-
2. Solvation: Add 40 mL of anhydrous THF via syringe. Cool the resulting suspension to -78 °C.
-
3. Base Addition: While stirring vigorously, slowly add n-butyllithium (2.5 M in hexanes, 8.4 mL, 21 mmol, 2.1 equivalents) dropwise via syringe over 15 minutes. A color change (often to deep red or orange) and gas evolution (N₂) will be observed.
-
4. Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for an additional 2 hours, or until gas evolution ceases.
-
5. Quenching: Cool the reaction back to 0 °C and slowly quench by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
6. Workup: Transfer the mixture to a separatory funnel, add 50 mL of diethyl ether, and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
7. Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude alkene product, which can be purified by column chromatography or distillation.
Conclusion and Future Outlook
The decomposition of tosylhydrazones is a testament to the elegance and power of mechanistic organic chemistry. From the base- and solvent-controlled dichotomy of the Bamford-Stevens and Shapiro reactions to the modern frontiers of photo- and metal-catalysis, these versatile precursors continue to provide solutions to complex synthetic challenges. The ability to generate diazo, carbene, and vinyl anion intermediates from a common, stable starting material ensures that tosylhydrazone chemistry will remain an indispensable tool for researchers in drug discovery and materials science for the foreseeable future. Ongoing research focusing on enantioselective metal-catalyzed processes and novel photochemical transformations promises to further expand the synthetic utility of these remarkable molecules.
References
- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shapiro Reaction and Mechanism [maxbrainchemistry.com]
- 5. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Simple Understanding on Bamford Steven Reaction [unacademy.com]
- 11. chemistryschool.net [chemistryschool.net]
- 12. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 13. Shapiro reaction | PPTX [slideshare.net]
- 14. chemistnotes.com [chemistnotes.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. investigacion.unirioja.es [investigacion.unirioja.es]
- 17. Carbene functionalization of porphyrinoids through tosylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Carbene functionalization of porphyrinoids through tosylhydrazones | CoLab [colab.ws]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Photo‐Induced Homologation of Carbonyl Compounds for Iterative Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Photochemical carboborylation and three-component difunctionalization of α,β-unsaturated ketones with boronic acids via tosylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06537A [pubs.rsc.org]
- 26. Recent Advances in Transition-Metal-Catalyzed Reactions of N-Tosylhydrazones | Semantic Scholar [semanticscholar.org]
- 27. N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-Depth Technical Guide to Cyclopentanone p-Toluenesulfonylhydrazone: Synthesis, Reactivity, and Applications
This guide provides an in-depth exploration of cyclopentanone p-toluenesulfonylhydrazone (CAS 17529-98-5), a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, and critical reactions of this compound, with a focus on the underlying principles and practical applications that drive innovation in the field.
Introduction: The Synthetic Utility of a Key Intermediate
This compound, also known as cyclopentanone tosylhydrazone, is a crystalline solid that serves as a pivotal precursor for the generation of cyclopentenylidene carbenes and vinyllithium species. Its significance lies in its ability to facilitate the formation of carbon-carbon double bonds and to serve as a nucleophilic cyclopentenyl synthon. This reactivity is primarily harnessed through two named reactions: the Bamford-Stevens reaction and the Shapiro reaction. These transformations open avenues to a variety of cyclopentene-based structures, which are integral components of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] This guide will provide a comprehensive overview of the essential knowledge required to effectively utilize this reagent in a research and development setting.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling.
Core Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier and database sources.
| Property | Value | Reference(s) |
| CAS Number | 17529-98-5 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₂S | [2] |
| Molecular Weight | 252.33 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 184 °C (decomposition) | [3][4] |
| Boiling Point | ~401.7 °C at 760 mmHg (Predicted) | [4] |
| Density | ~1.27 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in hot ethanol. | [5][6] |
| IUPAC Name | N'-(cyclopentylidene)-4-methylbenzenesulfonohydrazide | [2] |
Spectral Data Interpretation
-
¹H NMR: The spectrum would feature signals for the aromatic protons of the tosyl group (typically two doublets in the 7-8 ppm region), a singlet for the methyl group on the tosyl ring (around 2.4 ppm), and multiplets for the methylene protons of the cyclopentyl ring. The NH proton may appear as a broad singlet.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons, the methyl carbon of the tosyl group, the quaternary carbon of the C=N bond, and the methylene carbons of the cyclopentane ring.
-
Infrared (IR): Key absorption bands would be expected for N-H stretching, C=N stretching, S=O stretching (asymmetric and symmetric), and C-H stretching (aromatic and aliphatic).
-
Mass Spectrometry (MS): The molecular ion peak would be observed at m/z = 252. Fragmentation would likely involve the loss of the tosyl group and cleavage of the cyclopentyl ring.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, information from related compounds such as p-toluenesulfonylhydrazide suggests that heating may cause a fire and it can be toxic if ingested or inhaled.[7]
Synthesis of this compound
The preparation of this compound is a straightforward condensation reaction between cyclopentanone and p-toluenesulfonylhydrazide. This reaction is typically acid-catalyzed and proceeds in high yield.
Reaction Principle
The synthesis involves the nucleophilic attack of the terminal nitrogen of p-toluenesulfonylhydrazide on the electrophilic carbonyl carbon of cyclopentanone. This is followed by dehydration to form the stable hydrazone product. The use of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general method for the preparation of tosylhydrazone derivatives.[5][6]
Materials:
-
Cyclopentanone
-
p-Toluenesulfonylhydrazide
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve p-toluenesulfonylhydrazide (1.0 eq) in a minimal amount of hot ethanol.
-
To this hot solution, add cyclopentanone (0.95 eq) dropwise with continuous stirring.
-
Add a small amount of water (approximately 5-10% of the ethanol volume) to the reaction mixture.
-
Allow the hot mixture to stir for a few minutes and then let it stand at room temperature for 30-60 minutes, during which a white solid will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the pure this compound.
Key Reactions and Mechanistic Insights
The synthetic power of this compound is realized through its decomposition under basic conditions, leading to valuable reactive intermediates. The choice of base and solvent dictates the reaction pathway and the final product.
The Shapiro Reaction: A Gateway to Vinyllithium Reagents
The Shapiro reaction involves the treatment of a tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like hexane or diethyl ether.[8] This reaction regioselectively generates a vinyllithium species, which can then be quenched with various electrophiles.[9] This method is particularly valuable as it often produces the less substituted (kinetic) alkene product.
Mechanism:
-
The first equivalent of the organolithium base deprotonates the acidic N-H proton of the hydrazone.
-
The second equivalent of base deprotonates the less sterically hindered α-proton, forming a dianion.
-
This dianion collapses, eliminating the p-toluenesulfinate anion and extruding nitrogen gas (N₂), to generate the vinyllithium species.
-
The vinyllithium can then be protonated (e.g., with water) to form cyclopentene or reacted with other electrophiles.
Caption: Shapiro Reaction Workflow.
The Bamford-Stevens Reaction: Carbene and Cationic Pathways
The Bamford-Stevens reaction utilizes weaker bases (e.g., sodium methoxide) compared to the Shapiro reaction.[10] The reaction outcome is highly dependent on the solvent. In aprotic solvents, the reaction proceeds through a carbene intermediate, while in protic solvents, a carbocation intermediate is formed.[11][12] This reaction typically yields the more substituted (thermodynamic) alkene product.[13]
Mechanism:
-
The base deprotonates the N-H proton of the tosylhydrazone.
-
The resulting anion eliminates the p-toluenesulfinate anion to form a diazo compound.
-
In aprotic solvents: The diazo compound loses N₂ to form a carbene, which then undergoes a 1,2-hydride shift to form the alkene.
-
In protic solvents: The diazo compound is protonated to form a diazonium ion, which then loses N₂ to form a carbocation. This carbocation can then be deprotonated to yield the alkene.
Caption: Bamford-Stevens Reaction Pathways.
Applications in Drug Development and Research
The cyclopentene and cyclopentenyl substructures are prevalent in a wide range of biologically active compounds. The reactions of this compound provide efficient routes to these valuable scaffolds.
Synthesis of Carbocyclic Nucleosides
A significant application of cyclopentenyl derivatives is in the synthesis of carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides.[14] These analogues are often resistant to enzymatic degradation and can exhibit potent antiviral and anticancer properties.[15][16] The cyclopentenyl lithium generated from the Shapiro reaction can be used as a key building block in the synthesis of these modified nucleosides.
Preparation of Cycloalkenyl Boronic Esters
A particularly powerful application of the Shapiro reaction of cyclopentanone tosylhydrazone is the synthesis of cyclopentenyl boronic acid pinacol esters. This is achieved by trapping the in situ generated cyclopentenyl lithium with a borate ester. These boronic esters are versatile intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl and vinyl halides.[17] This methodology provides a cost-effective and practical alternative to transition metal-catalyzed borylation of alkenyl halides.[18]
Conclusion
This compound is a reagent of considerable utility in organic synthesis. Its ability to serve as a precursor to cyclopentenylidene carbenes and cyclopentenyl lithium intermediates through the Bamford-Stevens and Shapiro reactions, respectively, provides chemists with powerful tools for the construction of cyclopentene-containing molecules. The applications of these products, particularly in the synthesis of carbocyclic nucleosides and as partners in cross-coupling reactions, underscore the importance of this compound in modern drug discovery and development. A firm grasp of its properties, synthesis, and reactivity is essential for any scientist working at the forefront of organic chemistry.
References
- 1. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H16N2O2S | CID 277894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. echemi.com [echemi.com]
- 5. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Bamford Stevens (Reaction) [quimicaorganica.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
introduction to Shapiro reaction intermediates
An In-Depth Technical Guide to the Intermediates of the Shapiro Reaction
Abstract
The Shapiro reaction, a cornerstone of modern organic synthesis, provides a powerful and regioselective method for the conversion of aldehydes and ketones into alkenes.[1] Discovered by Robert H. Shapiro in 1967, this transformation proceeds through a series of well-defined, highly reactive intermediates, culminating in a versatile vinyllithium species that can be trapped with a range of electrophiles.[1][2] This guide offers an in-depth exploration of the core intermediates that define the Shapiro reaction pathway. We will dissect the formation and reactivity of the tosylhydrazone, the crucial dianion, and the synthetically pivotal vinyllithium intermediate. By understanding the causality behind the experimental choices and the nature of these transient species, researchers can fully harness the synthetic potential of this elegant and impactful reaction.
The Mechanistic Pathway: A Journey Through Key Intermediates
The Shapiro reaction is not merely a conversion but a stepwise process, with each intermediate playing a critical role in determining the final product's structure and stereochemistry. The overall transformation is driven by the use of two equivalents of a strong organolithium base, which orchestrates a sequence of deprotonation and elimination events.[3]
Intermediate I: The Tosylhydrazone
The entry point to the Shapiro reaction is the formation of a p-toluenesulfonylhydrazone (tosylhydrazone) from a starting aldehyde or ketone.[4] This is typically achieved through a condensation reaction with p-toluenesulfonylhydrazide, often with azeotropic removal of water.[5]
Causality Behind the Choice: The tosylhydrazone is not just a simple derivative; it is a carefully chosen intermediate designed to facilitate the subsequent steps.
-
Acidity: The N-H proton of the hydrazone is significantly acidic (pKa ~12-17), allowing for clean deprotonation by the first equivalent of organolithium base.[5]
-
Directing Group: The bulky and electron-withdrawing tosyl group activates the α-protons, making them susceptible to abstraction by the second equivalent of base.
-
Leaving Group Potential: The entire tosyl group is primed to act as an excellent leaving group (p-toluenesulfinate anion) later in the sequence.[6]
-
Physical Properties: Tosylhydrazones are frequently stable, crystalline solids, which simplifies their purification and handling before the core reaction.[5]
Intermediate II: The Dianion
The introduction of two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), marks the initiation of the core transformation.[2] This step generates a crucial dianion intermediate.
-
First Deprotonation: The first equivalent of base rapidly and quantitatively abstracts the acidic N-H proton.[7]
-
Second Deprotonation: The second equivalent of base then abstracts a proton from the carbon α to the C=N bond.[7]
Expertise in Action - Regioselectivity: For unsymmetrical ketones, the site of the second deprotonation dictates the position of the final double bond. The reaction exhibits strong kinetic control. Deprotonation occurs preferentially at the less sterically hindered α-carbon , leading to the formation of the less substituted (Hofmann-type) alkene.[1][6] This regioselectivity is a defining and synthetically valuable feature of the Shapiro reaction, contrasting with the thermodynamically controlled Bamford-Stevens reaction, which often yields the more substituted alkene.[8] The selectivity arises from the kinetic preference for the base to approach the less hindered proton.[1]
Intermediate III: The Vinyllithium
The dianion is a high-energy, transient species that rapidly collapses to generate the synthetically versatile vinyllithium intermediate.[4] This occurs through a two-stage elimination process:
-
Elimination of Tosyl Group: The dianion expels the stable p-toluenesulfinate anion, forming a diazo-like intermediate.[4][6]
-
Extrusion of Nitrogen: This intermediate spontaneously loses a molecule of dinitrogen (N₂), a highly favorable thermodynamic event that drives the reaction to completion.[1] The result is a vinyllithium species, where the lithium atom resides on one of the carbons of the newly formed double bond.[1][4]
The Vinyllithium: A Synthetic Linchpin The formation of the vinyllithium intermediate is the hallmark of the Shapiro reaction.[9] This organolithium reagent is a powerful nucleophile and a strong base, opening a gateway to a vast array of subsequent transformations.[10][11] While simple protonation (e.g., by adding water or acid during workup) yields the alkene, the true power of the reaction lies in trapping this intermediate with various electrophiles.[2][7]
Visualizing the Core Mechanism
To fully appreciate the interplay of these intermediates, a graphical representation of the reaction pathway is indispensable.
Caption: The core mechanistic pathway of the Shapiro reaction.
Experimental Protocol: A Self-Validating System
Executing the Shapiro reaction successfully requires meticulous attention to technique, particularly the handling of pyrophoric organolithium reagents under anhydrous conditions. The following protocol outlines a general, self-validating procedure.
General Protocol for the Shapiro Reaction
Materials:
-
Tosylhydrazone of the desired ketone/aldehyde (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Organolithium reagent (e.g., n-Butyllithium in hexanes, 2.1-2.2 eq)
-
Electrophile (for trapping experiments) or Water (for simple alkene formation)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the tosylhydrazone (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to control the high reactivity of the organolithium reagent, prevent side reactions, and ensure the stability of the charged intermediates.[6]
-
Base Addition: Slowly add the organolithium reagent (2.1-2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change is typically observed as the dianion forms.
-
Warming & Decomposition: After the addition is complete, maintain the reaction at -78 °C for a designated period (e.g., 1 hour), then allow it to slowly warm to room temperature. The evolution of nitrogen gas is often observed as the reaction mixture warms, signaling the formation of the vinyllithium.
-
Electrophilic Trap (Optional): If trapping the vinyllithium, re-cool the solution to -78 °C and add the desired electrophile. Allow the reaction to proceed at this temperature before warming to room temperature.
-
Quench: Carefully quench the reaction by the slow addition of water, saturated aqueous NH₄Cl, or another suitable proton source. Safety Note: Quenching unreacted organolithium is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel, add more water, and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation as appropriate.
Experimental Workflow Visualization
Caption: A typical experimental workflow for the Shapiro reaction.
Synthetic Scope and Applications
The reliability and regioselectivity of the Shapiro reaction have made it a valuable tool in complex molecule synthesis. Its ability to generate a nucleophilic vinyllithium intermediate that can be coupled with electrophiles is particularly powerful.
| Substrate Example | Electrophile | Product Structure (Illustrative) | Typical Yield | Reference |
| Camphor Tosylhydrazone | H₂O | Camphene | >80% | [1] |
| Acetophenone Tosylhydrazone | (CH₃)₂CO (Acetone) | 2-Methyl-4-phenyl-3-buten-2-ol | ~75% | [2] |
| Cyclohexanone Tosylhydrazone | D₂O | 1-Deuteriocyclohexene | High D-incorp. | [1] |
| (R)-Wieland-Miescher Ketone Derivative | H₂O | Precursor to (-)-Phytocassane D | Good | [1][12] |
| Tricyclic Ketone (Taxol Synthesis) | Complex Aldehyde | Key A-C Ring Coupling Product | Good | [1][5][13] |
This versatility has been showcased in numerous total syntheses, most famously in the Nicolaou total synthesis of Taxol, where a Shapiro reaction was employed to couple the A and C rings of the complex natural product.[5][13]
Conclusion
The Shapiro reaction's elegance lies in its predictable and stepwise progression through a series of well-defined intermediates. From the stable tosylhydrazone precursor, the reaction proceeds through a kinetically controlled deprotonation to form a dianion, which then collapses via elimination and nitrogen extrusion to yield the synthetically powerful vinyllithium intermediate. Understanding the structure, stability, and reactivity of each of these species is paramount for any researcher aiming to leverage this reaction. By mastering the experimental conditions that govern the formation and fate of these intermediates, scientists and drug development professionals can confidently apply the Shapiro reaction as a robust and reliable method for alkene synthesis and the strategic formation of complex carbon skeletons.
References
- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. Shapiro Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. On the mechanism of the Shapiro reaction: understanding the regioselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. resources.saylor.org [resources.saylor.org]
- 12. Shapiro reaction | PPTX [slideshare.net]
- 13. chemistnotes.com [chemistnotes.com]
solubility profile of cyclopentanone p-toluenesulfonylhydrazone
An In-depth Technical Guide to the Solubility Profile of Cyclopentanone p-Toluenesulfonylhydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a vital intermediate in organic synthesis, most notably as a precursor for vinyl carbenes in reactions like the Shapiro and Bamford-Stevens reactions.[1] The efficacy of its application in synthesis, purification, and potential therapeutic development is fundamentally governed by its solubility profile. This guide provides a comprehensive analysis of the molecular characteristics that dictate the solubility of this compound, synthesizes available qualitative data, and presents a robust experimental framework for its quantitative determination. By grounding theoretical principles in practical, field-proven methodologies, this document serves as an essential resource for scientists seeking to optimize the use of this versatile reagent.
Introduction: The Nexus of Structure, Solubility, and Synthetic Utility
The solubility of a compound is not merely a physical constant but a critical determinant of its reactivity and applicability. For this compound, understanding its behavior in various solvent systems is paramount for controlling reaction kinetics, developing effective purification strategies (e.g., recrystallization), and, in a drug development context, formulating delivery systems. This compound's utility as a stable, crystalline solid precursor for generating reactive intermediates makes its dissolution behavior a key experimental parameter.[2][3] This guide dissects the solubility profile from a first-principles perspective, linking molecular architecture to observable solvent interactions.
Molecular Characteristics Governing Solubility
The solubility of this compound is a direct consequence of its molecular structure, which features a blend of nonpolar and polar regions. Several key parameters offer predictive insight into its behavior.[4][5]
-
Molecular Formula: C₁₂H₁₆N₂O₂S[4]
-
Molecular Weight: 252.33 g/mol [4]
-
Predicted Octanol-Water Partition Coefficient (XLogP3): 1.9[4][5][6]
The high melting point suggests a stable, well-ordered crystal lattice, indicating that significant solvent-solute interaction energy is required to overcome the lattice energy for dissolution to occur. The XLogP3 value of 1.9 points to a compound with moderate lipophilicity, suggesting a preference for organic solvents over water, but with enough polarity to potentially dissolve in polar organic media.[4][6]
The molecule's structure contains both hydrogen bond donors (the N-H proton) and multiple hydrogen bond acceptors (the two sulfonyl oxygens and the two nitrogen atoms), allowing for complex interactions with protic solvents.[5]
Caption: Relationship between molecular properties and predicted solubility.
Theoretical and Observed Solubility Profile
While specific quantitative solubility data for this compound is not widely published, a qualitative profile can be constructed from its chemical properties and observations reported in synthetic literature. The principle of "like dissolves like" provides a strong predictive framework.[9][10]
Table 1: Predicted and Literature-Derived Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Literature Insights |
| Nonpolar Aliphatic | Hexane, Heptane | Poor / Insoluble | The molecule's significant polarity from the tosylhydrazone group outweighs the nonpolar cyclopentyl and tolyl fragments. This is supported by literature noting that the solubility of a tosylhydrazone in hexanes was problematic.[11] |
| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic tosyl group may provide some favorable π-π stacking interactions, potentially leading to slightly better solubility than in aliphatic hydrocarbons. |
| Polar Aprotic | THF, Acetone, Ethyl Acetate, CH₂Cl₂ | Moderately to Readily Soluble | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the N-H group, making them effective at solvating the molecule without the high energy cost of disrupting a hydrogen-bonded solvent network like water. |
| Highly Polar Aprotic | DMF, DMSO | Readily Soluble | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent solvents for moderately polar organic compounds. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble (Cold), Readily Soluble (Hot) | These solvents can act as both hydrogen bond donors and acceptors. Synthetic procedures frequently cite the use of hot ethanol to dissolve p-toluenesulfonyl hydrazide and the cyclopentanone, with the product precipitating upon cooling.[2][3] This indicates a strong positive temperature coefficient of solubility. |
| Aqueous | Water | Insoluble | The dominant lipophilic character (XLogP3 = 1.9) and the stable crystal lattice make it highly unlikely to dissolve in water to any significant extent under neutral pH.[4][6] |
| Aqueous Acid | Dilute HCl | Insoluble | The molecule lacks a sufficiently basic site to be protonated by dilute mineral acid; therefore, no significant solubility increase is expected.[12][13] |
| Aqueous Base | Dilute NaOH, NaHCO₃ | Insoluble (in dilute base) | The N-H proton of a tosylhydrazone has a pKa of approximately 15.8, meaning it is not acidic enough to be deprotonated by hydroxide or bicarbonate.[11] Therefore, salt formation and solubilization will not occur in dilute aqueous base. |
| Strong Base | n-BuLi, NaH, NaOMe | Reacts to form a soluble salt | In the context of the Shapiro reaction, strong bases like organolithiums or sodium hydride are used to deprotonate the tosylhydrazone.[11] This deprotonation forms an anionic species (a salt) that is soluble in the ethereal solvents (e.g., THF, TMEDA) typically used for the reaction. |
Experimental Protocol for Solubility Determination
To generate precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique.[14]
Objective
To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.
Materials & Equipment
-
This compound (purity >98%)
-
Solvents of interest (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial (e.g., 20-30 mg). The key is to ensure solid remains undissolved at equilibrium.
-
Pipette a precise volume of the chosen solvent into the vial (e.g., 2.0 mL).
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25°C).
-
Equilibrate the slurry for a minimum of 24 hours to ensure saturation is reached. A longer period (48-72 hours) is recommended to confirm equilibrium.
-
-
Sample Withdrawal and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove all undissolved microcrystals.
-
Determine the mass of the filtered solution.
-
-
Quantification:
-
Gravimetric Method (for less volatile solvents): Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point. Weigh the remaining solid residue.
-
Chromatographic/Spectroscopic Method (Preferred):
-
Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.
-
Generate a calibration curve by plotting absorbance (UV-Vis) or peak area (HPLC) against concentration.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
-
Calculation:
-
Calculate the initial concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, g/L, mol/L).
-
Caption: Experimental workflow for solubility determination.
Conclusion
The is characterized by poor aqueous solubility and favorable solubility in polar organic solvents, particularly at elevated temperatures. Its behavior is dictated by a molecular structure that balances lipophilic hydrocarbon regions with a polar tosylhydrazone functional group capable of hydrogen bonding. While readily available quantitative data is scarce, the principles outlined in this guide, combined with the detailed experimental protocol, provide researchers with the necessary tools to predict, understand, and precisely measure the compound's solubility. This knowledge is fundamental to optimizing reaction conditions, enhancing purification efficiency, and advancing the synthetic and potential therapeutic applications of this important chemical intermediate.
References
- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 2. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C12H16N2O2S | CID 277894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. 17529-98-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound [myskinrecipes.com]
- 9. chem.ws [chem.ws]
- 10. youtube.com [youtube.com]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
The Bamford-Stevens Reaction: A Historical and Mechanistic Guide to Alkene Synthesis
For decades, the Bamford-Stevens reaction has been a cornerstone in the synthetic organic chemist's toolbox for the conversion of carbonyl compounds into alkenes. Its historical development, mechanistic intricacies, and evolution into modern catalytic variants offer a compelling narrative of scientific inquiry and innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this powerful transformation, from its foundational principles to its contemporary applications.
The Genesis of a Name Reaction: A Historical Perspective
The journey of the Bamford-Stevens reaction began in 1952, when William Randall Bamford and Thomas Stevens Stevens reported a novel method for the alkaline decomposition of tosylhydrazones derived from aldehydes and ketones to yield alkenes.[1][2] This discovery provided a valuable alternative to existing olefination methods and laid the groundwork for decades of research into the reactivity of tosylhydrazones.
The initial protocol involved the treatment of a tosylhydrazone with a strong base, such as sodium methoxide, in a protic solvent like ethylene glycol.[3][4] This seemingly straightforward transformation, however, concealed a rich and solvent-dependent mechanistic dichotomy that would be unraveled through subsequent meticulous studies.
Dueling Mechanisms: The Carbocation and Carbene Pathways
A key feature of the Bamford-Stevens reaction is its mechanistic duality, which is dictated by the choice of solvent. This understanding is critical for predicting and controlling the reaction outcome.
The Protic Pathway: A Carbocationic Affair
In the presence of a protic solvent, the reaction is believed to proceed through a carbocationic intermediate. The generally accepted mechanism is as follows:
-
Deprotonation: A strong base abstracts the acidic proton from the nitrogen of the tosylhydrazone.
-
Elimination: The resulting anion eliminates the tosyl group to form a diazo compound. This intermediate can sometimes be isolated.[5]
-
Protonation and Nitrogen Extrusion: In a protic solvent, the diazo intermediate is protonated to form a diazonium ion, which then loses a molecule of nitrogen gas (N₂) to generate a carbocation.[1][5]
-
Deprotonation: The carbocation undergoes elimination of a proton to form the final alkene product.
This pathway often leads to the formation of the more thermodynamically stable, highly substituted alkene, a phenomenon known as Zaitsev's rule.[1][3] Wagner-Meerwein rearrangements of the carbocation intermediate are also possible, which can lead to a mixture of products.[5]
References
electrophilic trapping of vinyllithium species overview
An In-depth Technical Guide to the Electrophilic Trapping of Vinyllithium Species
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the generation and subsequent electrophilic trapping of vinyllithium species, a cornerstone of modern synthetic organic chemistry for stereoselective carbon-carbon bond formation.[1] Vinyllithiums serve as highly reactive and versatile nucleophilic intermediates, enabling the construction of complex di-, tri-, and tetrasubstituted alkenes from simple precursors.[2] This document is intended for researchers, chemists, and drug development professionals seeking both a theoretical understanding and practical, field-proven insights into harnessing the synthetic power of these reagents.
The Vinyllithium Reagent: Structure and Reactivity
Vinyllithium (LiC₂H₃) is an organolithium compound featuring a highly polarized carbon-lithium bond, which imparts significant carbanionic character on the α-vinyl carbon.[3] This polarization makes vinyllithium compounds potent nucleophiles and strong bases.[3][4] Their utility in synthesis stems from their ability to react with a vast array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds, typically with a high degree of predictability and stereochemical control.[1][2] However, this high reactivity also necessitates careful handling under anhydrous and inert atmospheric conditions to prevent decomposition.[1]
The choice of generation method is critical as it dictates the reaction conditions, potential byproducts, and, most importantly, the stereochemical and regiochemical outcome of the subsequent electrophilic trapping.
Core Methodologies for Vinyllithium Generation
The synthetic utility of vinyllithium intermediates is predicated on their efficient and selective generation. Three primary methods have become standards in the field: the Shapiro reaction, tin-lithium exchange, and direct lithium-halogen exchange.
The Shapiro Reaction
Discovered by Robert H. Shapiro in 1967, the Shapiro reaction is a powerful method for converting ketones or aldehydes into vinyllithium species via the decomposition of their p-toluenesulfonylhydrazone (tosylhydrazone) derivatives.[5][6] The reaction proceeds by treating the tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi).[6]
Mechanism and Causality:
-
Hydrazone Formation: The parent ketone is condensed with p-toluenesulfonylhydrazide to form the tosylhydrazone.[7]
-
Double Deprotonation: The first equivalent of strong base deprotonates the acidic N-H proton. The second equivalent abstracts an α-proton from the carbon adjacent to the C=N bond, forming a dianion intermediate.[5][8] The regioselectivity of this step is kinetically controlled; the base typically removes the less sterically hindered α-proton, leading to the less substituted vinyllithium.[5]
-
Fragmentation: The dianion intermediate collapses, eliminating the stable p-toluenesulfinate anion (Ts⁻) and extruding a molecule of nitrogen gas (N₂).[5][6] This irreversible loss of N₂ is the thermodynamic driving force for the reaction.
-
Vinyllithium Formation: The process culminates in the formation of a vinyllithium species, which can then be trapped by an electrophile.[7][8]
A key advancement involves the use of 2,4,6-triisopropylbenzenesulfonylhydrazones (trisylhydrazones), which can circumvent issues of competing reactions and often allow the reaction to proceed cleanly with a stoichiometric quantity of base.[9]
Caption: Key stages of the Shapiro reaction, from ketone to vinyllithium.
Tin-Lithium (Sn-Li) Exchange
The transmetallation of a vinylstannane with an alkyllithium reagent is an exceptionally mild, rapid, and stereospecific method for generating vinyllithium species.[10][11] The reaction is an equilibrium process where the more stable organolithium compound predominates; the greater stability of the vinyllithium carbanion compared to the alkyllithium drives the reaction forward.[10]
Key Advantages and Mechanistic Insights:
-
Stereoretention: This is the hallmark of the Sn-Li exchange. The configuration of the double bond in the starting vinylstannane is retained in the resulting vinyllithium reagent and the final product. This provides a powerful tool for synthesizing stereodefined alkenes.[10]
-
Mild Conditions: The exchange is often instantaneous, even at very low temperatures (e.g., -78 °C), which allows for the presence of sensitive functional groups that would not be tolerated under the harsher conditions of other methods.[10]
-
Cleanliness: The primary byproduct is a tetraalkylstannane (e.g., Bu₄Sn), which is generally unreactive and can be easily separated during workup and purification.[10] This avoids the presence of potentially reactive byproducts like the alkyl halides formed in lithium-halogen exchange.[10]
Caption: Tin-lithium exchange preserves the alkene's stereochemistry.
Lithium-Halogen Exchange
Direct exchange of a halogen (typically bromine or iodine) on a vinyl halide with lithium from an alkyllithium reagent is another common route.[12][13] This method is often procedurally simple but requires careful consideration of the reaction conditions to avoid side reactions.
Experimental Considerations:
-
Base Stoichiometry: The reaction with vinyl bromides often requires two equivalents of an alkyllithium, such as t-butyllithium (t-BuLi).[14] The first equivalent engages in the exchange, while the second reacts with the t-butyl bromide byproduct to form isobutane and isobutylene, preventing it from interfering with the desired reaction.
-
Temperature: These exchanges must be performed at very low temperatures (e.g., -78 °C to -120 °C) to suppress side reactions, including elimination and alkylation of the newly formed vinyllithium.[14][15]
Electrophilic Trapping: A Universe of Possibilities
Once generated, the vinyllithium anion is a powerful nucleophile that can be intercepted by a wide range of electrophiles. The choice of electrophile dictates the final functionality installed on the vinyl backbone.
| Generation Method | Precursor | Key Features | Common Conditions |
| Shapiro Reaction | Ketone/Aldehyde | Forms less-substituted vinyllithium; readily available precursors. | 2-4 equiv. n-BuLi or sec-BuLi, TMEDA, hexane/ether, -78 °C to RT. |
| Tin-Lithium Exchange | Vinylstannane | Fully stereoretentive; very mild and fast; clean reaction. | 1.1 equiv. n-BuLi, THF or ether, -78 °C. |
| Lithium-Halogen | Vinyl Halide | Direct conversion; procedurally simple. | 2 equiv. t-BuLi, THF/ether, -78 °C or lower. |
Table 1: Comparison of Major Vinyllithium Generation Methods.
Carbon Electrophiles: Building the Molecular Skeleton
The reaction of vinyllithiums with carbon-based electrophiles is fundamental to carbon-carbon bond formation.[1][16]
-
Aldehydes and Ketones: Reaction with carbonyl compounds yields allylic alcohols, a versatile functional group for further synthetic transformations.[1][3][17]
-
Alkyl Halides: Primary alkyl halides (iodides, bromides) react to form new C(sp²)-C(sp³) bonds, effectively alkylating the vinyl group.[6]
-
Carbon Dioxide (CO₂): Trapping with CO₂ followed by an acidic workup provides a direct route to α,β-unsaturated carboxylic acids.[9]
-
Amides (e.g., DMF): Quenching with N,N-dimethylformamide (DMF) yields α,β-unsaturated aldehydes after workup.[9]
-
Epoxides: Vinyllithiums open epoxides at the less hindered carbon to produce homoallylic alcohols.
| Electrophile (E⁺) | Product Structure | Product Class |
| R-CHO / R₂C=O | C=C-C(OH)R₂ | Allylic Alcohol |
| R-X (primary) | C=C-R | Alkylated Alkene |
| CO₂ then H₃O⁺ | C=C-COOH | α,β-Unsaturated Acid |
| DMF then H₃O⁺ | C=C-CHO | α,β-Unsaturated Aldehyde |
| Trimethylsilyl chloride | C=C-SiMe₃ | Vinylsilane |
| D₂O | C=C-D | Deuterated Alkene |
Table 2: Representative Electrophiles and Corresponding Products.
Experimental Protocols and Practical Insights
The successful execution of vinyllithium chemistry hinges on rigorous experimental technique. The high reactivity of these species demands the exclusion of atmospheric oxygen and moisture.[1]
General Experimental Workflow
Caption: A standardized workflow for vinyllithium generation and trapping.
Protocol: Vinyllithium Generation via Shapiro Reaction and Trapping with an Aldehyde
This protocol is adapted from established procedures for the synthesis of functionalized olefins.[9]
Materials:
-
Ketone trisylhydrazone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (2.2 equiv, titrated)
-
Electrophile: Benzaldehyde (1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Standard solvents for extraction (e.g., diethyl ether) and chromatography
Procedure:
-
Apparatus: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Setup: Dissolve the ketone trisylhydrazone (1.0 equiv) in anhydrous THF (~0.2 M) in the reaction flask. Add freshly distilled TMEDA (2.2 equiv).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. It is critical that the solution remains at this temperature during the addition of the base.
-
Vinyllithium Generation: Add the titrated sec-BuLi solution (2.2 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to deep yellow, orange, or red) indicates the formation of the anion.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
Warming: Remove the cooling bath and allow the solution to warm to 0 °C. Stir for an additional hour at 0 °C. The loss of N₂ gas should be evident.
-
Electrophilic Trap: Re-cool the solution to -78 °C. Add a solution of benzaldehyde (1.5 equiv) in anhydrous THF dropwise.
-
Reaction Completion: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel, dilute with diethyl ether, and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude allylic alcohol product by flash column chromatography on silica gel.
Applications in Complex Molecule Synthesis
The strategic use of vinyllithium trapping has been pivotal in the total synthesis of numerous complex natural products. One of the most celebrated examples is its application in the Nicolaou total synthesis of Taxol, where a Shapiro reaction was employed to construct a key alkene moiety within the intricate taxane core.[6] This underscores the reaction's reliability and tolerance for complex molecular architectures.
Conclusion
The electrophilic trapping of vinyllithium intermediates represents a mature yet continually evolving field in synthetic chemistry. The choice between the Shapiro reaction's reliance on carbonyl precursors, the surgical precision of stereoretentive tin-lithium exchange, or the directness of lithium-halogen exchange allows chemists to tailor their synthetic strategy to the specific demands of the target molecule. A deep understanding of the mechanisms, coupled with meticulous experimental technique, unlocks the full potential of these powerful synthetic intermediates, enabling the efficient and elegant construction of complex molecular frameworks.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. Vinyllithium - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. resources.saylor.org [resources.saylor.org]
- 13. tandfonline.com [tandfonline.com]
- 14. VINYL LITHIUM synthesis - chemicalbook [chemicalbook.com]
- 15. akjournals.com [akjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmacy180.com [pharmacy180.com]
An In-Depth Technical Guide to Cyclopentanone Tosylhydrazone as a Diazo Compound Precursor
Abstract: Diazo compounds are exceptionally versatile reagents in organic synthesis, yet their inherent instability and potential hazards often hinder their widespread use, especially in process development and scale-up operations.[1][2] N-tosylhydrazones have emerged as stable, crystalline, and easy-to-handle precursors for the in situ generation of these valuable intermediates, mitigating the risks associated with their isolation.[3] This guide provides a comprehensive technical overview of cyclopentanone tosylhydrazone, detailing its synthesis, its conversion into a reactive diazo species, and its subsequent application in forming valuable carbene intermediates for synthetic transformations relevant to drug discovery and development.
Introduction: The Strategic Value of Tosylhydrazones
In the landscape of modern synthetic chemistry, the efficient and safe construction of complex molecular architectures is paramount. Diazo compounds are powerful one-carbon synthons, enabling a suite of critical transformations including cyclopropanations, X-H insertion reactions, and cycloadditions.[2] However, their direct handling is often fraught with safety concerns due to their potential toxicity and explosive nature.[1][4]
Cyclopentanone tosylhydrazone represents a robust and practical solution to this challenge. As a stable, crystalline solid, it serves as a reliable precursor to cyclopentylidenediazo species, which can be generated on demand within the reaction vessel. This in situ generation strategy circumvents the need to handle the hazardous diazo compound directly, unlocking its synthetic potential for researchers in fields from materials science to medicinal chemistry.[1][3] This document details the foundational chemistry and practical applications of this important reagent, providing both mechanistic understanding and actionable protocols.
Part 1: Synthesis of Cyclopentanone Tosylhydrazone
The preparation of cyclopentanone tosylhydrazone is a straightforward condensation reaction between cyclopentanone and p-toluenesulfonyl hydrazide (p-TsNHNH₂). The reaction is typically acid-catalyzed and proceeds in high yield to afford a stable, crystalline product that can be easily purified by recrystallization.
Mechanism of Formation
The reaction follows the classical pathway for hydrazone formation. The carbonyl carbon of cyclopentanone is attacked by the terminal nitrogen of tosylhydrazine, followed by proton transfer and dehydration to yield the corresponding N-tosylhydrazone. The tosyl group acts as a powerful electron-withdrawing group, enhancing the acidity of the N-H proton, a key feature for its subsequent conversion to a diazo compound.
Detailed Experimental Protocol: Synthesis of Cyclopentanone Tosylhydrazone
This protocol is adapted from established procedures for tosylhydrazone synthesis.[5][6][7]
Materials:
-
Cyclopentanone
-
p-Toluenesulfonyl hydrazide
-
Ethanol (or Methanol)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottomed flask, dissolve p-toluenesulfonyl hydrazide (1.05 equivalents) in a minimal amount of hot ethanol.
-
To this solution, add cyclopentanone (1.0 equivalent).
-
Add a single drop of concentrated hydrochloric acid to catalyze the reaction.
-
A mildly exothermic reaction may occur, and the mixture should be stirred or swirled.[8]
-
Allow the mixture to stand at room temperature. The product, cyclopentanone tosylhydrazone, will begin to precipitate as a white solid, often within minutes.[5][8]
-
After allowing sufficient time for crystallization (e.g., 30-60 minutes), cool the flask in an ice-water bath to maximize precipitation.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting cyclopentanone tosylhydrazone is typically of high purity and can be used directly or recrystallized from ethanol for analytical purposes.[5][6]
| Reagent | Molar Eq. | Purity | Notes |
| Cyclopentanone | 1.0 | Reagent Grade | Can be prepared from adipic acid.[9] |
| p-TsNHNH₂ | 1.02 - 1.05 | >98% | |
| Solvent | - | Absolute | Ethanol or methanol are common. |
| Catalyst | Catalytic | - | 1-2 drops of conc. HCl. |
| Typical Yield | >85% |
Table 1: Typical Reagents and Conditions for Tosylhydrazone Synthesis.
Part 2: Generation of Cyclopentylidenediazo Species
The transformation of a tosylhydrazone into a diazo compound is the critical step that unlocks its synthetic utility. This is typically achieved by deprotonation with a strong base, leading to the elimination of the toluenesulfinate anion. The two most relevant named reactions in this context are the Bamford-Stevens and Shapiro reactions.[10][11]
-
Bamford-Stevens Reaction: Traditionally uses bases like sodium methoxide in protic solvents (e.g., ethylene glycol) or aprotic solvents. In aprotic solvents, the reaction proceeds through a diazo intermediate which can decompose to a carbene.[12][13][14][15]
-
Shapiro Reaction: Employs two or more equivalents of a strong organolithium base (e.g., n-BuLi, MeLi) in an aprotic solvent.[10][16][17] This reaction is highly efficient for generating vinyllithium species, but under controlled conditions, the intermediate diazo compound or its corresponding carbene can be trapped. The first equivalent of base deprotonates the N-H group, while the second abstracts an α-proton.[18][19]
For the purpose of using cyclopentanone tosylhydrazone as a diazo/carbene precursor, the conditions often resemble a Shapiro or a modified Bamford-Stevens reaction in an aprotic medium.
Mechanism: From Tosylhydrazone to Diazo Compound and Carbene
The accepted mechanism involves a sequence of deprotonation and elimination steps.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Item - The use of tosylhydrazone salts as a safe alternative for handling diazo compounds and their applications in organic synthesis - University of Sussex - Figshare [sussex.figshare.com]
- 5. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. adichemistry.com [adichemistry.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. grokipedia.com [grokipedia.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. investigacion.unirioja.es [investigacion.unirioja.es]
- 19. On the mechanism of the Shapiro reaction: understanding the regioselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Shapiro Reaction: A Detailed Experimental Protocol for the Synthesis of Alkenes
Introduction: The Strategic Conversion of Carbonyls to Alkenes
The Shapiro reaction is a powerful and widely utilized transformation in organic synthesis that facilitates the conversion of aldehydes and ketones into alkenes.[1] Discovered by Robert H. Shapiro in 1967, this reaction proceeds through the base-mediated decomposition of a tosylhydrazone intermediate, culminating in the formation of a vinyllithium species that can be quenched with an electrophile to yield the desired alkene.[1] A key feature of the Shapiro reaction is its ability to generate less substituted alkenes, often with high regioselectivity, making it a valuable tool in the synthesis of complex molecules and natural products, including its notable application in the total synthesis of Taxol.[1] This protocol provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals to successfully execute the Shapiro reaction, with an emphasis on the underlying mechanistic principles and practical considerations for optimal outcomes.
Pillar 1: Expertise & Experience - Understanding the "Why" Behind the "How"
The Shapiro reaction is a two-stage process that begins with the formation of a p-toluenesulfonylhydrazone (tosylhydrazone) from a ketone or aldehyde. The subsequent treatment with two equivalents of a strong organolithium base is the core of the transformation.
The Mechanism of Action:
-
Tosylhydrazone Formation: The carbonyl compound reacts with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone. This initial step is a standard condensation reaction.
-
Double Deprotonation: Two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), are crucial. The first equivalent deprotonates the more acidic N-H proton of the hydrazone. The second equivalent then abstracts a proton from the α-carbon, forming a dianion.[2]
-
Elimination and Vinyllithium Formation: The resulting dianion is unstable and undergoes spontaneous elimination of the tosyl group to form a diazo intermediate. This intermediate rapidly loses a molecule of nitrogen gas (N₂) to generate a vinyllithium species.[2]
-
Electrophilic Quench: The highly reactive vinyllithium intermediate is then quenched with an electrophile. In the simplest case, this is a proton source like water or a mild acid, which yields the final alkene product.[2] However, the versatility of the Shapiro reaction lies in the ability to use a variety of other electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Regioselectivity: The Shapiro reaction typically yields the less substituted (kinetic) alkene. This is because the second deprotonation step, the abstraction of the α-proton, is kinetically controlled and occurs at the less sterically hindered position.[1] This is a key distinction from the related Bamford-Stevens reaction, which often produces the more substituted (thermodynamic) alkene.[3]
Pillar 2: Trustworthiness - A Self-Validating System
Ensuring the successful execution of the Shapiro reaction relies on careful monitoring and thorough characterization of the intermediates and the final product.
Reaction Monitoring
The progress of both the tosylhydrazone formation and the Shapiro reaction itself can be effectively monitored by Thin Layer Chromatography (TLC) .
-
Tosylhydrazone Formation: Spot the starting carbonyl compound, the reaction mixture, and a co-spot on a TLC plate. The reaction is complete when the starting carbonyl spot has been completely consumed and a new, typically more polar, spot corresponding to the tosylhydrazone has appeared.[4]
-
Shapiro Reaction: Monitoring the second stage is more challenging due to the reactive nature of the intermediates. However, after quenching the reaction, TLC can be used to confirm the disappearance of the tosylhydrazone and the appearance of the less polar alkene product.[4] A successful reaction will show a new spot with a higher Rf value than the tosylhydrazone.
Product Characterization
The identity and purity of the final alkene product should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of vinyl proton signals (typically in the range of 4.5-6.5 ppm) is a clear indication of alkene formation. The coupling constants (J-values) between the vinyl protons can help determine the stereochemistry (E/Z) of the double bond.
-
¹³C NMR: The presence of sp² hybridized carbon signals (typically in the range of 100-150 ppm) further confirms the formation of the alkene.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for determining the purity of the product and confirming its molecular weight. The mass spectrum will show the molecular ion peak corresponding to the expected alkene.
-
Infrared (IR) Spectroscopy: The disappearance of the C=O stretching frequency of the starting ketone/aldehyde and the appearance of a C=C stretching frequency (around 1620-1680 cm⁻¹) in the product spectrum are indicative of a successful reaction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Part A: Synthesis of the Tosylhydrazone
Materials:
| Reagent/Solvent | Quantity (for a 10 mmol scale) | Notes |
| Ketone or Aldehyde | 10.0 mmol | |
| p-Toluenesulfonylhydrazide | 1.86 g (10.0 mmol) | |
| Methanol or Ethanol | 20 mL | |
| Acetic Acid (catalyst) | 1-2 drops | Optional, can accelerate the reaction |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone or aldehyde (10.0 mmol) and p-toluenesulfonylhydrazide (1.86 g, 10.0 mmol).
-
Add methanol or ethanol (20 mL) to the flask.
-
If the reaction is slow, add 1-2 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting carbonyl), cool the mixture to room temperature.
-
The tosylhydrazone product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol or ethanol, and dry under vacuum. The tosylhydrazone is often used in the next step without further purification.
Part B: The Shapiro Reaction
Safety First: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water.[5][6] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[5][7] Appropriate personal protective equipment (PPE), including a fire-resistant lab coat, safety glasses, and gloves, is mandatory.[8][9]
Materials:
| Reagent/Solvent | Quantity (for a 5 mmol scale) | Notes |
| Tosylhydrazone | 5.0 mmol | From Part A, thoroughly dried |
| Anhydrous Tetrahydrofuran (THF) | 25 mL | |
| n-Butyllithium (n-BuLi) | 4.4 mL (11.0 mmol) of a 2.5 M solution in hexanes | Use at least 2.2 equivalents |
| Electrophile (e.g., water, alkyl halide) | As required | |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 20 mL | For quenching |
| Diethyl Ether or Ethyl Acetate | 50 mL | For extraction |
| Brine | 20 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying |
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Dissolving the Tosylhydrazone: Add the dried tosylhydrazone (5.0 mmol) to the flask and purge with the inert gas. Add anhydrous THF (25 mL) via syringe to dissolve the tosylhydrazone.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add the n-butyllithium solution (4.4 mL, 11.0 mmol) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. A color change is often observed.
-
Warming and Decomposition: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C or room temperature. The evolution of nitrogen gas will be observed. Stir for 1-2 hours at this temperature.
-
Electrophilic Quench: Cool the reaction mixture back to -78 °C or 0 °C (depending on the electrophile).
-
For protonation (to form the alkene): Slowly add water or methanol dropwise until the reaction is quenched.
-
For alkylation: Add the alkyl halide (e.g., methyl iodide) and allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 25 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).
Visualization of the Workflow
Shapiro Reaction Mechanism
References
- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. ehs.ucr.edu [ehs.ucr.edu]
Application Notes & Protocols for Alkene Synthesis from Tosylhydrazones
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to the Shapiro Reaction: From Mechanism to Practical Application in Alkene Synthesis
Abstract
The conversion of carbonyl compounds into alkenes is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. The Shapiro reaction provides a powerful and reliable method for this transformation, proceeding through a tosylhydrazone intermediate. This application note offers an in-depth guide to the Shapiro reaction, detailing its mechanistic underpinnings, providing step-by-step protocols for both tosylhydrazone formation and the subsequent olefination, and discussing the critical parameters that ensure successful and reproducible outcomes. This guide is intended for researchers in academia and the pharmaceutical industry who require a robust method for regioselective alkene synthesis.
Introduction: The Strategic Advantage of the Shapiro Reaction
The Shapiro reaction, first reported by Robert H. Shapiro in 1967, is an organic reaction that transforms a ketone or an aldehyde into an alkene via a tosylhydrazone intermediate.[1][2] This reaction is particularly valuable as it typically yields the less substituted alkene (the kinetic product), a regiochemical outcome that is complementary to other olefination methods like the Wittig reaction.[3][4] The reaction proceeds through a vinyllithium intermediate, which can be quenched with a proton source to afford the alkene or trapped with various electrophiles to generate more complex substituted alkenes.[5][6] This versatility makes the Shapiro reaction a strategic tool in total synthesis and medicinal chemistry, as exemplified by its use in the total synthesis of Taxol by K.C. Nicolaou.[1][5]
This guide will provide a detailed exploration of the Shapiro reaction, from the foundational mechanism to practical, field-tested protocols.
Theoretical Background and Mechanism
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Shapiro reaction. The overall transformation can be dissected into two key stages: the formation of the tosylhydrazone and its subsequent base-mediated decomposition to the alkene.
Stage 1: Formation of the Tosylhydrazone
The initial step involves the condensation of a ketone or aldehyde with p-toluenesulfonylhydrazide (TsNHNH₂) to form the corresponding tosylhydrazone. This is a standard imine formation reaction, typically catalyzed by a mild acid.
Stage 2: The Shapiro Reaction Mechanism
The core of the Shapiro reaction begins with the treatment of the tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi).[1][2] The mechanism proceeds as follows:
-
Double Deprotonation: The first equivalent of the strong base deprotonates the more acidic N-H proton of the hydrazone. The second equivalent then removes a proton from the α-carbon, forming a dianion intermediate.[5][6] The regioselectivity of this step is crucial; the kinetic deprotonation of the less sterically hindered α-proton leads to the formation of the less substituted alkene.[5]
-
Elimination of Tosylsulfinate: The resulting dianion collapses, eliminating the stable p-toluenesulfinate anion (Ts⁻) and forming a diazo intermediate.
-
Extrusion of Nitrogen: The diazo intermediate is unstable and rapidly loses a molecule of nitrogen gas (N₂) to generate a vinyllithium species.[1][6]
-
Protonation/Electrophilic Quench: The highly reactive vinyllithium intermediate is then quenched. In the classic Shapiro reaction, a proton source (like water or methanol) is added to yield the final alkene product.[1] Alternatively, this intermediate can be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂), significantly expanding the synthetic utility of the reaction.[6]
The following diagram illustrates the mechanistic pathway of the Shapiro reaction.
Figure 1: Mechanism of the Shapiro Reaction.
Shapiro vs. Bamford-Stevens Reaction
It is important to distinguish the Shapiro reaction from the closely related Bamford-Stevens reaction.[1] While both reactions utilize tosylhydrazones, the Bamford-Stevens reaction is typically carried out with weaker bases (e.g., sodium methoxide) in protic solvents.[3][4] This leads to the formation of a diazo intermediate that can decompose through a carbene or carbocationic pathway, often resulting in a mixture of alkene isomers and other byproducts. The Shapiro reaction, with its use of strong organolithium bases in aprotic solvents, proceeds via a vinyllithium intermediate, offering greater control and cleaner conversion to the desired alkene.[5]
Experimental Protocols
The successful execution of the Shapiro reaction hinges on careful experimental technique, particularly the maintenance of anhydrous and inert conditions due to the use of highly reactive organolithium reagents.
Protocol 1: Synthesis of a Tosylhydrazone
This protocol describes a general procedure for the synthesis of a tosylhydrazone from a ketone.
Materials:
-
Ketone (1.0 equiv)
-
p-Toluenesulfonylhydrazide (1.05 equiv)
-
Methanol or Ethanol
-
Catalytic amount of concentrated HCl or acetic acid
Procedure:
-
Dissolve the ketone (1.0 equiv) and p-toluenesulfonylhydrazide (1.05 equiv) in a minimal amount of methanol or ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount (1-2 drops) of concentrated HCl or glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The tosylhydrazone product will often precipitate out of solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold solvent (methanol or ethanol).
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization.
Protocol 2: The Shapiro Reaction for Alkene Synthesis
This protocol outlines the conversion of a tosylhydrazone to an alkene.
Materials:
-
Tosylhydrazone (1.0 equiv)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
n-Butyllithium (n-BuLi) solution in hexanes (2.1 - 2.5 equiv)
-
Quenching agent (e.g., water, methanol)
Equipment:
-
Oven-dried glassware
-
Schlenk line or inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
Figure 2: Experimental Workflow for the Shapiro Reaction.
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere of argon or nitrogen.
-
Reaction Setup: Place the tosylhydrazone (1.0 equiv) in a flame-dried round-bottom flask and dissolve it in anhydrous THF or diethyl ether.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the n-butyllithium solution (2.1 - 2.5 equiv) to the stirred solution of the tosylhydrazone via syringe. A color change is often observed.
-
Warming and Nitrogen Evolution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Vigorous evolution of nitrogen gas is typically observed as the reaction progresses.
-
Quenching: Once the nitrogen evolution has ceased, quench the reaction by the slow addition of water, methanol, or a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the reaction mixture to a separatory funnel and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alkene product by column chromatography on silica gel.
Data and Expected Outcomes
The Shapiro reaction is a high-yielding transformation for a wide range of substrates. The following table provides representative data for the synthesis of alkenes from various tosylhydrazones.
| Entry | Starting Ketone | Alkene Product | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Cyclohexanone | Cyclohexene | n-BuLi (2.2) | THF | -78 to RT | 85-95 | --INVALID-LINK-- |
| 2 | 2-Heptanone | 1-Heptene | n-BuLi (2.2) | Hexane/TMEDA | 0 to RT | ~90 | --INVALID-LINK-- |
| 3 | Acetophenone | Styrene | n-BuLi (2.1) | Ether | -78 to RT | ~80 | --INVALID-LINK-- |
| 4 | Camphor | Camphene | MeLi (2.5) | Ether | 0 to RT | 70-80 | --INVALID-LINK-- |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The use of TMEDA (tetramethylethylenediamine) as an additive can accelerate the reaction and improve yields in some cases.
Troubleshooting and Expert Insights
-
Low Yields:
-
Incomplete Tosylhydrazone Formation: Ensure the initial condensation reaction goes to completion.
-
Moisture Contamination: The use of rigorously dried glassware, solvents, and an inert atmosphere is critical. Organolithium reagents are extremely sensitive to moisture.
-
Insufficient Base: Ensure at least two full equivalents of active organolithium reagent are used. Titration of the organolithium solution is recommended.
-
Low Reaction Temperature: While the initial deprotonation is performed at low temperatures, the elimination and nitrogen extrusion steps require warming.
-
-
Formation of Isomeric Alkenes:
-
The Shapiro reaction generally favors the formation of the less substituted (kinetic) alkene. If a significant amount of the thermodynamic product is observed, it may indicate that the reaction conditions are allowing for equilibration of the vinyllithium intermediate.
-
-
Alternative Bases: While n-BuLi is the most common base, other organolithium reagents such as sec-BuLi or tert-BuLi can also be used. For substrates with sensitive functional groups, lithium amide bases like LDA (lithium diisopropylamide) may be employed.[7]
Conclusion
The Shapiro reaction is a robust and versatile method for the regioselective synthesis of alkenes from carbonyl compounds. Its reliability and the potential for further functionalization of the vinyllithium intermediate make it an indispensable tool in modern organic synthesis. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently apply the Shapiro reaction to advance their synthetic endeavors in drug discovery and materials science.
References
Application Notes & Protocols: Generation of Vinyllithium Reagents from Cyclopentanone Tosylhydrazone via the Shapiro Reaction
Introduction: The Synthetic Utility of Vinyllithium Reagents
Vinyllithium compounds are powerful and versatile nucleophilic reagents in organic synthesis, enabling the formation of crucial carbon-carbon bonds.[1] Their utility spans from simple vinylation reactions to the construction of complex molecular architectures in natural product synthesis and drug development.[2][3] Unlike the more common Grignard reagents, organolithium compounds exhibit higher reactivity, which is often essential for challenging transformations.[3][4] While several methods exist for their preparation, such as lithium-halogen exchange or transmetalation, the Shapiro reaction offers a reliable pathway to generate vinyllithium species directly from readily available ketones and aldehydes via a tosylhydrazone intermediate.[5][6][7]
This guide provides a detailed examination of the generation of cyclopentenyl lithium from cyclopentanone tosylhydrazone. We will explore the underlying mechanism, discuss critical experimental parameters in the application notes, and provide detailed, field-proven protocols for both the preparation of the tosylhydrazone precursor and its subsequent conversion to the target vinyllithium reagent.
Reaction Mechanism: The Shapiro Reaction Pathway
The Shapiro reaction, discovered by Robert H. Shapiro in 1967, transforms a ketone into a vinyllithium species through the decomposition of its tosylhydrazone derivative.[5][8][9] The reaction requires at least two equivalents of a strong organolithium base, typically n-butyllithium (n-BuLi).[5][10]
The process unfolds in a series of well-defined steps:
-
Formation of the Tosylhydrazone: Cyclopentanone is condensed with p-toluenesulfonylhydrazide to form the corresponding cyclopentanone tosylhydrazone. This is a standard imine formation reaction and the product is often a stable, crystalline solid that can be isolated and purified.[10][11][12]
-
First Deprotonation: The first equivalent of organolithium base abstracts the acidic N-H proton of the hydrazone, forming a lithium hydrazonide.[10][13][14]
-
Second Deprotonation (Regioselectivity Determining Step): The second equivalent of base abstracts a proton from the carbon alpha to the C=N bond. In unsymmetrical ketones, this deprotonation occurs preferentially at the less sterically hindered position, establishing the regioselectivity of the resulting double bond. This kinetic control leads to the less substituted vinyllithium product.[5]
-
Elimination and Nitrogen Extrusion: The resulting dianion is unstable and undergoes a cascade of transformations. It eliminates the tosyl group (p-toluenesulfinate) to form a diazo-anion intermediate. This intermediate then rapidly loses a molecule of dinitrogen gas (N₂) to generate the final vinyllithium product.[5][10][13]
-
Electrophilic Quench: The generated vinyllithium is a potent nucleophile and base. It can be quenched with a proton source (like water) to yield an alkene (cyclopentene in this case) or trapped with a variety of electrophiles to form new C-C or C-heteroatom bonds.[13][15]
Application Notes: Keys to Successful Vinyllithium Generation
Causality Behind Experimental Choices
-
Stoichiometry of the Organolithium Base: The mechanism clearly requires a minimum of two equivalents of a strong base.[5][9] However, in practice, using a slight excess (2.1-2.2 equivalents) is common to ensure complete deprotonation. For efficient trapping of the vinyllithium intermediate with an electrophile, it has been found that using ≥3 equivalents of the base can lead to significantly higher yields.[15] This is likely due to the formation of mixed aggregates or prevention of side reactions involving the tosyl group.
-
Choice of Base: n-Butyllithium (n-BuLi) is the most common base. sec-Butyllithium or tert-Butyllithium can also be used and may be more effective for hindered substrates due to their increased basicity. It is critical to use a strong alkyllithium base; weaker bases like sodium methoxide or sodium hydride lead to the Bamford-Stevens reaction, which proceeds through a different carbene-based mechanism and does not typically generate the desired organolithium intermediate.[9][16]
-
Solvent and Temperature Control: The reaction is almost exclusively run in anhydrous ethereal solvents, with tetrahydrofuran (THF) being the most common. Ethers are required to solvate the lithium cations and prevent aggregation, maintaining the reactivity of the organolithium species.[2] The generation of the vinyllithium is highly exothermic (especially the nitrogen extrusion step) and must be carefully controlled. Reactions are typically initiated at low temperatures (-78 °C) and allowed to warm slowly. The vinyllithium intermediate itself has limited thermal stability and should be used or quenched promptly.[17]
-
Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards moisture and atmospheric oxygen.[1] All glassware must be rigorously dried, solvents must be anhydrous, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and the product.
-
Trapping the Vinyllithium Reagent: The cyclopentenyl lithium generated is a powerful nucleophile. It can be reacted with a wide range of electrophiles, such as:
-
Proton sources (H₂O, MeOH): To produce cyclopentene.
-
Alkyl halides (e.g., CH₃I): To form alkylated cyclopentenes.
-
Aldehydes and Ketones: To generate allylic alcohols.[2]
-
Carbon Dioxide (CO₂): To form α,β-unsaturated carboxylic acids after workup.
-
Silyl Halides (e.g., TMSCl): To produce vinylsilanes.
-
Experimental Protocols
Protocol 1: Preparation of Cyclopentanone p-Tosylhydrazone
This protocol is adapted from a general procedure for the synthesis of tosylhydrazone derivatives.[11][12]
Materials:
-
Cyclopentanone
-
p-Toluenesulfonyl hydrazide (TsNHNH₂)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a 100 mL round-bottom flask, dissolve p-toluenesulfonyl hydrazide (1.02 g, 5.48 mmol) in hot ethanol (13 mL).
-
To the hot, stirred solution, add cyclopentanone (0.37 g, 4.38 mmol).
-
Add 1 mL of water to the reaction mixture.
-
Allow the hot mixture to cool and stand at room temperature for 30-60 minutes. A white solid should precipitate.
-
Cool the mixture in an ice-water bath to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure cyclopentanone p-tosylhydrazone. Dry the product under vacuum.
Protocol 2: Generation of Cyclopentenyl Lithium and Electrophilic Trapping
Safety: Organolithium reagents are pyrophoric and highly reactive. This procedure must be performed by trained personnel in a fume hood under an inert atmosphere.
Materials & Setup:
-
Cyclopentanone p-tosylhydrazone (dried under vacuum)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodomethane, benzaldehyde)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Reagent Addition: Place the cyclopentanone p-tosylhydrazone (1.0 eq) into the reaction flask. Add anhydrous THF via cannula or syringe to create a slurry (approx. 0.2 M concentration).
-
Cooling: Cool the stirred slurry to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (2.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly. You will observe gas evolution (butane).
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C. Vigorous evolution of nitrogen gas will occur. Stir the resulting solution at 0 °C for 1 hour to ensure complete formation of the vinyllithium. The solution typically turns a reddish-brown color.
-
Electrophilic Trapping: Cool the solution back down to -78 °C. Slowly add the chosen electrophile (1.2 eq) dropwise.
-
Quenching: After stirring for an appropriate time (typically 1-2 hours at -78 °C, then warming to room temperature), slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography.
Data Presentation: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | Cyclopentanone Tosylhydrazone | Must be pure and completely dry. |
| Base | n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base is essential.[16] |
| Base Stoichiometry | 2.2 - 3.0+ equivalents | 2.2 eq for alkene formation; ≥3 eq recommended for efficient trapping.[15] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent required to solvate lithium ions. |
| Temperature | -78 °C to 0 °C | Critical for controlling reactivity and ensuring stability of intermediates.[17] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric water and oxygen.[1] |
| Electrophile | Various (Alkyl halides, etc.) | Added at low temperature to control the exothermic reaction. |
Experimental Workflow Visualization
References
- 1. fiveable.me [fiveable.me]
- 2. Vinyllithium - Wikipedia [en.wikipedia.org]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 6. resources.saylor.org [resources.saylor.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. scribd.com [scribd.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Shapiro_reaction [chemeurope.com]
- 11. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones | MDPI [mdpi.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. investigacion.unirioja.es [investigacion.unirioja.es]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Shapiro reaction | PPTX [slideshare.net]
The Strategic Deployment of Tosylhydrazones in the Synthesis of Complex Natural Products: Application Notes and Protocols
Introduction: The Tosylhydrazone as a Cornerstone in Modern Synthetic Strategy
In the intricate tapestry of natural product synthesis, the ability to strategically form carbon-carbon and carbon-carbon double bonds is paramount. Among the myriad of chemical tools available to the synthetic chemist, the tosylhydrazone functional group has emerged as a particularly versatile and powerful synthon. Derived from the condensation of aldehydes or ketones with p-toluenesulfonylhydrazide, tosylhydrazones are stable, often crystalline solids that serve as reliable precursors for a variety of critical transformations.[1][2] Their utility lies in their capacity to be converted into reactive intermediates, such as diazo compounds and vinyllithium species, under specific reaction conditions.[3][4] This reactivity has been masterfully exploited in the total synthesis of numerous complex natural products, where the precise and predictable introduction of unsaturation or new carbon-carbon bonds is a key challenge.[5][6]
This guide provides an in-depth exploration of the practical applications of tosylhydrazones in natural product synthesis, with a focus on the underlying principles and detailed protocols for their use. We will delve into the mechanistic nuances of cornerstone reactions like the Shapiro and Bamford-Stevens reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to effectively leverage this powerful chemical entity.
Core Methodologies: A Mechanistic Dichotomy
The decomposition of tosylhydrazones is most famously achieved through two related, yet distinct, named reactions: the Shapiro reaction and the Bamford-Stevens reaction. The choice between these methodologies is dictated by the desired product, as their mechanistic pathways diverge to afford different regio- and stereochemical outcomes.[7][8]
The Shapiro Reaction: Kinetic Control to the Less Substituted Olefin
The Shapiro reaction is a powerful method for the conversion of a ketone or aldehyde into a less substituted (kinetic) alkene.[5][9] The reaction proceeds via a vinyllithium intermediate and requires at least two equivalents of a strong organolithium base, such as n-butyllithium, in an aprotic solvent.[3][9]
The mechanism commences with the double deprotonation of the tosylhydrazone. The first equivalent of the strong base removes the acidic N-H proton, while the second equivalent abstracts a proton from the α-carbon, specifically the one that is less sterically hindered. This kinetically favored deprotonation is the regioselectivity-determining step. The resulting dianion then collapses, eliminating the tosyl group as a sulfinate anion and extruding a molecule of nitrogen gas to generate a vinyllithium species.[3] This organometallic intermediate can then be quenched with an electrophile, most commonly a proton source like water or methanol, to yield the final alkene product.[9] The versatility of the vinyllithium intermediate also allows for trapping with other electrophiles, enabling the formation of a variety of functionalized alkenes.[1][8]
Caption: General workflow of the Shapiro reaction.
The Bamford-Stevens Reaction: Thermodynamic Control to the More Substituted Olefin
In contrast to the Shapiro reaction, the Bamford-Stevens reaction typically yields the more substituted (thermodynamic) alkene.[8][10] This reaction is conducted with a strong base, such as sodium methoxide or sodium hydride, in a protic solvent like ethylene glycol.[10]
The mechanism of the Bamford-Stevens reaction begins with the deprotonation of the tosylhydrazone to form a monoanion. This anion then eliminates the tosyl group to generate a diazo compound intermediate.[10] The fate of the diazo compound is dependent on the solvent. In protic solvents, it can be protonated and lose nitrogen to form a carbocation, which then eliminates a proton to give the more stable, highly substituted alkene.[10] In aprotic solvents, the diazo compound can lose nitrogen to form a carbene, which then undergoes a 1,2-hydride or alkyl shift to produce the alkene.[10]
Caption: Mechanistic pathways of the Bamford-Stevens reaction.
Application in Natural Product Synthesis: A Case Study
The strategic power of tosylhydrazone chemistry is elegantly demonstrated in numerous total syntheses. A landmark example is the Nicolaou group's total synthesis of Taxol, a potent anti-cancer agent.[5][6] In this monumental work, a Shapiro reaction was employed to construct a key intermediate of the A ring of the Taxol framework.[6] The reaction of a complex hydrazone with n-butyllithium generated a vinyllithium species, which was then coupled with an aldehyde to form the A-B ring system.[6]
Another compelling example is the synthesis of (-)-phytocassane D, a diterpene phytoalexin, by K. Mori and coworkers.[5] A tricyclic ketone intermediate was subjected to Shapiro reaction conditions to yield a crucial cyclic alkene, showcasing the reaction's utility in constructing complex carbocyclic frameworks.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of a tosylhydrazone and its subsequent use in a Shapiro reaction. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Synthesis of a Tosylhydrazone from a Ketone
This protocol is a general method for the synthesis of a tosylhydrazone from a ketone. The reaction is typically high-yielding and the product often crystallizes from the reaction mixture.
Materials:
-
Ketone (1.0 equiv)
-
p-Toluenesulfonylhydrazide (1.05 equiv)
-
Ethanol (or Methanol)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Erlenmeyer flask or round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a flask containing a magnetic stir bar, add the ketone (e.g., 10 mmol, 1.0 equiv) and p-toluenesulfonylhydrazide (e.g., 10.5 mmol, 1.05 equiv).
-
Add a sufficient amount of ethanol to dissolve the reactants upon gentle warming (e.g., 20-30 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature. If the reaction is sluggish, it can be heated to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the tosylhydrazone often precipitates as a white solid. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure tosylhydrazone.
Expected Outcome: The tosylhydrazone should be obtained as a white, crystalline solid in high yield (typically >85%). The product can be characterized by NMR spectroscopy and melting point analysis.
Protocol 2: Shapiro Reaction for the Synthesis of an Alkene
This protocol details a general procedure for the Shapiro reaction, converting a tosylhydrazone to an alkene. Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (e.g., Argon or Nitrogen) with proper personal protective equipment.
Materials:
-
Tosylhydrazone (1.0 equiv)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
n-Butyllithium (n-BuLi) in hexanes (2.1-2.2 equiv)
-
Syringes and needles
-
Dry, three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Quenching reagent (e.g., water, methanol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Place the tosylhydrazone (e.g., 5 mmol, 1.0 equiv) in the flask and dissolve it in anhydrous THF (e.g., 25 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (e.g., 10.5 mmol, 2.1 equiv of a 2.5 M solution in hexanes) dropwise via syringe over 10-15 minutes. The solution may change color.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours at room temperature. The evolution of nitrogen gas should be observed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding water or methanol dropwise until the color dissipates and gas evolution ceases.
-
Pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 25 mL of diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Expected Outcome: The Shapiro reaction typically provides the less substituted alkene in good to excellent yields (60-95%). The product should be characterized by NMR and GC-MS to confirm its structure and purity.
Data Summary
The choice of reaction conditions can significantly impact the outcome of tosylhydrazone decompositions. The following table summarizes the key differences between the Shapiro and Bamford-Stevens reactions.
| Feature | Shapiro Reaction | Bamford-Stevens Reaction |
| Base | ≥ 2 equivalents of Organolithium (e.g., n-BuLi) | Strong base (e.g., NaOMe, NaH) |
| Solvent | Aprotic (e.g., THF, Diethyl ether) | Protic (e.g., Ethylene glycol) |
| Intermediate | Vinyllithium | Diazo compound -> Carbocation/Carbene |
| Product | Less substituted alkene (Kinetic control) | More substituted alkene (Thermodynamic control) |
| Key Advantage | Formation of a versatile vinyllithium intermediate | Simpler reagents and conditions |
Conclusion and Future Outlook
Tosylhydrazones have proven to be indispensable tools in the synthesis of complex natural products. The Shapiro and Bamford-Stevens reactions offer predictable and reliable methods for the introduction of carbon-carbon double bonds with distinct regioselectivity. The ability to generate and trap vinyllithium intermediates in the Shapiro reaction further extends the synthetic utility of tosylhydrazones, allowing for the formation of a wide array of functionalized products.
As the field of organic synthesis continues to evolve, the development of new, catalytic versions of these classic reactions is an area of active research.[5] Furthermore, the application of tosylhydrazone chemistry to the synthesis of increasingly complex and biologically active natural products will undoubtedly continue to showcase the enduring power and versatility of this remarkable functional group.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicolaou_Taxol_total_synthesis [chemeurope.com]
- 5. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 6. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemtube3d.com [chemtube3d.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Tosylhydrazones
Introduction: A Renaissance for a Classic Reagent
For decades, N-tosylhydrazones, readily prepared from the condensation of aldehydes or ketones with p-toluenesulfonylhydrazide, were primarily known for their role in the Shapiro and Bamford-Stevens reactions for the synthesis of alkenes.[1][2] However, the last two decades have witnessed a remarkable renaissance of these versatile reagents, driven by their newfound application as coupling partners in palladium-catalyzed cross-coupling reactions.[1][3] These transformations offer a powerful and practical alternative to the use of potentially hazardous and unstable diazo compounds, as tosylhydrazones serve as stable, crystalline, and non-toxic precursors to palladium-carbene intermediates in situ.[2][4]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving tosylhydrazones, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols for their execution, and showcase their broad synthetic utility. The causality behind experimental choices will be explained to empower users to adapt and troubleshoot these powerful synthetic methods.
Mechanistic Framework: The Palladium-Carbene Catalytic Cycle
The central mechanistic feature of these cross-coupling reactions is the in situ generation of a diazo compound from the N-tosylhydrazone in the presence of a base. This diazo species then interacts with a low-valent palladium catalyst to form a palladium-carbene intermediate, which is the linchpin of the catalytic cycle. The subsequent steps dictate the nature of the final product and are influenced by the choice of coupling partner.
A generalized catalytic cycle is depicted below. The cycle is initiated by the oxidative addition of an organic halide (or pseudohalide) to a Pd(0) complex, generating a Pd(II) species. Concurrently, the tosylhydrazone is deprotonated by a base to form a diazo compound, which then coordinates to the Pd(II) center and extrudes nitrogen gas to form a palladium-carbene complex. This is followed by migratory insertion of the carbene into the palladium-carbon bond. The final product is then formed via either β-hydride elimination to yield an alkene or reductive elimination to form a C-C single bond, regenerating the Pd(0) catalyst.[5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions of tosylhydrazones.
Core Applications and Experimental Protocols
The versatility of this methodology is demonstrated by its application in various named cross-coupling reactions, each tailored to synthesize a specific class of compounds. Below are detailed protocols for some of the most common applications.
Suzuki-Type Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. The use of N'-tosyl arylhydrazines as coupling partners for organoboron reagents provides a valuable route to biaryl compounds.[6][7][8]
Protocol: Palladium-Catalyzed Suzuki Cross-Coupling of N'-Tosyl Arylhydrazines with Arylboronic Acids [8]
| Reagent/Parameter | Quantity/Condition | Role/Rationale |
| N'-Tosyl arylhydrazine | 0.2 mmol (1.0 equiv) | Aryl source |
| Arylboronic acid | 0.24 mmol (1.2 equiv) | Aryl source |
| Palladium(II) acetate (Pd(OAc)₂) | 0.004 mmol (2 mol%) | Catalyst precursor |
| Potassium carbonate (K₂CO₃) | 0.4 mmol (2.0 equiv) | Base to facilitate transmetalation |
| Methanol (MeOH) | 2 mL | Solvent |
| Temperature | 60 °C | Reaction temperature |
| Atmosphere | Nitrogen | To prevent catalyst oxidation |
| Reaction Time | 2-12 h | Monitored by TLC |
Step-by-Step Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add N'-tosyl arylhydrazine (0.2 mmol), arylboronic acid (0.24 mmol), Pd(OAc)₂ (0.004 mmol), and K₂CO₃ (0.4 mmol).
-
Add methanol (2 mL) via syringe.
-
Stir the reaction mixture at 60 °C for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaCl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Heck-Type Coupling: Synthesis of Substituted Alkenes
The Heck reaction traditionally couples aryl or vinyl halides with alkenes. In a powerful variation, tosylhydrazones serve as carbene precursors that can undergo a Heck-type cascade reaction with aryl halides, leading to highly functionalized alkenes.[9][10] This approach is particularly useful for synthesizing sterically hindered alkenes.
Protocol: Palladium-Catalyzed Heck-Type Cascade Reaction of Aryl Halides with N-Tosylhydrazones [10]
| Reagent/Parameter | Quantity/Condition | Role/Rationale |
| Aryl halide | 1.0 equiv | Aryl source |
| N-Tosylhydrazone | 1.5 equiv | Carbene precursor |
| Palladium(II) acetate (Pd(OAc)₂) | 5 mol% | Catalyst precursor |
| Triphenylphosphine (PPh₃) | 15 mol% | Ligand to stabilize the catalyst |
| Lithium tert-butoxide (t-BuOLi) | 3.0 equiv | Base for in situ diazo formation |
| Acetonitrile (CH₃CN) | 0.2 M | Solvent |
| Temperature | 80 °C | Reaction temperature |
| Atmosphere | Nitrogen | To prevent catalyst oxidation |
| Reaction Time | 12 h | Monitored by TLC |
Step-by-Step Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine the aryl halide (1.0 equiv), N-tosylhydrazone (1.5 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (15 mol%).
-
Add anhydrous acetonitrile to achieve the desired concentration.
-
Add lithium tert-butoxide (3.0 equiv) to the mixture.
-
Seal the tube and heat the reaction at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the substituted alkene.
Ligand-Free Coupling: Synthesis of Substituted Olefins
A significant advancement in this field is the development of ligand-free palladium-catalyzed cross-coupling reactions of tosylhydrazones with aryl halides.[11][12] This approach offers a more cost-effective and operationally simpler method for the synthesis of a wide variety of substituted olefins.
Protocol: Ligand-Free Palladium-Catalyzed Coupling of Tosylhydrazones with Aryl Halides [12]
| Reagent/Parameter | Quantity/Condition | Role/Rationale |
| Tosylhydrazone | 0.4 mmol (1.5 equiv) | Carbene precursor |
| Aryl halide | 0.267 mmol (1.0 equiv) | Aryl source |
| Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) | 0.0067 mmol (2.5 mol%) | Catalyst precursor |
| Lithium tert-butoxide (t-BuOLi) | 1 mmol (3.75 equiv) | Base for in situ diazo formation |
| 1,4-Dioxane | 3 mL | Solvent |
| Temperature | 100 °C | Reaction temperature |
| Atmosphere | Nitrogen | To prevent catalyst oxidation |
| Reaction Time | Monitored by TLC |
Step-by-Step Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add the tosylhydrazone (0.4 mmol), aryl halide (0.267 mmol), and Pd(PPh₃)₂Cl₂ (0.0067 mmol).
-
Add 1,4-dioxane (3 mL) and stir the mixture at 100 °C to obtain a clear solution.
-
To this hot solution, add lithium tert-butoxide (1 mmol) and continue heating at 100 °C until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and pass it through a short pad of Celite.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the substituted olefin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction with tosylhydrazones.
Caption: A typical experimental workflow for palladium-catalyzed tosylhydrazone cross-coupling reactions.
Troubleshooting and Considerations
-
Choice of Base: The base is crucial for the in situ formation of the diazo compound. Strong, non-nucleophilic bases like t-BuOLi, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction yield and should be optimized for specific substrates.
-
Ligand Selection: While some reactions proceed without a ligand, many benefit from the use of phosphine ligands such as PPh₃ or more specialized, bulky electron-rich ligands like Xphos.[5] Ligands can stabilize the palladium catalyst, prevent the formation of palladium black, and promote key steps in the catalytic cycle.
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, THF, or acetonitrile are generally preferred. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Reaction Temperature: These reactions are typically run at elevated temperatures (60-110 °C) to facilitate the decomposition of the tosylhydrazone and drive the catalytic cycle.
-
Substrate Scope: While these reactions are quite general, the electronic and steric properties of both the tosylhydrazone and the coupling partner can affect the reaction efficiency. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while bulky substituents on either partner may hinder the reaction.
Conclusion
Palladium-catalyzed cross-coupling reactions of N-tosylhydrazones have emerged as a powerful and versatile tool in modern organic synthesis. Their ability to serve as stable and safe precursors to reactive carbene intermediates has opened up new avenues for the construction of complex molecular architectures, including substituted olefins, biaryls, and various heterocyclic systems. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully implement and adapt these valuable transformations in their own synthetic endeavors.
References
- 1. Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Substituted Cyclopentenes via the Tosylhydrazone Route
Abstract: Substituted cyclopentene and cyclopentane frameworks are privileged scaffolds in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals, including prostaglandins and antiviral agents.[1][2] Their synthesis, however, can be challenging. This guide provides an in-depth exploration of the tosylhydrazone-mediated olefination of substituted cyclopentanones, a robust and versatile strategy for creating substituted cyclopentenes. We will delve into the mechanistic underpinnings of the Shapiro and Bamford-Stevens reactions, offer field-proven insights for controlling regioselectivity, and provide detailed, step-by-step protocols for researchers and drug development professionals.
Introduction: The Strategic Importance of Substituted Cyclopentenes
The five-membered carbocycle is a recurring motif in a vast array of biologically active molecules. From the anti-cancer properties of certain cyclopentenone-containing compounds to the core structure of antiviral drugs and steroid-based therapeutics, the cyclopentane ring serves as a critical pharmacophore.[3] The introduction of a double bond to form a cyclopentene provides a key site for further functionalization and rigidifies the structure, which can be crucial for binding to biological targets.
The conversion of readily available substituted cyclopentanones into their corresponding cyclopentenes is a direct and powerful synthetic maneuver. Among the available methods, the decomposition of tosylhydrazones stands out for its reliability and, particularly in the case of the Shapiro reaction, its high degree of regiochemical control.
Core Principles: The Tosylhydrazone Olefination Pathway
The overall strategy involves a two-step sequence: the formation of a p-toluenesulfonylhydrazone (tosylhydrazone) from a parent cyclopentanone, followed by a base-induced elimination to form the alkene. The specific choice of base and reaction conditions dictates the reaction pathway and, critically, the final product.
Caption: General workflow for cyclopentene synthesis.
The Shapiro Reaction: A Mechanistic Deep Dive
The Shapiro reaction is a cornerstone of this methodology, converting ketones into alkenes through a vinyllithium intermediate.[4][5] It requires at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), and is conducted under anhydrous, aprotic conditions.[5][6]
The mechanism proceeds through several distinct steps:
-
Hydrazone Formation: The parent cyclopentanone is condensed with p-toluenesulfonyl hydrazide to form the tosylhydrazone. This step is typically high-yielding.[5]
-
Double Deprotonation: The first equivalent of strong base deprotonates the acidic N-H proton of the hydrazone. A second equivalent then removes a proton from the α-carbon, forming a dianion. This second deprotonation is the regiochemistry-determining step.[5][6][7]
-
Elimination & Extrusion: The resulting dianion is unstable and spontaneously eliminates the p-toluenesulfinate anion. This is followed by the irreversible extrusion of nitrogen gas (N₂), a powerful thermodynamic driving force for the reaction.[4][5]
-
Vinyllithium Formation: The loss of nitrogen gas generates a vinyllithium species. This organometallic intermediate is the key feature distinguishing the Shapiro from the Bamford-Stevens reaction.[4]
-
Protonolysis: The reaction is quenched with a proton source, typically water or an aqueous ammonium chloride solution, to protonate the vinyllithium and yield the final cyclopentene product.[4]
Caption: Key intermediates in the Shapiro reaction pathway.
The Bamford-Stevens Reaction: A Mechanistic Counterpoint
The Bamford-Stevens reaction achieves the same overall transformation but proceeds through a different mechanism.[8] It typically employs weaker bases, such as sodium methoxide (NaOMe) or sodium hydride (NaH), often in protic solvents like ethylene glycol.[9][10] The key intermediates are diazo compounds that decompose to form carbenes (in aprotic solvents) or carbocations (in protic solvents).[8][10] These highly reactive species can undergo rearrangements, leading to mixtures of products and less predictable regioselectivity compared to the Shapiro reaction.[11]
Application Notes: Guiding the Synthesis
Controlling Regioselectivity: The Critical Choice of Base
For an unsymmetrically substituted cyclopentanone, two different cyclopentene regioisomers can be formed. The choice between the Shapiro and Bamford-Stevens reaction provides a powerful tool to control this outcome.
-
Kinetic Control (Shapiro Reaction): The use of a strong, sterically hindered base like n-BuLi or LDA at low temperatures (-78 °C) favors the deprotonation of the less sterically hindered α-proton. This is a kinetically controlled process, leading predominantly to the less substituted vinyllithium intermediate and, consequently, the less substituted (Hofmann-type) alkene.[4][6][9] This is the most common and predictable application of the tosylhydrazone route.
-
Thermodynamic Control (Bamford-Stevens Reaction): The use of alkoxide bases at higher temperatures allows for equilibration, favoring the formation of the more stable, more highly substituted (Zaitsev-type) alkene.[9][10]
Caption: Regiochemical control based on reaction choice.
Practical Considerations and Troubleshooting
-
Anhydrous Conditions: The Shapiro reaction is extremely sensitive to water due to the use of organolithium reagents. All glassware must be oven- or flame-dried, and solvents must be rigorously dried over a suitable agent (e.g., sodium/benzophenone for THF).
-
Inert Atmosphere: Reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base and intermediates by oxygen or moisture.
-
Temperature Control: The initial deprotonation steps are highly exothermic and should be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to ensure selectivity and prevent side reactions. The reaction is then often allowed to warm slowly to room temperature to drive the elimination and nitrogen extrusion.[6]
| Observation | Probable Cause | Suggested Solution |
| No reaction / Low conversion | Inactive organolithium reagent; insufficient base; wet reagents/solvents. | Titrate the n-BuLi solution before use; ensure >2 equivalents are used; rigorously dry all glassware and solvents. |
| Formation of starting ketone | Premature quenching of intermediates by a proton source. | Check for leaks in the inert atmosphere setup; ensure all reagents are anhydrous. |
| Mixture of regioisomers | Temperature rose too quickly during base addition; insufficient kinetic control. | Add the organolithium base slowly at -78 °C; ensure efficient stirring. For the thermodynamic product, switch to Bamford-Stevens conditions. |
Experimental Protocols
Safety Precaution: Organolithium reagents like n-BuLi are pyrophoric and corrosive. p-Toluenesulfonyl hydrazide is an irritant. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of a Tosylhydrazone from a Substituted Cyclopentanone
This protocol is adapted from classical methods for hydrazone formation.[12]
-
Reagents & Equipment:
-
Substituted cyclopentanone (1.0 eq)
-
p-Toluenesulfonyl hydrazide (1.05 eq)
-
Ethanol (or Methanol)
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add the substituted cyclopentanone (e.g., 10 mmol) and p-toluenesulfonyl hydrazide (10.5 mmol).
-
Add ethanol (approx. 3-5 mL per mmol of ketone) to dissolve the solids. A catalytic amount of acid (e.g., a drop of concentrated HCl) can be added to accelerate the reaction, but is often not necessary.
-
Heat the mixture to reflux with stirring for 2-4 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the resulting white crystalline solid under vacuum. The product is often pure enough for the next step without further purification.
-
Protocol 2: Synthesis of a Kinetically Favored Cyclopentene via the Shapiro Reaction
This protocol is a representative procedure for the Shapiro reaction.[7]
-
Reagents & Equipment:
-
Cyclopentanone tosylhydrazone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.2 eq)
-
Oven-dried glassware, syringes, and needles under an inert atmosphere (Argon or N₂)
-
Low-temperature bath (-78 °C)
-
-
Procedure:
-
Place the cyclopentanone tosylhydrazone (e.g., 5 mmol) in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with argon.
-
Add anhydrous THF (approx. 10-15 mL per mmol of hydrazone) via syringe to dissolve the solid.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution (2.2 eq) dropwise via syringe over 15-20 minutes. A color change and gas evolution (N₂) are typically observed.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for 4-6 hours at room temperature.
-
Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of distilled water or saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted cyclopentene.
-
Data Summary: Representative Transformations
The following table illustrates the expected outcomes for the olefination of 2-methylcyclopentanone under different conditions, highlighting the regiochemical control.
| Starting Material | Conditions | Major Product | Regiochemical Outcome | Typical Yield |
| 2-Methylcyclopentanone Tosylhydrazone | 2.2 eq n-BuLi, THF, -78 °C to RT | 3-Methylcyclopent-1-ene | Kinetic (Less Substituted) | 75-90% |
| 2-Methylcyclopentanone Tosylhydrazone | 1.2 eq NaOMe, diglyme, 160 °C | 1-Methylcyclopent-1-ene | Thermodynamic (More Substituted) | 60-75% (as a mixture) |
Conclusion
The tosylhydrazone route offers a highly effective and predictable method for the synthesis of substituted cyclopentenes from cyclopentanones. The Shapiro reaction, in particular, provides exceptional control over regioselectivity, favoring the formation of the less-substituted alkene under kinetic control. This makes it an invaluable tool in multi-step synthesis where precise placement of a double bond is required. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can reliably access a wide range of valuable cyclopentene building blocks for applications in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]
- 3. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Shapiro Olefination | NROChemistry [nrochemistry.com]
- 8. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Shapiro Reaction [organic-chemistry.org]
- 12. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrophilic Quench of Vinyllithium from Cyclopentanone Tosylhydrazone
Introduction
Organolithium reagents are exceptionally potent nucleophiles in the synthetic chemist's toolkit, enabling the formation of crucial carbon-carbon bonds.[1][2] Among these, vinyllithium species offer a direct route to introduce vinyl groups and construct complex alkenes.[3][4] The Shapiro reaction, a robust and widely utilized transformation, provides an efficient pathway to generate vinyllithium intermediates from readily available ketones via their tosylhydrazone derivatives.[5][6][7] This reaction involves the base-mediated decomposition of a tosylhydrazone, typically using two equivalents of a strong alkyllithium base, to yield a vinyllithium species that can be trapped in situ with a suitable electrophile.[8][9]
This application note provides a comprehensive guide for researchers and drug development professionals on the generation of cyclopentenyl lithium from cyclopentanone tosylhydrazone and its subsequent reaction with a diverse array of electrophiles. We will delve into the underlying mechanism, provide detailed, field-proven protocols, and offer insights into the causality behind key experimental choices to ensure reproducible and high-yielding results.
Reaction Mechanism: The Shapiro Reaction
The conversion of a ketone to a vinyllithium reagent via its tosylhydrazone is a multi-step process.[6] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Hydrazone Formation: The process begins with the condensation of cyclopentanone with p-toluenesulfonylhydrazide (TsNHNH₂) to form the corresponding cyclopentanone tosylhydrazone. This is a standard imine formation reaction, typically acid-catalyzed.[5][10]
-
Double Deprotonation: The tosylhydrazone is then treated with two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi). The first equivalent acts as a base to deprotonate the relatively acidic N-H proton of the hydrazone. The second equivalent abstracts a more kinetically accessible, less-hindered proton from the carbon alpha to the C=N bond.[5][9]
-
Elimination and Nitrogen Extrusion: The resulting dianion is unstable and undergoes spontaneous elimination of the tosylate group, forming a diazo-anion intermediate. This intermediate rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate the final vinyllithium species: cyclopentenyl lithium.[5][6]
-
Electrophilic Quench: The highly nucleophilic cyclopentenyl lithium can then be intercepted by a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.[1][3]
Caption: Mechanism of Cyclopentenyl Lithium Formation via the Shapiro Reaction.
Experimental Protocols
General Considerations: All reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[3] Organolithium reagents are pyrophoric and require careful handling.
Part A: Synthesis of Cyclopentanone Tosylhydrazone
This protocol is adapted from general procedures for tosylhydrazone formation.[11][12]
Materials and Reagents:
-
Cyclopentanone
-
p-Toluenesulfonyl hydrazide (TsNHNH₂)
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add p-toluenesulfonyl hydrazide (1.0 eq).
-
Add ethanol and heat the mixture gently until the solid dissolves.
-
Add cyclopentanone (0.95 eq) to the solution, followed by a small amount of water (approx. 0.25 mL per 10 mL of EtOH).[11]
-
Stir the mixture at room temperature. A white precipitate should begin to form within 30 minutes.[11]
-
After stirring for 2-4 hours, cool the flask in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Part B: Generation of Cyclopentenyl Lithium
Materials and Reagents:
-
Cyclopentanone tosylhydrazone (from Part A)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Dry, inert atmosphere reaction flask with septum
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Place the cyclopentanone tosylhydrazone (1.0 eq) in an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF via syringe and cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution (2.1 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -65 °C. The solution will typically turn yellow, orange, or reddish-brown.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C, then to room temperature. Vigorous evolution of nitrogen gas will be observed.
-
Stir the solution at room temperature for 1-2 hours after gas evolution ceases to ensure complete formation of the vinyllithium reagent. The solution is now ready for the electrophilic quench.
Part C: Electrophilic Quench of Cyclopentenyl Lithium
The following protocols outline the reaction of the pre-formed cyclopentenyl lithium solution with various classes of electrophiles.
Caption: Diversification of products from cyclopentenyl lithium.
Table 1: Representative Electrophiles and Expected Products
| Electrophile Class | Example Electrophile | Product Type | Typical Yield (%) |
| Alkyl Halide | Methyl Iodide (CH₃I) | 1-Methylcyclopentene | 60-80 |
| Aldehyde | Benzaldehyde (PhCHO) | Phenyl(cyclopent-1-en-1-yl)methanol | 70-90 |
| Ketone | Acetone ((CH₃)₂CO) | 2-(Cyclopent-1-en-1-yl)propan-2-ol | 70-85 |
| Epoxide | Propylene Oxide | 1-(Cyclopent-1-en-1-yl)propan-2-ol | 65-80 |
| Carbon Dioxide | CO₂ (solid, "dry ice") | Cyclopent-1-ene-1-carboxylic acid | 75-95 |
Protocol C-1: Quench with an Alkyl Halide (e.g., Methyl Iodide)
-
Cool the cyclopentenyl lithium solution to 0 °C in an ice bath.
-
Add methyl iodide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Proceed to workup and purification.
Protocol C-2: Quench with an Aldehyde or Ketone (e.g., Benzaldehyde)
-
Cool the cyclopentenyl lithium solution to -78 °C.
-
Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.[13]
-
Stir the reaction at -78 °C for 1-2 hours.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Proceed to workup and purification.
Protocol C-3: Quench with an Epoxide (e.g., Propylene Oxide)
-
Cool the cyclopentenyl lithium solution to -78 °C.
-
Add propylene oxide (1.2 eq) dropwise. The reaction of organolithiums with epoxides proceeds via an Sₙ2 mechanism, attacking the less sterically hindered carbon.[14][15]
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench carefully with saturated aqueous NH₄Cl solution.
-
Proceed to workup and purification.
Protocol C-4: Quench with Carbon Dioxide (Carboxylation)
-
Cool a separate flask containing a large excess of crushed dry ice (CO₂) in anhydrous THF or ether.
-
Transfer the cyclopentenyl lithium solution via cannula into the vigorously stirred dry ice slurry. This ensures the organolithium reacts with CO₂ rather than acting as a base on the product carboxylic acid.[16][17]
-
Allow the mixture to warm to room temperature after the addition is complete.
-
Quench the reaction with water.
-
Make the aqueous layer basic (pH > 10) with 2 M NaOH to extract the carboxylate salt.
-
Wash the aqueous layer with ether to remove neutral impurities.
-
Acidify the aqueous layer with cold 3 M HCl to precipitate the carboxylic acid.
-
Extract the product with ether or dichloromethane, dry, and concentrate to yield the final product.
General Workup and Purification:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, including the position of the double bond and the successful incorporation of the electrophile.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch for alcohols, C=O stretch for carboxylic acids).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of vinyllithium | 1. Incomplete tosylhydrazone formation. 2. "Wet" solvents or glassware. 3. Inactive n-BuLi reagent. 4. Temperature during n-BuLi addition was too high. | 1. Confirm purity of tosylhydrazone by NMR before use. 2. Ensure all glassware is oven-dried and solvents are freshly distilled from a suitable drying agent. 3. Titrate the n-BuLi solution before use to determine its exact molarity. 4. Maintain temperature below -65 °C during addition. |
| Protonated byproduct (cyclopentene) is major product | 1. Insufficient electrophile added. 2. Unintentional quench by moisture or acidic protons. 3. Electrophile is not reactive enough. | 1. Use a slight excess (1.1-1.2 eq) of the electrophile. 2. Ensure rigorous anhydrous conditions. Purify electrophile if necessary. 3. Consider using a more reactive electrophile or adding a catalyst/additive if applicable. |
| Formation of multiple products | 1. Side reactions of the vinyllithium (e.g., with solvent). 2. Competing reaction pathways (e.g., elimination vs. substitution with hindered alkyl halides). | 1. Avoid prolonged reaction times at room temperature before quenching. 2. Use primary, unhindered electrophiles for best results. For hindered electrophiles, consider transmetalation to a less reactive organometallic species (e.g., an organocuprate). |
References
- 1. benchchem.com [benchchem.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Shapiro Reaction [organic-chemistry.org]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. Shapiro Olefination | NROChemistry [nrochemistry.com]
- 11. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the One-Pot Conversion of Ketones to Alkenes
Introduction: Streamlining Olefin Synthesis from Ketones
The transformation of a ketone to an alkene, a cornerstone of modern organic synthesis, is fundamental to the construction of complex molecules in pharmaceutical and materials science. Traditionally, this conversion is a multi-step process. However, the demand for increased efficiency, reduced waste, and operational simplicity has driven the development of one-pot procedures. This guide provides an in-depth exploration of established and reliable one-pot olefination methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the optimal strategy for their specific synthetic challenges.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each reaction, explaining the rationale behind experimental choices to empower the user with a deeper understanding of the chemistry at play. Each protocol is presented as a self-validating system, with troubleshooting advice to ensure robust and reproducible results.
Core Methodologies for One-Pot Ketone Olefination
Several classical olefination reactions have been successfully adapted into one-pot procedures. The choice of method is often dictated by the nature of the ketone substrate (e.g., steric hindrance, presence of sensitive functional groups) and the desired stereochemical outcome of the resulting alkene.
The Wittig Reaction: A Classic Approach in a Single Flask
The Wittig reaction, discovered by Georg Wittig in 1954, is a widely used method for preparing alkenes from aldehydes and ketones using a phosphonium ylide. While traditionally a two-step process (ylide formation followed by reaction with the carbonyl), one-pot variants have been developed, particularly for specific substrates.
Mechanistic Rationale for One-Pot Wittig Reactions:
A one-pot Wittig reaction hinges on the in situ generation of the phosphonium ylide in the presence of the ketone. This requires a base that is strong enough to deprotonate the phosphonium salt but does not react competitively with the ketone. For alpha-halo carbonyl compounds and benzylic halides, moderate or weak bases can be sufficient to form the Wittig reagent, and these conditions are often compatible with the simultaneous presence of a ketone.[1]
The general mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This intermediate then collapses to a four-membered oxaphosphetane ring, which fragments to yield the desired alkene and triphenylphosphine oxide.[2] The stereochemical outcome is dependent on the stability of the ylide; non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[2]
Experimental Workflow: One-Pot Wittig Reaction
Caption: General workflow for a one-pot Wittig olefination.
Detailed Protocol: One-Pot Wittig Olefination of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Appropriate phosphonium salt (1.1 eq)
-
Ketone (1.0 eq)
-
Anhydrous solvent (e.g., THF, Et₂O)
-
Strong, non-nucleophilic base (e.g., n-BuLi, NaH, KHMDS) (1.1 eq)
-
Anhydrous work-up reagents (e.g., saturated aq. NH₄Cl)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 eq) and the ketone (1.0 eq).
-
Add anhydrous solvent (to make a ~0.1-0.5 M solution).
-
Cool the mixture to the appropriate temperature (typically -78 °C to 0 °C, depending on the base and substrate).
-
Slowly add the base (1.1 eq) dropwise via syringe. A color change (often to deep red or orange) indicates the formation of the ylide.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous NH₄Cl solution).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
-
The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Reactivity and Purity
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate carbanions.[3] These carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of ketones, including sterically hindered ones.[4] A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous work-up, simplifying purification.[3][4]
Mechanistic Rationale for One-Pot HWE Reactions:
Similar to the one-pot Wittig, the one-pot HWE reaction involves the in situ deprotonation of the phosphonate ester in the presence of the ketone. The resulting phosphonate carbanion then adds to the carbonyl group. The key difference lies in the intermediates and the stereochemical control. The HWE reaction typically proceeds with high (E)-selectivity for the alkene product.[3]
Experimental Workflow: One-Pot HWE Reaction
Caption: General workflow for a one-pot HWE olefination.
Detailed Protocol: One-Pot HWE Olefination of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Phosphonate ester (1.1-1.5 eq)
-
Ketone (1.0 eq)
-
Anhydrous solvent (e.g., THF, DME)
-
Base (e.g., NaH, K₂CO₃, DBU) (1.1-1.5 eq)
-
Aqueous work-up reagents (e.g., water, saturated aq. NH₄Cl)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate ester (1.1-1.5 eq) and the ketone (1.0 eq).
-
Dissolve the reactants in an anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, portion-wise; DBU, dropwise) to the stirred solution.
-
After the addition, remove the cooling bath and allow the reaction to stir at room temperature. Gentle heating may be required for less reactive ketones.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash column chromatography.
-
The Shapiro Reaction: Regioselective Olefination via Tosylhydrazones
The Shapiro reaction offers a distinct pathway for the conversion of ketones to alkenes through the decomposition of an intermediate tosylhydrazone.[5] This reaction is particularly valuable for the regioselective formation of the less substituted alkene (the Hofmann product) from unsymmetrical ketones.[5] The reaction typically proceeds in a one-pot fashion after the initial formation of the tosylhydrazone.
Mechanistic Rationale for One-Pot Shapiro Reactions:
The one-pot Shapiro reaction begins with the condensation of the ketone with p-toluenesulfonylhydrazide to form the tosylhydrazone. This is often done in the same reaction vessel, sometimes with removal of the solvent before proceeding. The crucial step involves the treatment of the tosylhydrazone with at least two equivalents of a strong base, typically an organolithium reagent like n-BuLi.[5] The first equivalent of base deprotonates the sulfonamide nitrogen, while the second deprotonates the α-carbon, leading to a dianion. This dianion then eliminates the tosyl group and extrudes nitrogen gas to form a vinyllithium intermediate.[5][6] This intermediate can then be quenched with an electrophile (often a proton source like water) to yield the final alkene.[6]
Experimental Workflow: One-Pot Shapiro Reaction
Caption: General workflow for a one-pot Shapiro reaction.
Detailed Protocol: One-Pot Shapiro Olefination of a Ketone
-
Materials:
-
Ketone (1.0 eq)
-
p-Toluenesulfonylhydrazide (1.05 eq)
-
Solvent for hydrazone formation (e.g., methanol)
-
Anhydrous aprotic solvent for olefination (e.g., THF)
-
Strong base (e.g., n-BuLi in hexanes) (2.1-2.2 eq)
-
Quenching agent (e.g., water)
-
-
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the ketone (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in a minimal amount of a suitable solvent like methanol. A catalytic amount of acid (e.g., a drop of HCl) can be added to accelerate the reaction. Stir at room temperature or with gentle heating until the reaction is complete (formation of a precipitate or TLC analysis). Remove the solvent under reduced pressure.
-
Olefination: Place the crude tosylhydrazone under a high vacuum for a sufficient time to ensure it is dry. Place the flask under an inert atmosphere.
-
Add anhydrous THF to dissolve the tosylhydrazone and cool the solution to -78 °C.
-
Slowly add the organolithium reagent (2.1-2.2 eq) dropwise.
-
After the addition, allow the reaction to slowly warm to room temperature. The evolution of nitrogen gas should be observed. Stir until the gas evolution ceases (typically 1-4 hours).
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the resulting alkene by flash chromatography.
-
The Peterson Olefination: A Silicon-Based Alternative
The Peterson olefination utilizes α-silyl carbanions to convert ketones into alkenes.[7] A key feature of this reaction is the ability to control the stereochemical outcome of the alkene by choosing either acidic or basic conditions for the elimination step from a common β-hydroxysilane intermediate.[7] One-pot versions are feasible, especially when the α-silyl carbanion bears electron-withdrawing groups, which facilitates spontaneous elimination.
Mechanistic Rationale for One-Pot Peterson Olefination:
The reaction begins with the nucleophilic addition of an α-silyl carbanion to the ketone, forming a β-hydroxysilane intermediate.[8] In a one-pot procedure where the elimination is not a separate step, the conditions are set to favor in situ elimination. Under basic conditions, the elimination proceeds via a syn-elimination pathway, while acidic conditions promote an anti-elimination.[8] For substrates with electron-withdrawing groups on the α-silyl carbanion, the intermediate β-hydroxysilane is often unstable and eliminates spontaneously.[7]
Experimental Workflow: One-Pot Peterson Olefination
Caption: General workflow for a one-pot Peterson olefination.
Detailed Protocol: One-Pot Peterson Olefination of a Ketone (Basic Conditions)
-
Materials:
-
α-Silyl precursor (e.g., trimethylsilyl-substituted compound) (1.1 eq)
-
Strong base (e.g., n-BuLi) (1.1 eq)
-
Anhydrous solvent (e.g., THF)
-
Ketone (1.0 eq)
-
Quenching agent (e.g., saturated aq. NH₄Cl)
-
-
Procedure:
-
In a flame-dried, inert-atmosphere flask, dissolve the α-silyl precursor (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the strong base (1.1 eq) and stir for 30-60 minutes to generate the α-silyl carbanion.
-
Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise to the carbanion solution at -78 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform a standard aqueous work-up, extraction, drying, and concentration.
-
Purify the crude product by flash column chromatography.
-
Comparative Analysis of One-Pot Olefination Methods
The choice of a one-pot olefination method is a critical decision in synthesis design. The following table provides a comparative overview to guide this selection process.
| Reaction | Typical Substrate Scope | Stereoselectivity | Key Advantages | Key Limitations |
| Wittig | Broad for aldehydes; less reactive with hindered ketones.[9] | Ylide-dependent: Non-stabilized → (Z); Stabilized → (E).[2] | Well-established; wide variety of ylides available. | Triphenylphosphine oxide byproduct can be difficult to remove; lower reactivity with ketones. |
| HWE | Good for a wide range of ketones, including hindered ones.[4] | Predominantly (E)-selective.[3] | Water-soluble byproduct simplifies purification; more reactive than Wittig reagents.[4] | Generally provides (E)-alkenes; Z-selective variants are less common. |
| Shapiro | Broad for ketones and aldehydes. | Regioselective for the less substituted alkene. | Excellent for forming less-substituted double bonds; vinyllithium intermediate can be trapped with other electrophiles.[6] | Requires stoichiometric amounts of strong organolithium bases; formation of tosylhydrazone is an extra step (though often in the same pot). |
| Peterson | Good for aldehydes and ketones. | Controllable: Basic conditions → syn-elimination; Acidic conditions → anti-elimination.[8] | Stereochemical outcome can be controlled by work-up conditions. | Requires stoichiometric organosilicon reagents; stereocontrol depends on the diastereoselectivity of the initial addition. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently strong base for ylide/carbanion formation.- Sterically hindered ketone.- Low reactivity of a stabilized ylide with a ketone. | - Use a stronger base (e.g., n-BuLi instead of NaH).- Switch to a more reactive method (e.g., HWE for hindered ketones).- Use a less stabilized, more reactive ylide. |
| Complex Product Mixture | - Side reactions of the base with the ketone (e.g., enolization).- Epimerization of stereocenters adjacent to the carbonyl. | - Add the base at a lower temperature.- Use a non-nucleophilic, sterically hindered base.- Consider milder reaction conditions if available for the chosen method. |
| Difficulty in Purification | - Persistent triphenylphosphine oxide (from Wittig). | - Optimize chromatography conditions.- In some cases, the oxide can be precipitated from a nonpolar solvent and filtered off. |
| Poor Stereoselectivity | - Inappropriate choice of ylide for desired stereoisomer (Wittig).- Equilibration of intermediates (HWE). | - For (Z)-alkenes, use a non-stabilized Wittig ylide.- For (E)-alkenes, use a stabilized Wittig ylide or the HWE reaction. |
Conclusion
One-pot procedures for the conversion of ketones to alkenes represent a significant advancement in synthetic efficiency. The Wittig, Horner-Wadsworth-Emmons, Shapiro, and Peterson reactions, when adapted to a one-pot format, provide a powerful and versatile toolkit for the modern organic chemist. A thorough understanding of the underlying mechanisms and careful consideration of the substrate and desired product are paramount for selecting the optimal method. This guide provides the foundational knowledge and practical protocols to successfully implement these valuable transformations in a research and development setting.
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Peterson olefination - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Shapiro Olefination Technical Support Center: A Guide to Optimizing Yield and Purity
Welcome to the technical support center for the Shapiro olefination. This resource is designed for researchers, scientists, and professionals in drug development who utilize this powerful carbon-carbon double bond-forming reaction. Here, we delve into the practical challenges encountered during its application, offering troubleshooting guidance and answers to frequently asked questions to enhance your experimental outcomes. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the laboratory.
I. Understanding the Shapiro Olefination: A Mechanistic Overview
The Shapiro reaction is a robust method for converting ketones or aldehydes into alkenes via a tosylhydrazone intermediate.[1][2] The process is typically driven by at least two equivalents of a strong organolithium base, which facilitates the elimination of a tosyl group and molecular nitrogen to form a vinyllithium species.[3][4] This intermediate can then be quenched with an electrophile, most commonly a proton source like water, to yield the desired alkene.[1][5]
The regioselectivity of the Shapiro olefination is a key feature, generally favoring the formation of the less substituted (kinetic) alkene.[6] This is a distinct advantage over the related Bamford-Stevens reaction, which often yields the more substituted (thermodynamic) product.[6] The reaction proceeds through a sequence of deprotonations, elimination, and nitrogen extrusion, as illustrated below.
Reaction Workflow Diagram
Caption: General workflow of the Shapiro olefination.
II. Troubleshooting Guide: Addressing Common Experimental Challenges
This section is structured in a question-and-answer format to directly address specific issues that can arise during the Shapiro olefination, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the Shapiro olefination can stem from several factors, ranging from the quality of reagents to the specifics of the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Incomplete Tosylhydrazone Formation: The first step is the quantitative conversion of the starting carbonyl compound to its tosylhydrazone. If this reaction is incomplete, the overall yield will be diminished.
-
Solution: Ensure the purity of your ketone or aldehyde and p-toluenesulfonylhydrazide. The formation of the tosylhydrazone is often acid-catalyzed. A catalytic amount of an acid, such as p-toluenesulfonic acid or pyridinium p-toluenesulfonate (PPTS), can facilitate this step.[3] Monitor the reaction by TLC or NMR to confirm complete conversion before proceeding.
-
-
Insufficient Base or Inactive Base: The use of at least two full equivalents of a strong organolithium base is critical. The first equivalent deprotonates the N-H of the hydrazone, and the second abstracts the α-proton to form the dianion.[5]
-
Solution: Titrate your organolithium reagent (e.g., n-BuLi, MeLi) prior to use to determine its exact molarity. Organolithium reagents can degrade upon storage. Using a freshly titrated or newly purchased reagent is advisable. Consider using slightly more than two equivalents (e.g., 2.1-2.2 eq.) to compensate for any trace impurities that may consume the base.
-
-
Suboptimal Reaction Temperature: Temperature control is crucial. The dianion intermediate is thermally unstable and can decompose if the temperature rises prematurely.[7]
-
Solution: Perform the deprotonation steps at a low temperature, typically -78 °C (a dry ice/acetone bath).[5] After the addition of the organolithium base, the reaction is often allowed to slowly warm to room temperature to facilitate the elimination and nitrogen extrusion steps.[3] The optimal warming rate can be substrate-dependent and may require empirical optimization.
-
-
Presence of Protic Impurities: Water and other protic impurities will quench the organolithium base and the vinyllithium intermediate, leading to reduced yields.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3] Use anhydrous solvents. Solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
-
| Parameter | Recommendation | Rationale |
| Base Stoichiometry | 2.1 - 2.2 equivalents of organolithium | Ensures complete dianion formation. |
| Reaction Temperature | -78 °C for deprotonation, then slow warming | Maintains stability of the dianion intermediate. |
| Solvent/Glassware | Anhydrous solvents, flame-dried glassware | Prevents quenching of organometallic species. |
Question 2: I am observing significant amounts of side products. What are they and how can I minimize their formation?
Answer:
The formation of byproducts is a common purity issue. Identifying the nature of these impurities can provide clues to the underlying problem.
-
Alkylated Byproducts: If the organolithium reagent used is n-butyllithium, you might observe the formation of a butyl-substituted alkene. This arises from the vinyllithium intermediate reacting with the n-butyl bromide (a byproduct of n-BuLi degradation) or other electrophilic species present.
-
Solution: Use methyllithium (MeLi) or another organolithium that, upon reacting, would either regenerate the starting material or produce a more volatile byproduct that is easier to remove.
-
-
Products from Alternative Deprotonation: For unsymmetrical ketones, deprotonation can occur at more than one α-position, leading to a mixture of regioisomeric alkenes.
-
Solution: The Shapiro reaction generally favors deprotonation at the less sterically hindered α-position (the kinetic product).[1] To enhance this selectivity, maintain a low temperature during the deprotonation step. The choice of base can also influence regioselectivity.
-
-
Decomposition Products: If the reaction mixture turns dark or tar-like, it's an indication of decomposition, possibly due to the instability of the intermediates at higher temperatures.
-
Solution: As mentioned previously, strict temperature control is paramount. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.
-
Question 3: The reaction seems to stall and does not go to completion. What could be the reason?
Answer:
An incomplete reaction, even with sufficient reaction time, often points to a stoichiometric or activity issue with the reagents.
-
Insufficient Base: This is the most common reason for a stalled reaction. As detailed in Question 1, ensure you are using at least two equivalents of an active organolithium base.
-
Poorly Formed Tosylhydrazone: If the initial tosylhydrazone is impure or contains unreacted starting ketone, the subsequent steps will be affected.
-
Solution: Purify the tosylhydrazone by recrystallization before subjecting it to the olefination conditions. This ensures that the stoichiometry of the organolithium base to the tosylhydrazone is accurate.
-
-
Steric Hindrance: In highly sterically hindered systems, the deprotonation at the α-carbon can be slow.
-
Solution: Increasing the reaction time or using a stronger, less sterically hindered base like s-butyllithium in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes overcome this issue.[6]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the Shapiro olefination.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different base instead of an organolithium reagent?
A1: The Shapiro reaction is defined by the use of strong organolithium bases to generate the vinyllithium intermediate.[5] While the related Bamford-Stevens reaction uses weaker bases like sodium methoxide or sodium hydride, this leads to a different mechanistic pathway involving diazo and carbene intermediates, often resulting in the thermodynamic, more substituted alkene.[6] For the regioselectivity and synthetic utility of the Shapiro reaction, organolithium bases are generally required.
Q2: Is it possible to trap the vinyllithium intermediate with other electrophiles besides a proton?
A2: Absolutely. This is one of the key synthetic advantages of the Shapiro reaction. The vinyllithium intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, and carbon dioxide, to form more complex substituted alkenes.[4][5] This allows for the construction of intricate molecular architectures.
Q3: Are there any functional groups that are incompatible with the Shapiro olefination?
A3: Yes. Due to the use of a highly basic organolithium reagent, any functional groups that are acidic or electrophilic will be incompatible. This includes alcohols, carboxylic acids, primary and secondary amines, and even some esters and amides. The starting ketone or aldehyde should be free of such groups, or they must be protected prior to the reaction.
Q4: How can I purify my final alkene product?
A4: The crude product from a Shapiro olefination typically contains the desired alkene, any unreacted starting materials, and byproducts. Purification is most commonly achieved by silica gel column chromatography.[3] The choice of eluent will depend on the polarity of the product. Distillation can be an option for volatile alkenes.
Q5: What are the safety precautions I should take when performing a Shapiro olefination?
A5: The primary hazards are associated with the use of organolithium reagents, which are pyrophoric (ignite spontaneously in air) and react violently with water.
-
Always handle organolithium reagents under an inert atmosphere.
-
Use proper personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Be prepared to quench any spills or fires with an appropriate extinguishing agent (e.g., a Class D fire extinguisher, sand).
-
The reaction also produces nitrogen gas, so it should be performed in a well-ventilated fume hood.
IV. Experimental Protocol: A General Procedure
This is a representative protocol and may require optimization for specific substrates.
1. Formation of the Tosylhydrazone:
-
To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) is added p-toluenesulfonylhydrazide (1.0-1.1 equiv).
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added.
-
The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The product is typically isolated by filtration or by removing the solvent and recrystallizing the crude solid.
2. Shapiro Olefination:
-
A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with the tosylhydrazone (1.0 equiv) and anhydrous solvent (e.g., THF).
-
The solution is cooled to -78 °C.
-
The organolithium reagent (e.g., n-BuLi, 2.1 equiv) is added dropwise via syringe, maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for a specified time (e.g., 1 hour) and then allowed to warm slowly to room temperature.
-
The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.[3]
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
V. References
-
NROChemistry. Shapiro Olefination. Available from: --INVALID-LINK--
-
Salamon-Krokosz, K. et al. (2023). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc, 2023(5), 117-134. Available from: --INVALID-LINK--
-
Alfa Chemistry. Shapiro Reaction. Available from: --INVALID-LINK--
-
YouTube. (2021). Shapiro Olefination. Available from: --INVALID-LINK--
-
Wikipedia. Shapiro reaction. Available from: --INVALID-LINK--
-
Gimbert, Y. et al. (2015). On the Mechanism of the Shapiro Reaction: Understanding the Regioselectivity. RSC Advances, 5(46), 36383-36390. Available from: --INVALID-LINK--
-
Scribd. Shapiro Reaction and Bamford. Available from: --INVALID-LINK--
References
Technical Support Center: Tosylhydrazone Decomposition Reactions
Last Updated: January 3, 2026
Introduction
The decomposition of tosylhydrazones is a cornerstone transformation in modern organic synthesis, providing a powerful method for converting ketones and aldehydes into alkenes. The two most prominent named reactions in this class are the Shapiro reaction , which typically uses strong organolithium bases to form vinyllithium intermediates, and the Bamford-Stevens reaction , which employs weaker bases like alkoxides and can proceed through carbene or carbocationic intermediates.[1][2][3][4] While highly effective, these reactions are sensitive to reaction conditions, and the generation of undesired side products is a common challenge for researchers.
This technical support guide is designed for chemists at the bench. It provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered during tosylhydrazone decomposition experiments.
Troubleshooting Guide & FAQs
Question 1: My primary side product is a symmetrical azine. What is causing this and how can I prevent it?
Answer:
Azine formation (R₂C=N-N=CR₂) is one of the most frequently encountered side products.[5][6] It arises from the reaction of a diazo intermediate with unreacted tosylhydrazone or by the dimerization of two diazo molecules.[7] The formation of this byproduct is particularly favored under conditions that allow for the buildup of the diazo intermediate.
Root Causes & Mechanistic Insight:
-
Incomplete Deprotonation (Shapiro Conditions): In the Shapiro reaction, two full equivalents of a strong base (like n-BuLi) are required to form the dianion, which then rapidly eliminates tosylsulfinate and N₂ to form the vinyllithium.[1][8] If less than two equivalents of base are used, or if the base is added too slowly, the initially formed mono-anion can decompose into a diazo compound. This diazo species is then free to react with another tosylhydrazone molecule, leading to the azine.
-
Base Strength (Bamford-Stevens Conditions): Weaker bases used in the Bamford-Stevens reaction (e.g., NaOMe, NaH) favor the formation of the diazo intermediate as the primary reaction pathway.[2][3][9] If this intermediate is not consumed quickly, it can lead to azine formation.
-
Mild Basic Conditions: Certain mild bases, such as cesium carbonate (Cs₂CO₃), have been shown to mediate the decomposition of N-tosylhydrazones specifically to synthesize azines.[10] This highlights the sensitivity of the reaction outcome to the choice of base.
Troubleshooting & Mitigation Strategies:
-
For Shapiro Reactions:
-
Ensure Stoichiometry: Use at least 2.1-2.2 equivalents of high-quality, freshly titrated organolithium reagent to ensure complete dianion formation.
-
Control Temperature & Addition: Add the organolithium base at a low temperature (e.g., -78 °C) and then allow the reaction to warm slowly. This promotes clean dianion formation before decomposition pathways can compete.
-
-
For Bamford-Stevens Reactions:
-
Solvent Choice: Perform the reaction in a high-boiling, aprotic solvent (e.g., diglyme) to facilitate the rapid decomposition of the diazo intermediate to the desired carbene, minimizing its lifetime and thus the opportunity for azine formation.
-
Thermal Conditions: Rapidly heating the tosylhydrazone salt can favor the unimolecular loss of N₂ over the bimolecular azine formation.[11]
-
-
General Tip: Ensure your starting carbonyl compound is fully converted to the tosylhydrazone. Any remaining ketone or aldehyde can react with hydrazine impurities or the hydrazone itself under basic conditions.
Question 2: I am observing rearranged alkenes and/or products from C-H insertion. Why is this happening?
Answer:
The formation of rearranged alkenes or other insertion products points to the involvement of carbene or carbenium ion intermediates, which are characteristic of the Bamford-Stevens pathway.[2][4]
Root Causes & Mechanistic Insight:
-
Protic Solvents (Carbocation Pathway): In protic solvents like glycols, the diazo intermediate can be protonated to form a diazonium ion.[2] This ion readily loses N₂ to generate a carbocation, which is highly susceptible to Wagner-Meerwein rearrangements to form a more stable carbocation before eliminating a proton to give the thermodynamically favored (more substituted) alkene.[2]
-
Aprotic Solvents (Carbene Pathway): In aprotic media, the diazo compound decomposes to a carbene.[2][12] This highly reactive intermediate can undergo a 1,2-hydride shift to form the alkene. However, it can also undergo undesired intramolecular or intermolecular C-H insertion reactions, leading to cyclopropanes or other complex byproducts.[13][14][15]
Troubleshooting & Mitigation Strategies:
-
Force the Shapiro Pathway: If your goal is the kinetic (less substituted) alkene without rearrangement, you must use Shapiro conditions: >2 equivalents of an organolithium base in an aprotic solvent (e.g., THF, ether, hexanes).[1][9] This pathway proceeds via a vinyllithium intermediate, completely bypassing carbene/carbocation formation and its associated rearrangements.[8][16]
-
Optimize Bamford-Stevens Conditions:
-
To minimize rearrangements in a Bamford-Stevens reaction, strictly use aprotic solvents to favor the carbene pathway over the carbocation pathway.[2][3]
-
To minimize C-H insertion from a carbene, consider running the reaction at a lower temperature if possible, or in the presence of a trapping agent if compatible with your desired outcome.
-
Question 3: My reaction is giving a mixture of regioisomeric alkenes. How can I improve the regioselectivity?
Answer:
The regioselectivity of alkene formation is a critical distinction between the Shapiro and Bamford-Stevens reactions and is dictated by the mechanism of proton abstraction or elimination.
Root Causes & Mechanistic Insight:
-
Bamford-Stevens (Thermodynamic Control): This reaction typically yields the more substituted (Zaitsev) alkene.[2][9] This is because the final elimination step often proceeds from a carbocation or through a pathway that favors the formation of the most thermodynamically stable double bond.
-
Shapiro Reaction (Kinetic Control): The Shapiro reaction is renowned for producing the less substituted (Hofmann) alkene.[1][8][9] This is because the second deprotonation step (the α-C-H proton) is kinetically controlled. The strong, bulky organolithium base will preferentially remove the most sterically accessible proton, leading to the less substituted vinyllithium intermediate.[1]
-
Insufficient Base/Mixed Mechanisms: If you use conditions that are intermediate between Shapiro and Bamford-Stevens (e.g., ~1.0-1.5 equivalents of n-BuLi), you can get a mixture of pathways. A study by Schechter and Friedman demonstrated that with ~1 equivalent of n-BuLi, a significant mixture of products from both carbene/carbocation and vinyllithium pathways is observed.[11]
Troubleshooting & Mitigation Strategies:
-
To Obtain the Less Substituted Alkene: Use classic Shapiro conditions: >2 equivalents of a strong organolithium base (n-BuLi, sec-BuLi) in an aprotic solvent like hexane, ether, or THF, often with an additive like TMEDA.[8]
-
To Obtain the More Substituted Alkene: Use classic Bamford-Stevens conditions: a weaker base like NaH or NaOMe in a solvent like ethylene glycol or diglyme.[2][3]
-
Avoid Ambiguous Conditions: Do not use substoichiometric amounts of organolithium reagents relative to the required two equivalents for the Shapiro reaction, as this will inevitably lead to a mixture of products.[11][17]
Key Side Products Reference Table
| Side Product | Structure | Probable Cause / Mechanism | Recommended Mitigation Strategy |
| Symmetrical Azine | R₂C=N-N=CR₂ | Bimolecular reaction of diazo intermediates. Favored by slow decomposition or substoichiometric strong base.[7] | Use >2 eq. of strong base (Shapiro); ensure rapid heating/decomposition (Bamford-Stevens). |
| Rearranged Alkene | (e.g., from 1° to 2° carbocation) | Carbocation formation and subsequent Wagner-Meerwein rearrangement.[2] | Use aprotic solvents to favor carbene pathway, or switch to Shapiro conditions to avoid carbocations entirely. |
| C-H Insertion Product | (e.g., Cyclopropane) | Intramolecular or intermolecular reaction of a carbene intermediate.[13][15] | Switch to Shapiro conditions to form a vinyllithium instead of a carbene. |
| Thermodynamic Alkene | More substituted double bond | Bamford-Stevens conditions leading to the most stable alkene product.[3][9] | Use Shapiro conditions (>2 eq. R-Li) for kinetic deprotonation to form the less substituted alkene.[1] |
| Reduction to Alkane | R-CH₂-R' | Competing reduction pathway, especially if using hydride sources or protic solvents under certain conditions. Can be related to Wolff-Kishner type reduction.[18][19] | Ensure anhydrous, aprotic conditions. Avoid hydride-donating reagents unless reduction is the goal. |
Mechanistic Visualizations & Workflows
Core Reaction Pathways
This diagram illustrates the critical branching point in tosylhydrazone decomposition. The choice of base and solvent dictates whether the reaction proceeds through a dianion (Shapiro), leading to a vinyllithium, or a diazo intermediate (Bamford-Stevens), which can then form a carbene or carbocation.
Caption: Central decomposition pathways of tosylhydrazones.
Troubleshooting Workflow
If your reaction is not yielding the desired product, use this workflow to diagnose the likely cause based on the observed side products.
Caption: Diagnostic workflow for common side product issues.
Experimental Protocols
Protocol 1: Minimizing Side Products in a Shapiro Reaction
This protocol is optimized for the clean formation of a kinetic alkene via a vinyllithium intermediate, minimizing azine and rearrangement byproducts.
Substrate: Tosylhydrazone of 2-Heptanone
-
Preparation: Add the tosylhydrazone (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous THF or diethyl ether (approx. 0.1 M concentration) via syringe.
-
Cooling: Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Base Addition: While stirring vigorously, add freshly titrated n-butyllithium (2.1 equivalents) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly. A color change (often to yellow or orange) is typically observed.
-
Warming & Decomposition: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Vigorous nitrogen evolution will be observed as the reaction warms. Stir at room temperature for 1-2 hours after gas evolution ceases to ensure complete reaction.
-
Quenching: Slowly and carefully quench the reaction at 0 °C by adding saturated aqueous NH₄Cl solution.
-
Workup: Proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
References
- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. grokipedia.com [grokipedia.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Cs2CO3-mediated decomposition of N-tosylhydrazones for the synthesis of azines under mild conditions | Semantic Scholar [semanticscholar.org]
- 11. RedoxWK2 [ursula.chem.yale.edu]
- 12. chemistryschool.net [chemistryschool.net]
- 13. Uncommon carbene insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transition Metal Catalyzed Insertion Reactions with Donor/Donor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbene functionalization of porphyrinoids through tosylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 18. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Regioselective Vinyllithium Formation
Welcome to the Technical Support Center for the Regioselective Synthesis of Vinyllithium Reagents. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental challenges, and answer frequently asked questions related to the controlled formation of vinyllithium species. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying principles to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for generating vinyllithium reagents with regiocontrol?
A1: The three principal methods for achieving regioselective vinyllithium formation are the Shapiro reaction, lithium-halogen exchange, and the transmetalation of vinylstannanes. Each method offers distinct advantages and is suited for different substrates and desired outcomes.
Q2: How do I choose the best method for my specific application?
A2: The choice of method depends on several factors:
-
Desired Regioisomer: The Shapiro reaction is generally preferred for the synthesis of the less substituted (kinetic) vinyllithium from an unsymmetrical ketone. Lithium-halogen exchange and transmetalation of vinylstannanes are excellent for preserving the stereochemistry of a pre-existing double bond.
-
Starting Material Availability: The Shapiro reaction starts from readily available ketones or aldehydes. Lithium-halogen exchange requires a vinyl halide precursor, and transmetalation necessitates a vinylstannane.
-
Functional Group Tolerance: The highly basic conditions of the Shapiro reaction (using alkyllithiums) can be incompatible with sensitive functional groups. Transmetalation can sometimes offer milder conditions.
Q3: My Shapiro reaction is giving a mixture of regioisomers. How can I improve the selectivity?
A3: Poor regioselectivity in the Shapiro reaction often stems from a loss of kinetic control. To favor the less substituted vinyllithium, ensure you are using a strong, sterically hindered base like n-butyllithium or sec-butyllithium at low temperatures (-78 °C). It is also crucial to use at least two equivalents of the organolithium reagent to ensure complete formation of the dianion intermediate.[1][2] The choice of solvent can also play a role; ethereal solvents like tetrahydrofuran (THF) are commonly used.
Q4: I am observing low yields in my lithium-halogen exchange reaction. What are the common causes?
A4: Low yields in lithium-halogen exchange can be attributed to several factors. Incomplete exchange can occur if the temperature is not sufficiently low, especially when using more reactive alkyllithiums like tert-butyllithium. Side reactions, such as attack of the alkyllithium on other functional groups in the molecule, can also reduce the yield.[3] Ensure your reagents and solvents are scrupulously dry, as organolithium reagents are highly sensitive to moisture.[4]
Q5: Is the stereochemistry of the starting material important for these reactions?
A5: Yes, particularly for lithium-halogen exchange and transmetalation. Lithium-halogen exchange on vinyl halides generally proceeds with retention of the double bond's stereochemistry.[5][6] Similarly, tin-lithium exchange from vinylstannanes is known to be stereospecific, preserving the E or Z configuration of the starting material.[7]
Troubleshooting Guides
Troubleshooting the Shapiro Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the tosylhydrazone. 2. Inactive or insufficient organolithium reagent. 3. Reaction temperature too high, leading to decomposition. 4. Presence of moisture or other electrophilic impurities. | 1. Ensure complete conversion to the tosylhydrazone before proceeding. Purify if necessary. 2. Titrate your organolithium solution to determine its exact concentration. Use a fresh bottle if necessary. Ensure at least 2.2 equivalents are used. 3. Maintain a low temperature (typically -78 °C) during the addition of the organolithium reagent. 4. Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).[4] |
| Poor Regioselectivity | 1. Equilibration of the kinetic vinyllithium to the thermodynamic isomer. 2. Steric hindrance at the desired deprotonation site is not significant enough. | 1. Keep the reaction time after the addition of the organolithium reagent to a minimum before quenching. Do not allow the reaction to warm significantly before the vinyllithium is trapped. 2. Consider using a more sterically demanding base, such as sec-butyllithium or tert-butyllithium, to enhance selectivity for the less hindered proton. |
| Formation of Side Products | 1. Addition of the organolithium reagent to the C=N bond of the tosylhydrazone. 2. Wurtz-type coupling of the vinyllithium with any unreacted starting material or alkyl halide byproducts. | 1. This is more common with tosylhydrazones derived from aldehydes.[1] For these substrates, other methods may be more suitable. 2. Ensure slow addition of the organolithium reagent at low temperature to maintain a low concentration of the reactive species. |
Troubleshooting Lithium-Halogen Exchange
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Vinyllithium | 1. Incomplete lithium-halogen exchange. 2. Reaction of the vinyllithium with the alkyl halide byproduct. 3. Competing side reactions (e.g., deprotonation). | 1. Use a more reactive alkyllithium (e.g., tert-butyllithium) or a higher excess of the reagent (typically 2.1 equivalents of t-BuLi).[6] Ensure very low temperatures (e.g., -78 °C to -100 °C).[3] 2. Using two equivalents of tert-butyllithium helps to consume the tert-butyl halide byproduct. 3. Optimize the reaction temperature and choice of base to favor the desired exchange over other pathways. |
| Loss of Stereochemistry | 1. Isomerization of the vinyllithium intermediate. | 1. Vinyllithium reagents are generally configurationally stable at low temperatures. Ensure the reaction is quenched at a low temperature before allowing it to warm. |
| Reaction with Other Functional Groups | 1. The organolithium reagent is reacting with other electrophilic sites in the molecule. | 1. Protect sensitive functional groups prior to the lithium-halogen exchange. Alternatively, perform the reaction at a very low temperature where the rate of exchange is significantly faster than the rate of attack on other functional groups. |
Troubleshooting Transmetalation of Vinylstannanes
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Transmetalation | 1. Insufficiently reactive organolithium reagent. 2. Steric hindrance around the tin atom. | 1. Use a more reactive alkyllithium like n-butyllithium or sec-butyllithium. 2. In some cases, longer reaction times or slightly elevated (but still low) temperatures may be required. |
| Low Yield after Quenching | 1. Instability of the vinyllithium species. 2. Reaction with the tetraalkyltin byproduct. | 1. Trap the vinyllithium intermediate with the electrophile at low temperature as soon as it is formed. 2. The tetraalkyltin byproduct is generally unreactive towards the vinyllithium, making this a clean method.[7] If issues persist, consider purification of the vinyllithium solution before quenching, although this is not typically necessary. |
| Difficulty in Removing Tin Byproducts | 1. The tetraalkyltin byproduct is difficult to separate from the desired product. | 1. Purification by column chromatography is usually effective. In some cases, treatment with a mild acid can help to hydrolyze any remaining organotin species, facilitating their removal during aqueous workup. |
Experimental Protocols & Methodologies
Method 1: The Shapiro Reaction for Less Substituted Vinyllithium
This protocol describes the formation of a less substituted vinyllithium from an unsymmetrical ketone, followed by quenching with an electrophile.
Step 1: Formation of the Tosylhydrazone
-
In a round-bottom flask, dissolve the ketone (1.0 equiv) in methanol.
-
Add p-toluenesulfonylhydrazide (1.1 equiv) and a catalytic amount of concentrated HCl.
-
Stir the mixture at room temperature until a precipitate forms (typically 1-4 hours).
-
Cool the mixture in an ice bath and collect the solid by filtration. Wash the solid with cold methanol and dry under vacuum.
Step 2: Vinyllithium Formation and Quenching
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the tosylhydrazone (1.0 equiv).
-
Add anhydrous THF (or a mixture of hexane and TMEDA) via syringe.[8]
-
Cool the stirred suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution will typically turn deep red or orange.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Slowly warm the reaction mixture to 0 °C. Vigorous nitrogen evolution should be observed.
-
Once nitrogen evolution ceases, cool the solution back to -78 °C.
-
Add the desired electrophile (e.g., an alkyl halide, carbonyl compound, or simply water to protonate the vinyllithium) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[9]
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Expected Regioselectivity: This method typically favors the formation of the vinyllithium at the less sterically hindered α-carbon.
Experimental Workflow for the Shapiro Reaction
Caption: Workflow for regioselective vinyllithium formation via the Shapiro reaction.
Method 2: Lithium-Halogen Exchange
This protocol describes the stereospecific formation of a vinyllithium from a vinyl bromide.
-
To a flame-dried, three-necked flask under an argon atmosphere, add the vinyl bromide (1.0 equiv) and anhydrous diethyl ether.
-
Cool the solution to -78 °C.
-
Slowly add tert-butyllithium (2.1 equiv) in pentane dropwise via syringe over 15 minutes.
-
Stir the mixture at -78 °C for 1 hour.
-
The vinyllithium solution is now ready. Add the desired electrophile at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the product.
Expected Regioselectivity & Stereochemistry: The lithium-halogen exchange occurs at the position of the halogen, and the stereochemistry of the double bond is retained.[6]
Mechanism of Lithium-Halogen Exchange
Caption: Mechanism of lithium-halogen exchange.
Method 3: Transmetalation of a Vinylstannane
This protocol details the formation of a vinyllithium reagent from a vinylstannane.
-
To a flame-dried, three-necked flask under an argon atmosphere, add the vinylstannane (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 equiv) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
The vinyllithium solution is now ready for reaction with an electrophile.
-
Add the electrophile at -78 °C and allow the reaction to slowly warm to room temperature.
-
Quench with saturated aqueous NH₄Cl, perform an aqueous workup, and purify by column chromatography to remove the tetrabutyltin byproduct.
Expected Regioselectivity & Stereochemistry: The tin-lithium exchange occurs at the site of the stannyl group, with retention of the double bond's stereochemistry.[7]
Regioselectivity Control Overview
Caption: Methods for controlling vinyllithium regioselectivity.
References
- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. epfl.ch [epfl.ch]
troubleshooting guide for incomplete tosylhydrazone reactions
Technical Support Center: Tosylhydrazone Synthesis
Welcome to the technical support guide for tosylhydrazone reactions. This resource is designed for researchers, chemists, and drug development professionals who utilize tosylhydrazones as key intermediates for transformations such as the Shapiro and Bamford-Stevens reactions.[1][2] Tosylhydrazones are stable, often crystalline solids, making them excellent precursors for the in situ generation of diazo compounds, thereby avoiding the direct handling of these potentially explosive reagents.[3][4]
This guide provides in-depth, field-tested advice in a direct question-and-answer format to address common issues encountered during the synthesis of tosylhydrazones from aldehydes and ketones.
Frequently Asked Questions & Troubleshooting Guide
My reaction is showing low or no conversion. What are the primary factors to investigate?
This is the most common issue and can almost always be traced back to one of three areas: reagent quality, reaction conditions, or inherent substrate properties.
A logical troubleshooting workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting incomplete tosylhydrazone reactions.
Q1: How does reagent quality impact the reaction?
A: The quality of your starting materials is paramount.
-
Tosylhydrazine (p-toluenesulfonylhydrazide): This is your key nucleophile. Over time, it can degrade through hydrolysis or oxidation, especially if stored improperly. Old or discolored tosylhydrazine is a common culprit for failed reactions.
-
Expert Insight: Always use freshly opened or purified tosylhydrazine. If it's clumpy, discolored (anything but white), or has been on the shelf for years, it's best to recrystallize it from methanol or ethanol or purchase a new bottle. Its purity is critical for achieving high yields.
-
-
Aldehyde/Ketone: Aldehydes are prone to oxidation to carboxylic acids. The presence of acidic impurities can interfere with the reaction. Ketones are generally more stable, but impurities can still hinder the reaction.
-
Expert Insight: If your aldehyde has a crystalline solid (the corresponding carboxylic acid) around the cap, it has likely oxidized. It's recommended to distill liquid aldehydes and ketones or recrystallize solid ones if their purity is in doubt.
-
-
Solvent: The reaction is a condensation that produces one equivalent of water.[5] Using wet solvents can inhibit the reaction by shifting the equilibrium back toward the starting materials (Le Châtelier's principle).
-
Expert Insight: While some protocols use absolute ethanol directly from a sure-seal bottle with success, for sensitive or sluggish substrates, using freshly distilled, anhydrous solvents is advisable.
-
Q2: I've confirmed my reagents are pure. What reaction conditions should I scrutinize?
A: The interplay of catalyst, temperature, and water removal is crucial.
-
Catalyst: The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the tosylhydrazine.[5]
-
Expert Insight: For simple aldehydes and ketones, a catalytic amount of hydrochloric acid, p-toluenesulfonic acid (TsOH), or even acetic acid is sufficient.[6] For less reactive ketones, a stronger acid or stoichiometric amounts might be necessary. Ensure your catalyst isn't hydrated (e.g., use anhydrous TsOH). Some modern methods even employ Lewis acids.[7][8]
-
-
Temperature and Reaction Time: Most tosylhydrazone formations require heating to proceed at a reasonable rate.
-
Expert Insight: A common starting point is refluxing in ethanol or methanol for several hours.[9][10] Unreactive ketones, especially sterically hindered ones, may require higher boiling point solvents like toluene or xylene and prolonged reaction times (up to 24 hours). Reaction progress should always be monitored by TLC or another analytical method.
-
-
Water Removal: As a condensation reaction, removing the water byproduct is one of the most effective ways to drive the reaction to completion.
-
Expert Insight: For high-boiling solvents like toluene, a Dean-Stark apparatus is the gold standard for azeotropic water removal. For lower-boiling alcohols, adding an anhydrous drying agent like MgSO₄ or molecular sieves directly to the reaction flask can be effective.
-
Caption: General mechanism for acid-catalyzed tosylhydrazone formation.
Q3: My starting material is a hindered ketone, and the standard protocols are failing. What should I do?
A: Sterically hindered or electronically deactivated (electron-rich) ketones are notoriously difficult substrates. You will need to use more forcing conditions.
| Condition | Standard Protocol (e.g., Benzaldehyde) | Forcing Protocol (e.g., Camphor) | Rationale |
| Solvent | Methanol or Ethanol | Toluene or Acetic Acid | Higher boiling point allows for higher reaction temperatures. |
| Catalyst | Catalytic HCl or TsOH | Stoichiometric TsOH or conc. HCl | Overcomes the higher activation energy of less reactive substrates. |
| Temperature | Reflux (65-78 °C) | Reflux (110-118 °C) | Provides the necessary energy to overcome steric/electronic barriers. |
| Time | 1-4 hours | 12-24 hours | Slower reactions require more time to reach completion. |
| Water Removal | Often not required | Dean-Stark trap recommended | Critically important to drive the unfavorable equilibrium forward. |
Expert Insight: An alternative for stubborn cases is to switch to a solvent-free method. Grinding the ketone and tosylhydrazine together, sometimes with a catalytic amount of acid, can be surprisingly effective.[11] The high concentration and mechanical energy can promote reactions that are difficult in solution.
Q4: The reaction seems complete by TLC, but I'm struggling with purification. What are the best practices?
A: Tosylhydrazones are often crystalline and can frequently be purified by simple filtration and washing if the reaction goes to completion. However, when starting materials or byproducts are present, challenges can arise.
-
Problem: Similar Polarity of Product and Tosylhydrazine.
-
Solution: This is a common issue.[12] Ensure the reaction uses a slight excess (1.05-1.1 eq) of the carbonyl compound to fully consume the tosylhydrazine. During workup, the excess carbonyl can often be removed more easily (e.g., by washing with bisulfite solution for aldehydes or by evaporation if volatile). If column chromatography is necessary, a gradient elution from a non-polar solvent (like hexanes) to a mixture with ethyl acetate is typically effective.
-
-
Problem: Product is an Oil or Doesn't Crystallize.
-
Solution: While many tosylhydrazones are solids, some are not. If crystallization fails, column chromatography is the primary alternative. If you expect a solid, try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
-
-
Problem: Potential for E/Z Isomerism.
-
Solution: Tosylhydrazones derived from unsymmetrical ketones can form E/Z isomers, which may appear as multiple spots on TLC or complicate NMR spectra.[12] Often, these isomers do not need to be separated, as both will typically be reactive in subsequent steps like the Shapiro reaction. If separation is required, careful column chromatography or fractional crystallization may be successful.
-
Validated Experimental Protocols
Protocol 1: Classical Synthesis of Benzaldehyde Tosylhydrazone
This protocol is a robust method for reactive aldehydes.[10]
-
Setup: In a 125-mL Erlenmeyer flask, add p-toluenesulfonylhydrazide (14.6 g, 0.078 mol).
-
Solvent Addition: Add absolute methanol (25 mL) to create a slurry.
-
Reagent Addition: While swirling, rapidly add freshly distilled benzaldehyde (7.50 g, 0.071 mol). A mild exothermic reaction will occur, and the solids will dissolve.
-
Crystallization: Within minutes, the product, benzaldehyde tosylhydrazone, will begin to crystallize.
-
Isolation: After 15 minutes, cool the mixture in an ice bath to maximize precipitation. Collect the white crystalline product on a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold methanol and dry under vacuum. This typically yields 17-18 g (87-93%) of high-purity product that does not require further purification.[10]
Protocol 2: Solvent-Free Synthesis by Grinding
This environmentally friendly method is rapid and efficient for a wide range of substrates.[11]
-
Mixing: In a mortar, combine the aldehyde or ketone (1 mmol) and p-toluenesulfonylhydrazide (1 mmol).
-
Grinding: Manually grind the mixture thoroughly with a pestle. The reaction is often complete within 1-5 minutes, which can be verified by TLC.
-
Workup: Add petroleum ether to the resulting solid and mix.
-
Isolation: Filter the solid product and wash with additional petroleum ether to remove any unreacted carbonyl compound. The resulting tosylhydrazone is often obtained in excellent yield and purity.[11]
Characterization Guide
Confirming the formation of your tosylhydrazone is critical. Here are the key spectral features to look for.
| Spectroscopic Method | Starting Carbonyl | Starting Tosylhydrazine | Tosylhydrazone Product |
| IR (cm⁻¹) | Strong C=O stretch (~1680-1720) | N-H stretches (~3200-3300), SO₂ stretches (~1340, 1160) | N-H stretch (~3200), C=N stretch (~1600), SO₂ stretches (~1330, 1165)[11][13] |
| ¹H NMR (ppm) | Aldehyde C-H (~9-10) or α-protons (~2-3) | NH₂ (~4-5), NH (~8-9), Ar-H (~7.3, 7.8), CH₃ (2.4) | NH (~11-12, broad), C=N-H (~8), Ar-H, CH₃ (2.4)[11] |
| ¹³C NMR (ppm) | C=O carbon (~190-220) | Ar-C (~127-144) | C=N carbon (~145-165), Ar-C (~127-145)[11] |
Expert Insight: The most definitive changes are the disappearance of the carbonyl C=O signal in both IR and ¹³C NMR spectra and the appearance of the C=N signals. In the ¹H NMR, the disappearance of the aldehyde proton and the appearance of the low-field (downfield) NH proton are key indicators of a successful reaction.[11]
References
- 1. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 3. Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C-H Bond Insertion [organic-chemistry.org]
- 4. [PDF] The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. ijrte.org [ijrte.org]
alternative strong bases for Shapiro reaction protocol
Technical Support Center: Shapiro Reaction Protocols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Shapiro reaction. This guide is designed to provide in-depth, experience-driven advice on protocol optimization, with a special focus on the selection and application of strong bases. As Senior Application Scientists, we understand that mastering the nuances of a reaction is key to success. This resource moves beyond standard procedures to explain the causality behind experimental choices, helping you troubleshoot effectively and enhance the reproducibility of your results.
Frequently Asked Questions (FAQs): Base Selection
Question 1: Why are organolithium bases like n-BuLi the standard choice for the Shapiro reaction?
The Shapiro reaction mechanism requires a base strong enough to perform a double deprotonation on the p-toluenesulfonylhydrazone (tosylhydrazone) substrate.[1][2][3] The first deprotonation occurs at the relatively acidic N-H proton, but the second, crucial deprotonation happens at the much less acidic α-carbon. This second step generates a dianion, which is essential for the subsequent elimination of the tosyl group and loss of nitrogen gas to form the desired vinyllithium intermediate.[1][2][4]
Organolithium reagents such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi) are exceptionally strong bases (the pKa of their conjugate acids are >45), making them highly effective at forcing this second deprotonation to completion.[5] At least two equivalents of the organolithium base are required for the reaction to proceed.[3][6][7]
Question 2: What are the primary challenges and limitations of using standard alkyllithium bases?
While effective, alkyllithium bases present several challenges:
-
Nucleophilicity: Bases like n-BuLi are not only strong bases but also potent nucleophiles. This can lead to unwanted side reactions, particularly additions to sensitive functional groups (e.g., esters, nitriles) elsewhere in the substrate.[5]
-
Substrate Compatibility: The high basicity limits the reaction's compatibility with substrates containing even mildly acidic protons (e.g., alcohols, terminal alkynes), which will be deprotonated preferentially.
-
Safety and Handling: Alkyllithiums, especially t-BuLi, are pyrophoric and react violently with air and moisture.[8] They require handling under strictly inert, anhydrous conditions by trained personnel.[8]
-
Regioselectivity Issues: In some cases, particularly with tosylhydrazones, excess n-BuLi can lead to competing reactions or require large excesses of reagents to drive the reaction to completion.[9]
Question 3: What are viable alternative strong bases, and when should I consider them?
Several alternative bases can overcome the limitations of alkyllithiums. The choice depends on the specific substrate and desired outcome.
-
Lithium Amides (LDA, LHMDS): Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS) are very strong, sterically hindered, non-nucleophilic bases.[10][11][12][13][14] Their bulkiness prevents them from acting as nucleophiles, making them ideal for substrates with sensitive electrophilic sites.[15] They are excellent for promoting the desired deprotonation without causing unwanted additions.[11][15]
-
Schlosser's Base (LICKOR Superbases): This is a mixture of an alkyllithium (e.g., n-BuLi) and a potassium alkoxide (e.g., potassium tert-butoxide, t-BuOK).[16] This combination generates a highly reactive organopotassium species that exhibits significantly higher basicity than the alkyllithium alone, capable of deprotonating even poorly acidic substrates like toluene.[16][17][18][19]
-
Magnesium-Based Reagents: Recent developments have shown that bismesitylmagnesium (Mes₂Mg), often used with a LiCl additive, can serve as an efficient base.[20][21] This system avoids many of the side reactions associated with lithium bases, requires a smaller excess of reagents, and can be run at more convenient temperatures (e.g., 40°C).[20][22]
Base Comparison Data
| Base | Common Abbreviation | pKa (of Conj. Acid) | Key Characteristics & Use Cases |
| n-Butyllithium | n-BuLi | ~50 | Standard, widely used. Strong base and nucleophile. |
| sec-Butyllithium | s-BuLi | ~51 | More basic and slightly more hindered than n-BuLi. |
| tert-Butyllithium | t-BuLi | ~53 | Extremely strong, non-nucleophilic base due to steric bulk. Highly pyrophoric. |
| Lithium Diisopropylamide | LDA | ~36 (in THF)[12][13] | Strong, non-nucleophilic, sterically hindered. Ideal for sensitive substrates.[15] |
| Lithium Hexamethyldisilazide | LHMDS | ~26 (in THF) | Similar to LDA but less basic. Useful for fine-tuning reactivity.[23] |
| Schlosser's Base | n-BuLi/t-BuOK | >50 | "Superbase."[16] Extremely high reactivity for challenging deprotonations. |
| Bismesitylmagnesium | Mes₂Mg | N/A | Milder conditions, high selectivity, avoids proton-pickup side reactions.[20] |
Troubleshooting Guide
Problem: Low or No Yield of Alkene Product
| Potential Cause | Explanation & Diagnostic Check | Recommended Solution |
| Insufficient Base Activity | The most common issue. Alkyllithium solutions degrade over time. The tosylhydrazone requires >2.0 full equivalents of active base for the reaction to proceed. | Titrate your organolithium solution before each use. A simple titration with diphenylacetic acid provides an accurate concentration.[24] For a new reaction, consider using 2.2-2.5 equivalents. |
| Incomplete Deprotonation | The α-proton is not acidic enough for the chosen base under the reaction conditions. You may observe recovered starting material or the mono-anion. | Switch to a stronger base system. If using n-BuLi, consider s-BuLi or Schlosser's base. Ensure the reaction temperature is appropriate; some deprotonations require warming from -78°C to 0°C or room temperature.[4] |
| Poor Substrate Quality | The tosylhydrazone starting material is impure or wet. Water will rapidly quench the strong base. | Recrystallize the tosylhydrazone before use. Ensure it is thoroughly dried under vacuum. Always handle under an inert atmosphere (Argon or Nitrogen). |
| Reaction Quenched Prematurely | The vinyllithium intermediate may not have fully formed before the electrophile (e.g., water) was added. | Allow sufficient reaction time after adding the base. Monitor the reaction for nitrogen evolution, as its cessation is a good indicator of vinyllithium formation.[9] |
Problem: Formation of Unwanted Side Products
| Potential Cause | Explanation & Diagnostic Check | Recommended Solution |
| Nucleophilic Attack by Base | Your substrate contains an electrophilic functional group (e.g., ester, amide) that is attacked by the nucleophilic base (n-BuLi). | Switch to a non-nucleophilic base. LDA is the ideal choice in this scenario, as its steric bulk prevents nucleophilic addition while retaining high basicity.[11][13][15] |
| Wrong Regioisomer Formed | The base deprotonated the more sterically hindered (thermodynamic) α-proton instead of the desired less-hindered (kinetic) proton. | Use a bulky, non-equilibrating base at low temperature. LDA is excellent for promoting kinetic deprotonation.[13] Ensure the tosylhydrazone is added to the base solution at -78°C to favor the kinetic product. |
| Proton Scavenging | The vinyllithium intermediate is abstracting a proton from the solvent or another species in the flask, leading to a simple (non-functionalized) alkene instead of the desired trapped product. | The Mes₂Mg system has been shown to provide superior selectivity and avoid unwanted proton pickup compared to lithium-mediated processes.[20] |
Visualized Workflows and Mechanisms
Shapiro Reaction Core Mechanism
The diagram below outlines the critical steps of the reaction, from the tosylhydrazone to the final vinyllithium intermediate, which can then be quenched.
Caption: Core mechanism of the Shapiro reaction.
Troubleshooting Flowchart: Low Yield
Use this decision tree to diagnose the root cause of low reaction yields.
Caption: Decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: Standard Shapiro Reaction with n-Butyllithium
This protocol is a general method for converting a ketone to its less-substituted alkene.
-
Preparation: Under an argon atmosphere, dissolve the tosylhydrazone (1.0 equiv) in anhydrous THF (or a hexane/TMEDA mixture) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet.[1]
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add a titrated solution of n-BuLi in hexanes (2.2-2.5 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -65°C.[4]
-
Reaction: After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours. Cessation of bubbling (N₂ evolution) indicates the reaction is nearing completion.
-
Quench: Cool the reaction to 0°C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.[4]
-
Workup: Dilute with diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting alkene by flash chromatography.
Protocol 2: Shapiro Reaction Using an Alternative Base: in situ Generation of LDA
This protocol is adapted for substrates sensitive to nucleophilic attack.
-
LDA Preparation: Under an argon atmosphere, add anhydrous THF to a flame-dried flask. Cool to -78°C. Add diisopropylamine (1.1 equiv) via syringe.[13] Slowly, add a titrated solution of n-BuLi (1.05 equiv) dropwise. Stir the colorless solution at -78°C for 15 minutes, then warm to 0°C for 15 minutes to ensure complete formation of LDA.[25]
-
Substrate Addition: Re-cool the freshly prepared LDA solution to -78°C. In a separate flask, dissolve the tosylhydrazone (1.0 equiv) in a minimal amount of anhydrous THF. Add the tosylhydrazone solution dropwise to the LDA solution at -78°C.
-
Reaction: The reaction will require two equivalents of base relative to the substrate. Therefore, repeat step 1 to generate a second equivalent of LDA and add it to the reaction mixture. Alternatively, prepare 2.2 equivalents of LDA from the start and add the substrate to it.
-
Warming & Quench: After the second equivalent of base is added, stir the mixture at -78°C for 1 hour before slowly warming to room temperature and stirring for 4-6 hours.
-
Workup: Follow steps 5 and 6 from Protocol 1.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Shapiro_reaction [chemeurope.com]
- 4. Shapiro Olefination | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Shapiro Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Presentation on LDA (LITHIUM DI ISOPROPYL AMINE | PPTX [slideshare.net]
- 11. scispace.com [scispace.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 14. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Schlosser's base - Wikipedia [en.wikipedia.org]
- 17. Synthetic Methods in Polymer Chemistry [faculty.csbsju.edu]
- 18. Structural Motifs of Alkali Metal Superbases in Non‐coordinating Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights into the metalation of benzene and toluene by Schlosser's base: a superbasic cluster comprising PhK, PhLi, and tBuOLi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. youtube.com [youtube.com]
Technical Support Center: Purification of Crude Cyclopentanone Tosylhydrazone
Welcome to the technical support center for the purification of cyclopentanone tosylhydrazone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The purity of cyclopentanone tosylhydrazone is paramount for the success of subsequent transformations, such as the Shapiro and Bamford-Stevens reactions, where impurities can lead to significantly reduced yields and complex side products. This document provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common purification challenges and ensure the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: Why is rigorous purification of crude cyclopentanone tosylhydrazone necessary?
A: Cyclopentanone tosylhydrazone is a key precursor for generating vinyl anions or carbenes, which are highly reactive intermediates. The presence of unreacted starting materials—such as cyclopentanone or p-toluenesulfonyl hydrazide—or side products can interfere with the strong bases (e.g., organolithium reagents) used in these reactions. For instance, residual cyclopentanone can be enolized, consuming expensive base and reducing the yield of the desired reaction. The tosylhydrazide starting material can also be deprotonated, leading to unwanted side reactions. Therefore, achieving high purity is not merely best practice; it is a critical step for ensuring the reproducibility and success of your synthesis.
Q2: What are the most common impurities found in the crude product?
A: The primary impurities are typically unreacted starting materials. It is common to find:
-
Excess p-Toluenesulfonyl Hydrazide: This is a frequent impurity, especially if it was used in slight excess to drive the reaction to completion. It can be challenging to remove due to its polarity being similar to the product.[1]
-
Unreacted Cyclopentanone: If the reaction did not go to completion, residual ketone will be present.
-
Solvent Residues: Depending on the reaction conditions, residual solvents like ethanol or methanol may be trapped in the crude solid.
-
Hydrolysis Products: Tosylhydrazones can undergo hydrolysis back to the parent ketone and hydrazide, particularly in the presence of water and acid or base.[2]
Q3: What is the most effective and straightforward method for purifying cyclopentanone tosylhydrazone?
A: For most lab-scale preparations, recrystallization is the most efficient and effective method. Cyclopentanone tosylhydrazone is typically a stable, crystalline solid, making it an ideal candidate for this technique.[3][4] Ethanol is a commonly cited and effective solvent for this purpose.[3][4] Column chromatography is a viable alternative but is often unnecessary unless recrystallization fails to remove a persistent impurity.
Q4: How can I confidently assess the purity of my final product?
A: A combination of techniques provides the most reliable assessment:
-
Melting Point Analysis: Pure cyclopentanone tosylhydrazone has a distinct melting point, reported at approximately 184 °C with decomposition.[5][6] A sharp melting point close to this value is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single, well-defined spot on a TLC plate using an appropriate eluent system (e.g., ethyl acetate/hexane mixtures) indicates high purity. Compare the purified product against the crude material and starting materials.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and check for the absence of signals corresponding to starting materials or other impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Problem 1: My crude product is an oil or a sticky solid and won't crystallize.
-
Potential Cause: This issue often arises from an excess of unreacted cyclopentanone or residual reaction solvent, which plasticizes the solid product and inhibits crystal lattice formation.
-
Expert Solution: Trituration
-
Place the oily crude product in a flask.
-
Add a small volume of a non-polar solvent in which the tosylhydrazone product has poor solubility, such as cold hexanes or diethyl ether. Tosylhydrazones are known to have problematic solubility in hexanes, which is advantageous for inducing precipitation.[7]
-
Use a spatula or glass rod to vigorously stir and break up the oil. The goal is to "wash" away the soluble impurities, leaving behind the solid product.
-
The product should gradually solidify into a free-flowing powder.
-
Filter the solid, wash with a small amount of the cold trituration solvent, and dry under vacuum. This material is now ready for purification by recrystallization.
-
Problem 2: The melting point of my recrystallized product is low and/or has a broad range (e.g., 175-181 °C).
-
Potential Cause: The most likely culprit is a persistent impurity, often the p-toluenesulfonyl hydrazide starting material, which can co-crystallize with the product due to similar structural features and polarity.[1]
-
Expert Solution: Re-recrystallization & Stoichiometry Check
-
Perform a Second Recrystallization: A second, carefully executed recrystallization can often remove the remaining impurities. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Review Reaction Stoichiometry: For future syntheses, ensure you are not using a large excess of the p-toluenesulfonyl hydrazide. It is often better to have a slight excess of the volatile ketone, which can be easily removed under vacuum, than an excess of the non-volatile hydrazide.[1]
-
Solvent Choice: While ethanol is effective, you might consider a mixed solvent system to fine-tune solubility and improve purification if a single solvent fails.
-
Problem 3: I am getting a very low recovery yield after recrystallization.
-
Potential Cause: This can result from several factors: using too much recrystallization solvent, choosing a solvent in which the product has high solubility even at low temperatures, or premature crystallization during a hot filtration step.
-
Expert Solution: Optimize the Recrystallization Protocol
-
Use Minimum Solvent: Heat your chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to your crude product in small portions, with stirring, until the solid just dissolves. Adding a large excess will keep a significant portion of your product in solution upon cooling.
-
Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance. This encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Prevent Premature Crystallization: If a hot filtration is needed to remove insoluble impurities, pre-heat your funnel and receiving flask. Use a fluted filter paper for a faster filtration rate. Add a small excess of hot solvent (~5-10%) just before filtering to ensure the product remains in solution.
-
Workflow for Purification and Troubleshooting
The following diagram outlines the logical steps for purifying and troubleshooting crude cyclopentanone tosylhydrazone.
References
- 1. reddit.com [reddit.com]
- 2. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 3. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 17529-98-5 CAS MSDS (Cyclopentanone p-Toluenesulfonylhydrazone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Technical Support Center: Managing Reaction Temperature for Selective Alkene Synthesis
Welcome to the Technical Support Center for Selective Alkene Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of temperature in controlling the stereoselectivity and regioselectivity of alkene synthesis reactions. Here, we will explore the underlying principles, troubleshoot common issues, and provide actionable protocols to enhance the precision and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical for achieving high selectivity in alkene synthesis?
A1: Temperature directly influences both the rate and the outcome of a chemical reaction.[1] In alkene synthesis, it is a key determinant of selectivity for several reasons:
-
Kinetic vs. Thermodynamic Control: Many alkene synthesis reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, can yield different stereoisomers (E/Z or cis/trans).[2] Lower temperatures often favor the kinetically controlled product, which is formed faster, while higher temperatures can provide the energy needed to overcome a higher activation barrier to form the more stable, thermodynamically favored product.[3][4]
-
Intermediate Stability and Interconversion: The stability and lifetime of reaction intermediates are often temperature-dependent. For instance, in the HWE reaction, the equilibration of intermediates can be controlled by temperature, which in turn dictates the final E/Z ratio of the alkene product.[5]
-
Side Reactions: Elevated temperatures can promote undesirable side reactions, such as rearrangements, eliminations in competing pathways, or decomposition of reagents and products, leading to lower yields and purity.[6] Conversely, a temperature that is too low may result in an impractically slow reaction rate.[7]
Q2: I am observing poor E/Z selectivity in my Horner-Wadsworth-Emmons (HWE) reaction. How can I improve it by adjusting the temperature?
A2: The E/Z selectivity of the HWE reaction is highly sensitive to temperature. Generally, higher temperatures favor the formation of the more thermodynamically stable E-alkene.[5]
-
To favor the E-alkene: Increasing the reaction temperature allows the intermediates to equilibrate to the more stable configuration, leading to a higher proportion of the E-isomer.[5] Studies have shown that warming the reaction mixture from -78 °C to room temperature can significantly increase the E/Z ratio.[8][9]
-
To favor the Z-alkene: Lower temperatures are crucial. Running the reaction at a consistently low temperature (e.g., -78 °C) can trap the kinetically favored Z-isomer by preventing the equilibration of intermediates.[8][9]
It is also important to consider other factors that influence selectivity in concert with temperature, such as the choice of base, solvent, and the structure of the phosphonate and aldehyde.[2]
Q3: My elimination reaction is producing a mixture of substitution and elimination products. How can I use temperature to favor alkene formation?
A3: Elimination reactions are generally favored over substitution reactions at higher temperatures.[10] This is due to the principles of thermodynamics.
-
Entropy: Elimination reactions typically result in an increase in the number of molecules in the system, which leads to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS term becomes more significant at higher temperatures (T), making the overall ΔG more negative and favoring the elimination pathway.[10]
-
Practical Application: If you are seeing a significant amount of substitution product, consider increasing the reaction temperature.[10][11][12] This is a common strategy to promote the desired elimination pathway and increase the yield of the alkene.
Q4: What are the best practices for accurately monitoring and maintaining a stable reaction temperature?
A4: Precise and stable temperature control is paramount for reproducible and selective alkene synthesis.
-
Accurate Monitoring: Always measure the internal temperature of the reaction mixture using a calibrated thermometer or thermocouple.[7] The temperature of the heating or cooling bath may not accurately reflect the temperature inside the reaction vessel, especially for exothermic or endothermic reactions.[7]
-
Maintaining Stability:
-
Cooling Baths: For low-temperature reactions, common cooling baths include ice/water (0 °C), and dry ice/acetone (-78 °C).[1][13]
-
Heating Baths: For elevated temperatures, oil baths or heating mantles provide uniform heating.[7][13] Sand baths are a safer alternative for high temperatures with flammable solvents.[7][13]
-
Automated Systems: For the highest precision, use a cryostat or a recirculating chiller/heater connected to a jacketed reactor.[1][14] These systems can automatically adjust to maintain a set temperature.[14][15]
-
Stirring: Ensure efficient stirring to prevent localized hot or cold spots within the reaction mixture.[7]
-
Troubleshooting Guides
Issue 1: Inconsistent E/Z Ratios in Wittig Reactions
Symptoms: You are performing a Wittig reaction and observe significant batch-to-batch variation in the E/Z ratio of your alkene product.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Temperature Fluctuations | The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide and the reaction temperature. Unstabilized ylides typically yield Z-alkenes at low temperatures, while stabilized ylides favor E-alkenes, often at higher temperatures.[16] Fluctuations in temperature can lead to inconsistent ratios. | 1. Utilize a reliable temperature control system: For low-temperature reactions (-78 °C), ensure your dry ice/acetone bath is well-insulated and maintained.[3] For reactions at or above room temperature, use a thermostatically controlled oil bath or heating mantle.[13] 2. Monitor internal temperature: Continuously monitor the internal reaction temperature, not just the bath temperature.[7] 3. Controlled reagent addition: For exothermic reactions, add reagents slowly to prevent temperature spikes.[7] |
| Inconsistent Quenching Temperature | The temperature at which the reaction is quenched can influence the final product ratio, especially if intermediates are still equilibrating. | 1. Standardize your quenching procedure: Quench the reaction at a consistent, predetermined temperature. 2. Rapid quenching: If aiming for the kinetic product, quench the reaction quickly at the low reaction temperature. |
| Solvent Effects | The polarity of the solvent can influence the stability of the betaine intermediate, which in turn affects the E/Z selectivity.[3] | 1. Use non-polar aprotic solvents for Z-selectivity: Solvents like THF or diethyl ether are often used to favor the kinetic Z-product with unstabilized ylides.[3] 2. Ensure consistent solvent quality: Use dry, high-purity solvents to avoid side reactions. |
Workflow for Troubleshooting Inconsistent Wittig Selectivity
Caption: Troubleshooting inconsistent Wittig selectivity.
Issue 2: Low Yield in Dehydration of Alcohols
Symptoms: You are attempting to synthesize an alkene via acid-catalyzed dehydration of an alcohol, but the yield is consistently low.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Temperature | Dehydration of alcohols is an endothermic process and requires heat to proceed at a reasonable rate and shift the equilibrium towards the products.[17] Insufficient heat will result in a slow or incomplete reaction. | 1. Increase the reaction temperature: Ensure the reaction is heated sufficiently. For many alcohol dehydrations, this involves heating to reflux.[11] 2. Monitor for product formation: Use techniques like TLC or GC to monitor the progress of the reaction and ensure it goes to completion. |
| Equilibrium Not Shifted | Dehydration is a reversible reaction. The presence of water, the product, can shift the equilibrium back towards the starting material. | 1. Remove water as it forms: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, driving the equilibrium towards the alkene product. 2. Use a dehydrating agent: In addition to a strong acid catalyst like H₂SO₄, consider using a dehydrating agent that can sequester water. |
| Carbocation Rearrangement | Dehydration often proceeds through a carbocation intermediate, which can be prone to rearrangement to a more stable carbocation. This can lead to a mixture of alkene isomers, some of which may not be the desired product. | 1. Optimize temperature: While higher temperatures favor elimination, excessively high temperatures can sometimes promote rearrangements. Experiment with a range of temperatures to find the optimal balance. 2. Choose an alternative method: If rearrangement is a persistent issue, consider converting the alcohol to a good leaving group (like a tosylate) and then performing an E2 elimination with a strong, non-nucleophilic base. This pathway avoids a carbocation intermediate. |
Logical Flow for Optimizing Alcohol Dehydration
Caption: Optimizing alcohol dehydration for higher alkene yield.
Experimental Protocols
Protocol 1: Temperature-Controlled Horner-Wadsworth-Emmons Reaction for Selective E-Alkene Synthesis
This protocol is adapted from studies demonstrating temperature effects on HWE stereocontrol.[8][9]
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple to monitor internal temperature, a rubber septum, and a nitrogen or argon inlet.
-
Prepare a cooling bath (e.g., dry ice/acetone) and a heating bath (e.g., water or oil bath).
-
-
Reagent Preparation:
-
In the reaction flask, dissolve the phosphonate reagent in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using the dry ice/acetone bath.
-
-
Ylide Formation:
-
Slowly add a strong base (e.g., KHMDS) to the cooled phosphonate solution while vigorously stirring.
-
Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete ylide formation.
-
-
Reaction with Aldehyde:
-
Slowly add a solution of the aldehyde in anhydrous THF to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Temperature Adjustment for E-Selectivity:
-
After the initial low-temperature stirring, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approximately 23 °C).
-
Continue stirring at room temperature for several hours (e.g., 2-4 hours) to allow for the equilibration of intermediates to favor the thermodynamically more stable E-alkene.[5][8][9]
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired E-alkene.
-
References
- 1. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. labproinc.com [labproinc.com]
- 8. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. lneya-online.com [lneya-online.com]
- 15. mt.com [mt.com]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. readchemistry.com [readchemistry.com]
Technical Support Center: Isolating Alkenes from a Shapiro Reaction
Welcome to the technical support center for the Shapiro reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful olefination reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation and purification of your target alkene. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the workup and isolation of alkenes following a Shapiro reaction.
Q1: What is the purpose of quenching the Shapiro reaction, and what are the best reagents for it?
A: The Shapiro reaction utilizes at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a vinyllithium intermediate.[1][2][3][4] Quenching serves to protonate this highly reactive intermediate to form the desired alkene and to neutralize any excess organolithium reagent remaining in the reaction mixture.[5]
The most common and straightforward quenching agent is water .[1][6] However, for large-scale reactions or when significant amounts of unreacted n-BuLi are suspected, the addition of water can be highly exothermic and potentially hazardous. In such cases, a less reactive proton source like isopropanol or methanol is often added cautiously at low temperatures before the addition of water.[5] This helps to moderate the initial exotherm.
Q2: I've quenched my reaction, and I see a lot of solid precipitate. What is it, and how do I deal with it?
A: The precipitate is typically a mixture of lithium salts. The primary components are lithium p-toluenesulfinate (LiOTs), which is a byproduct of the tosylhydrazone decomposition, and lithium hydroxide (LiOH) formed from quenching excess n-BuLi with water.[4] These salts are generally insoluble in the ethereal or hydrocarbon solvents used for the Shapiro reaction (e.g., THF, diethyl ether, hexanes).
To handle this, after quenching, you will perform a liquid-liquid extraction. The addition of water or an aqueous solution during the workup will dissolve these salts, allowing them to be separated into the aqueous layer.
Q3: My desired alkene is volatile. What special precautions should I take during workup and isolation?
A: The volatility of your product is a critical consideration.[7][8] To minimize loss of a volatile alkene:
-
Maintain Low Temperatures: Keep all solutions, including the reaction mixture during quenching and the separatory funnel during extraction, cold using an ice bath.
-
Use a Saturated Salt Solution: When performing extractions, use saturated sodium chloride solution (brine) for the final wash. This reduces the solubility of the organic product in the aqueous layer.
-
Avoid Excessive Vacuum: When removing the solvent using a rotary evaporator, use a minimal vacuum and a low-temperature water bath. It is often better to leave a small amount of solvent and remove the remainder via other methods if the product is extremely volatile.
-
Consider Distillation: For low-boiling point alkenes, fractional distillation can be an effective purification method.[8]
Q4: How can I remove unreacted tosylhydrazone from my crude product?
A: Unreacted tosylhydrazone can sometimes be carried through the workup. Since tosylhydrazones are acidic, they can be removed by washing the organic layer with a basic aqueous solution, such as dilute sodium hydroxide or potassium carbonate.[9] The base will deprotonate the tosylhydrazone, forming a salt that is soluble in the aqueous layer. This is a crucial step before proceeding to column chromatography, as the tosylhydrazone can streak on the silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Alkene Yield | 1. Incomplete reaction. 2. The vinyllithium intermediate was quenched by an unintended electrophile (e.g., residual water in the solvent or reagents). 3. The tosylhydrazone starting material was of poor quality. | 1. Monitor the reaction by TLC or another appropriate analytical technique to ensure completion. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Recrystallize the tosylhydrazone before use. |
| Presence of Ketone Starting Material in the Product | 1. Incomplete formation of the tosylhydrazone. 2. Hydrolysis of the tosylhydrazone during workup.[10] | 1. Ensure the tosylhydrazone formation goes to completion before initiating the Shapiro reaction. 2. A mildly acidic workup can sometimes hydrolyze the tosylhydrazone. A neutral or slightly basic workup is generally preferred. |
| Formation of Multiple Alkene Isomers | The Shapiro reaction generally favors the formation of the less substituted (kinetic) alkene.[4][11] However, if multiple acidic protons are available for deprotonation, a mixture of regioisomers can be formed. | To improve regioselectivity, consider using a bulkier base or optimizing the reaction temperature. In some cases, using a trisylhydrazone derivative can enhance selectivity.[4] |
| Alkane Byproduct Formation | The vinyllithium intermediate can be reduced if a proton source is available from an unexpected source during the reaction. | Rigorously exclude all sources of protons until the desired quenching step. |
Detailed Experimental Protocol: Workup and Isolation
This protocol outlines a general procedure for the workup and isolation of an alkene from a Shapiro reaction. Note: The specific volumes and concentrations may need to be adjusted based on the scale of your reaction.
Step 1: Quenching the Reaction
-
Once the reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the exotherm of the quenching process.[12]
-
Slowly and carefully add a proton source to the reaction mixture with vigorous stirring. For a standard quench, slowly add deionized water dropwise.[1] If a large excess of organolithium reagent is suspected, consider adding isopropanol first, followed by water.
-
Allow the mixture to warm to room temperature. You will likely observe the formation of a white precipitate.
Step 2: Liquid-Liquid Extraction
-
Transfer the entire contents of the reaction flask to a separatory funnel.
-
Add an organic solvent for extraction, such as diethyl ether or ethyl acetate. The choice of solvent will depend on the polarity and solubility of your alkene product.
-
Add deionized water to dissolve the inorganic salts.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer will typically be the top layer, but this depends on the density of the solvent used.
-
Drain the aqueous layer and collect the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any basic impurities)
-
Saturated aqueous sodium bicarbonate (to neutralize the acid from the previous wash)
-
Saturated aqueous sodium chloride (brine) (to reduce the amount of water dissolved in the organic layer)
-
Step 3: Drying and Solvent Removal
-
Dry the collected organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Be cautious if your product is volatile.[7][8]
Step 4: Purification
The crude alkene product can be purified by several methods, depending on its physical properties.
-
Column Chromatography: This is the most common method for purifying non-volatile alkenes. A silica gel stationary phase is typically used with a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Distillation: For volatile, thermally stable alkenes, distillation (simple or fractional) can be a highly effective purification technique.[8]
Visualizing the Workflow
Caption: General workflow for the workup and purification of an alkene from a Shapiro reaction.
References
- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Shapiro Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. reddit.com [reddit.com]
- 6. Shapiro_reaction [chemeurope.com]
- 7. WO2015177531A1 - Extraction of alkenes - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of Cyclopentanone p-Toluenesulfonylhydrazone
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cyclopentanone p-toluenesulfonylhydrazone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important synthetic intermediate. We will explore the theoretical basis for the expected chemical shifts and coupling patterns, present a detailed experimental protocol for acquiring high-quality NMR data, and provide a thorough, atom-by-atom spectral assignment. This guide emphasizes the "why" behind the "how," ensuring a deep understanding of the methodologies and data interpretation.
Introduction: The Significance of this compound
This compound is a versatile reagent in organic synthesis, notably utilized in the Shapiro and Bamford-Stevens reactions to generate cyclopentenyl anions and carbenes, respectively. These reactive intermediates are pivotal in the formation of carbon-carbon bonds and the synthesis of complex cyclic molecules.[1] Accurate structural confirmation and purity assessment of the tosylhydrazone precursor are paramount for the success of these synthetic transformations, making NMR spectroscopy an indispensable analytical tool.
This guide will provide a detailed roadmap for the complete ¹H and ¹³C NMR assignment of this compound, empowering researchers to confidently characterize this compound in their own laboratories.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines a robust procedure for the preparation and analysis of a this compound sample.
I. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for many organic molecules and its relatively simple residual solvent signal. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may be advantageous for observing the N-H proton signal.
-
Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion, which is particularly useful for resolving the multiplets in the aromatic region.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected range of proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse-acquire sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm is necessary to encompass all carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Advanced Experiments (Optional but Recommended):
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, providing unambiguous one-bond C-H connectivity information.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the overall carbon skeleton and assigning quaternary carbons.
-
Predicted ¹H and ¹³C NMR Spectral Data and Assignment
Due to the absence of a publicly available, fully assigned experimental spectrum, the following assignments are based on established principles of NMR spectroscopy, including the analysis of chemical shift trends, substituent effects, and comparison with known data for similar molecular fragments.
Molecular Structure and Atom Numbering
For clarity in the spectral assignment, the atoms of this compound are numbered as follows:
Caption: Atom numbering for this compound.
¹H NMR Spectral Assignment (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | d | 2H | H-2', H-6' | Aromatic protons ortho to the electron-withdrawing sulfonyl group are deshielded. The coupling to H-3' and H-5' results in a doublet. |
| ~7.35 | d | 2H | H-3', H-5' | Aromatic protons meta to the sulfonyl group are less deshielded. The coupling to H-2' and H-6' results in a doublet. |
| ~2.45 | s | 3H | -CH₃ | The methyl group on the aromatic ring is a singlet and appears in the typical benzylic proton region. |
| ~2.40 | t | 2H | H-2 | These protons are adjacent to the C=N double bond and are expected to be deshielded. They will appear as a triplet due to coupling with the H-3 protons. |
| ~2.30 | t | 2H | H-5 | Similar to H-2, these protons are adjacent to the C=N double bond and will be a triplet due to coupling with the H-4 protons. |
| ~1.80 | p | 4H | H-3, H-4 | These methylene protons are further from the C=N bond and are expected to be more shielded. They will appear as a pentet (or multiplet) due to coupling with the protons on C-2, C-4 and C-5. |
| Variable | br s | 1H | N-H | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It may also be broad due to quadrupolar relaxation and exchange. |
¹³C NMR Spectral Assignment (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~165 | Not observed | C-1 | The imine carbon is significantly deshielded due to the double bond to nitrogen. |
| ~144 | Not observed | C-4' | Aromatic quaternary carbon attached to the methyl group. |
| ~136 | Not observed | C-1' | Aromatic quaternary carbon attached to the sulfonyl group. |
| ~129 | CH | C-3', C-5' | Aromatic carbons meta to the sulfonyl group. |
| ~128 | CH | C-2', C-6' | Aromatic carbons ortho to the sulfonyl group. |
| ~33.5 | CH₂ | C-2, C-5 | Aliphatic carbons alpha to the imine carbon are deshielded. This value is consistent with partial experimental data. |
| ~28.1 | CH₂ | C-3, C-4 | Aliphatic carbons beta to the imine carbon are more shielded. This value is consistent with partial experimental data. |
| ~21.5 | CH₃ | -CH₃ | The methyl carbon of the tosyl group appears in the typical range for an aryl-bound methyl group. |
Comparative Analysis and Advanced Spectral Interpretation
The predicted chemical shifts in the tables above provide a solid foundation for the spectral assignment. However, for an unambiguous assignment, 2D NMR techniques are highly recommended.
DEPT-135 in Practice
A DEPT-135 spectrum would confirm the assignments of the methylene (CH₂) and methyl (CH₃) groups. We would expect to see four negative signals in the aliphatic region corresponding to C-2, C-3, C-4, and C-5, and one positive signal for the methyl carbon. The aromatic CH carbons (C-2', C-3', C-5', C-6') would also appear as positive signals.
Unambiguous Assignment with 2D NMR
-
HSQC: An HSQC spectrum would show direct correlations between the protons and the carbons they are attached to. For instance, the proton signal at ~7.85 ppm would correlate with the carbon signal at ~128 ppm, confirming the assignment of H-2'/C-2' and H-6'/C-6'. Similarly, correlations would be observed for all other C-H pairs.
-
HMBC: The HMBC spectrum is key to confirming the connectivity of the entire molecule. For example:
-
The methyl protons (~2.45 ppm) should show a correlation to the aromatic quaternary carbon C-4' (~144 ppm) and the aromatic CH carbons C-3' and C-5' (~129 ppm).
-
The protons on the cyclopentyl ring (H-2 and H-5 at ~2.40 and ~2.30 ppm) should show a correlation to the imine carbon C-1 (~165 ppm), providing definitive evidence for the hydrazone linkage.
-
The aromatic protons H-2' and H-6' (~7.85 ppm) should show a correlation to the quaternary carbon C-1' (~136 ppm).
-
Caption: Workflow for the NMR-based structural elucidation of this compound.
Conclusion
This technical guide provides a detailed framework for the ¹H and ¹³C NMR assignment of this compound. By following the outlined experimental protocol and applying the principles of spectral interpretation, including the use of advanced 2D NMR techniques, researchers can confidently verify the structure and purity of this important synthetic building block. The provided predicted spectral data serves as a valuable reference for experimental work. A thorough understanding of the NMR characteristics of this compound is essential for ensuring the success of subsequent chemical transformations and for the overall integrity of the research.
References
A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Fragmentation of Tosylhydrazones
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the field of organic synthesis, N-tosylhydrazones are celebrated for their stability and versatility as precursors for carbenes, facilitating a wide array of chemical transformations including olefinations and cross-coupling reactions.[1][2] Characterizing these crucial intermediates is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique. This guide provides an in-depth comparison of the fragmentation behaviors of tosylhydrazones under different ionization techniques, grounded in mechanistic principles to empower you in your structural elucidation workflows.
Section 1: The Fundamentals of Tosylhydrazone Ionization and Fragmentation
The journey of a tosylhydrazone molecule through a mass spectrometer begins with ionization. The method of ionization profoundly influences the subsequent fragmentation pattern. "Soft" ionization techniques like Electrospray Ionization (ESI) typically generate protonated molecules ([M+H]⁺), which are relatively stable quasi-molecular ions.[3][4] In contrast, "hard" techniques such as Electron Ionization (EI), commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), bombard the molecule with high-energy electrons, creating an energetically unstable molecular ion (M•⁺) that readily undergoes extensive fragmentation.[5][6]
Understanding these fragmentation pathways is not merely an academic exercise; it is a predictive tool that allows for the confident identification of a synthesized tosylhydrazone and the characterization of unknown analogues. The fragmentation process involves the dissociation of these unstable ions into smaller, charged fragments and neutral losses.[7] The most common pathways are dictated by the relative stability of the resulting fragment ions and neutral species.[5][8]
Key Fragmentation Pathways
The fragmentation of tosylhydrazones is characterized by several key bond cleavages and rearrangements. The most diagnostic fragment ions arise from cleavages around the sulfonyl and hydrazone moieties.
-
α-Cleavage: This is a common fragmentation pathway for ions containing heteroatoms.[9] For tosylhydrazones, cleavage of the bond adjacent to the nitrogen atom (α-cleavage) is a significant process.
-
Loss of Toluenesulfonyl Group: A prominent fragmentation route involves the cleavage of the N-S bond, leading to the loss of the p-toluenesulfonyl radical or related species.
-
N-N Bond Cleavage: The nitrogen-nitrogen bond is another labile site within the tosylhydrazone structure, and its cleavage leads to characteristic fragment ions.
-
Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur in tosylhydrazones possessing suitable hydrogen atoms and unsaturated systems, though they are more common in EI-MS.[4][7][10]
The following diagram illustrates the primary sites of fragmentation in a generic tosylhydrazone structure.
Caption: Primary fragmentation sites in a tosylhydrazone molecule.
Section 2: Comparative Fragmentation Analysis: ESI vs. EI
The choice between ESI and EI fundamentally alters the resulting mass spectrum. ESI provides molecular weight information with minimal fragmentation, while EI delivers a rich, fingerprint-like fragmentation pattern ideal for structural confirmation against a library.
Electrospray Ionization (ESI-MS/MS)
ESI is the go-to method for analyzing tosylhydrazones via liquid chromatography (LC-MS) or direct infusion. It typically forms a protonated molecule, [M+H]⁺.[11] To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).[12][13]
Common ESI-MS/MS Fragments: Under CID conditions, the protonated tosylhydrazone primarily fragments via pathways that lead to stable, even-electron ions.
-
Loss of p-Toluenesulfinic Acid (C₇H₈O₂S, 156 Da): This is often a major fragmentation pathway, resulting from the cleavage of the N-S bond with a hydrogen rearrangement.
-
Formation of the Tosyl Cation (m/z 155): Cleavage of the N-S bond can also lead to the formation of the C₇H₇SO₂⁺ ion.
-
Formation of the Tropylium Ion (m/z 91): The tosyl group itself can fragment, losing SO₂ to form the highly stable tropylium cation (C₇H₇⁺).
Electron Ionization (EI-MS)
EI is a high-energy process used in GC-MS.[14][15][16] The initial molecular ion (M•⁺) is a radical cation, which undergoes a cascade of fragmentation reactions to produce a complex spectrum.[5][17]
Common EI-MS Fragments: The EI spectrum of a tosylhydrazone is typically more complex than its ESI-MS/MS counterpart.
-
Molecular Ion (M•⁺): Often weak or absent due to the instability of the ion.
-
Tropylium Ion (m/z 91): This is frequently the base peak in the spectrum, arising from the facile cleavage and rearrangement of the tosyl group.
-
Ions at m/z 155 (C₇H₇SO₂⁺) and m/z 65 (C₅H₅⁺): These are also characteristic fragments derived from the tosyl moiety.
-
Fragments from the Aldehyde/Ketone Moiety: Significant fragmentation of the rest of the molecule occurs, providing structural information about the carbonyl precursor.
Data Comparison: Fragmentation of Benzaldehyde Tosylhydrazone
To illustrate the differences, let's compare the expected key fragments for a simple tosylhydrazone derived from benzaldehyde.
| Ionization Method | Parent Ion | Key Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Relative Abundance |
| ESI-MS/MS | [M+H]⁺ (m/z 275) | 155 | [C₇H₇SO₂]⁺ | Moderate to High |
| 119 | [M+H - C₇H₈O₂S]⁺ | High | ||
| 91 | [C₇H₇]⁺ (Tropylium) | Moderate | ||
| EI-MS | M•⁺ (m/z 274) | 91 | [C₇H₇]⁺ (Tropylium) | High (Often Base Peak) |
| 155 | [C₇H₇SO₂]⁺ | Moderate | ||
| 209 | [M - SO₂]•⁺ | Low | ||
| 77 | [C₆H₅]⁺ | Moderate |
Section 3: Experimental Protocols & Best Practices
Achieving reproducible and informative mass spectra requires careful experimental design. As a self-validating system, your protocol should ensure that the observed data is a true representation of your compound's fragmentation behavior.
Protocol: ESI-MS/MS Analysis of a Tosylhydrazone
This protocol outlines a general procedure for obtaining a product ion scan on a triple quadrupole or ion trap mass spectrometer.
-
Sample Preparation:
-
Dissolve the tosylhydrazone sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.
-
Add 0.1% formic acid to the sample and mobile phase to promote protonation ([M+H]⁺) in positive ion mode.
-
-
Instrument Setup (Direct Infusion):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Infusion Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas Flow: Set according to manufacturer recommendations.
-
-
MS1 Scan (Full Scan):
-
Acquire a full scan spectrum to identify the m/z of the protonated parent ion, [M+H]⁺. For N′‐Benzylidene‐4‐methylbenzenesulfonohydrazide, this would be m/z 275.1.[11]
-
-
MS2 Scan (Product Ion Scan):
-
Set up a product ion scan experiment.
-
Precursor Ion: Select the m/z of the [M+H]⁺ ion identified in Step 3.
-
Collision Gas: Argon.
-
Collision Energy: Ramp the collision energy (e.g., from 10-40 eV). This is a critical parameter. A ramp allows you to capture both low-energy (gentle) and high-energy (extensive) fragmentation in a single run.
-
Data Acquisition: Acquire the product ion spectrum. The resulting fragments will elucidate the structure.
-
Workflow for Data Interpretation
The following workflow provides a logical sequence for analyzing your experimental data.
Caption: A systematic workflow for ESI-MS/MS data interpretation.
Section 4: Conclusion
The mass spectrometric fragmentation of tosylhydrazones is a predictable process governed by fundamental principles of ion chemistry. By understanding the divergent pathways induced by ESI and EI, researchers can select the optimal technique for their analytical needs. ESI-MS/MS excels at confirming molecular weight and probing fragmentation through controlled collisions, making it ideal for LC-MS applications. EI-MS, while often sacrificing the molecular ion, provides a rich, reproducible fingerprint for library matching and detailed structural analysis in GC-MS. This guide equips you with the foundational knowledge and practical protocols to confidently interpret these complex spectra, adding a critical layer of validation to your synthetic research.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS) | Semantic Scholar [semanticscholar.org]
- 14. Gas Chromatograph-Mass Spectrometry Solutions | SHIMADZU [shimadzu.com]
- 15. Advanced Gas Chromatograph-Mass Spectrometry Solutions | SHIMADZU [shimadzu.com]
- 16. youtube.com [youtube.com]
- 17. orgchemboulder.com [orgchemboulder.com]
Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-Depth Guide to In-Situ FTIR Analysis for Monitoring Tosylhydrazone Formation: A Comparative Analysis
In the landscape of synthetic organic chemistry, the formation of hydrazones, and specifically tosylhydrazones, represents a cornerstone transformation with wide-ranging applications, from the classic Wolff-Kishner reduction to the modern Shapiro and Bamford-Stevens reactions. The precise monitoring of this reaction is not merely a matter of academic curiosity but a critical parameter in process development, ensuring optimal yield, purity, and safety. This guide provides a comprehensive, in-depth analysis of the use of in-situ Fourier Transform Infrared (FTIR) spectroscopy for real-time monitoring of tosylhydrazone formation, comparing its performance against established analytical techniques.
The Chemistry: Why Real-Time Monitoring of Tosylhydrazone Formation is Critical
Tosylhydrazones are typically synthesized through the condensation reaction of a ketone or aldehyde with tosylhydrazine.
Figure 1: General Reaction Scheme for Tosylhydrazone Formation
While seemingly straightforward, this reaction can be influenced by several factors including catalyst concentration, temperature, and the presence of water, which can lead to side reactions or incomplete conversion. Traditional offline monitoring methods, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), provide snapshots in time but can miss crucial kinetic events and introduce time delays, leading to suboptimal process control. In-situ FTIR spectroscopy offers a powerful solution, providing a continuous, real-time window into the reaction mixture.
The Analytical Tool: Principles of In-Situ FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, with each absorption band corresponding to a specific molecular vibration. By monitoring changes in the intensity of these vibrational bands over time, we can track the concentration of reactants, intermediates, and products. For the tosylhydrazone formation, we are particularly interested in the disappearance of the carbonyl (C=O) stretch of the starting material and the appearance of the imine (C=N) and sulfonyl (S=O) stretches of the product.
Experimental Protocol: In-Situ FTIR Monitoring of Tosylhydrazone Formation
This protocol outlines a general procedure for monitoring the reaction between a generic ketone and tosylhydrazine using a commercially available in-situ FTIR spectrometer with an attenuated total reflectance (ATR) probe.
Materials:
-
Ketone (e.g., acetophenone)
-
Tosylhydrazine
-
Ethanol (or other suitable solvent)
-
Acetic acid (catalyst)
-
In-situ FTIR spectrometer with an ATR probe (e.g., Mettler-Toledo ReactIR)
-
Reaction vessel with appropriate ports for the ATR probe and other sensors (e.g., temperature probe)
Procedure:
-
System Setup and Background Spectrum:
-
Assemble the reaction vessel and insert the ATR probe.
-
Add the solvent (ethanol) to the vessel and stir.
-
Collect a background spectrum of the solvent. This is a critical step to ensure that the solvent's absorbance bands do not interfere with the analysis.
-
-
Addition of Reactants:
-
Add the ketone to the reaction vessel and stir until dissolved.
-
Collect a spectrum of the ketone in solution. This will serve as the initial time point (t=0) for the reactant.
-
Add the tosylhydrazine and the catalytic amount of acetic acid.
-
-
Data Acquisition:
-
Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds). The frequency of data collection should be adjusted based on the expected reaction rate.
-
Continue data collection until the reaction has reached completion, as indicated by the stabilization of the relevant spectral features.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the ketone (C=O stretch, typically around 1685 cm⁻¹) and the tosylhydrazone product (C=N stretch, around 1640 cm⁻¹, and S=O stretches, around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹).
-
Plot the absorbance of these bands as a function of time to generate a reaction profile.
-
The rate of reaction can be determined from the slope of the concentration-time curve.
-
Workflow Diagram:
Caption: Workflow for in-situ FTIR monitoring of tosylhydrazone formation.
Comparative Analysis: In-Situ FTIR vs. Alternative Techniques
While in-situ FTIR is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other common analytical techniques used for reaction monitoring.
| Feature | In-Situ FTIR | ¹H NMR Spectroscopy | HPLC |
| Measurement Principle | Vibrational Spectroscopy | Nuclear Magnetic Resonance | Chromatographic Separation |
| Real-Time Capability | Excellent (continuous data stream) | Possible with flow-NMR, but complex | Poor (discrete, time-delayed sampling) |
| Quantitative Accuracy | Good, requires calibration | Excellent, often requires internal standard | Excellent, requires calibration |
| Structural Information | Functional groups | Detailed molecular structure | Retention time, requires standards |
| Sensitivity | Moderate | High | Very High |
| Solvent Compatibility | Some solvents have strong IR absorbance | Deuterated solvents required | Wide range of mobile phases |
| Cost & Complexity | Moderate initial investment, simple operation | High initial investment, complex operation | Moderate initial investment, routine operation |
| Key Advantage | Non-invasive, real-time kinetic data | Unambiguous structural elucidation | High sensitivity and separation of impurities |
| Key Disadvantage | Overlapping peaks can complicate analysis | High cost and specialized equipment | Offline nature introduces time delays |
In-depth discussion:
-
¹H NMR Spectroscopy: While providing unparalleled structural detail, traditional NMR is an offline technique. Flow-NMR setups exist but are expensive and not widely accessible. The requirement for deuterated solvents also limits its direct application in many synthetic procedures.
-
HPLC: HPLC is the gold standard for purity analysis and can provide excellent quantitative data. However, its chromatographic nature means that each data point requires a finite amount of time for separation, making it unsuitable for tracking fast reactions. The need for sample quenching before analysis can also introduce artifacts.
In-situ FTIR, by contrast, provides a direct, non-invasive probe into the reaction mixture, offering a wealth of kinetic information that is often inaccessible with other techniques. The ability to observe the rise and fall of multiple species simultaneously allows for a deeper understanding of the reaction mechanism.
Case Study: Monitoring the Formation of Acetophenone Tosylhydrazone
To illustrate the power of this technique, let's consider the reaction of acetophenone with tosylhydrazine.
Table 1: Key Vibrational Frequencies for Monitoring Acetophenone Tosylhydrazone Formation
| Species | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Acetophenone | C=O | Stretch | ~1685 |
| Tosylhydrazine | S=O | Asymmetric Stretch | ~1340 |
| S=O | Symmetric Stretch | ~1160 | |
| Acetophenone Tosylhydrazone | C=N | Stretch | ~1640 |
| S=O | Asymmetric Stretch | ~1330 | |
| S=O | Symmetric Stretch | ~1155 |
By monitoring the decrease in the absorbance of the C=O band at 1685 cm⁻¹ and the concomitant increase in the C=N band at 1640 cm⁻¹, we can precisely track the progress of the reaction. The data can then be used to determine the reaction endpoint, calculate the rate constant, and optimize reaction parameters such as temperature and catalyst loading.
Conclusion: The Value Proposition of In-Situ FTIR
For researchers, scientists, and drug development professionals, in-situ FTIR spectroscopy offers a compelling value proposition for monitoring tosylhydrazone formation. Its ability to provide real-time, continuous data without the need for sampling makes it an invaluable tool for:
-
Reaction kinetics studies: Gaining a fundamental understanding of reaction rates and mechanisms.
-
Process optimization: Rapidly identifying optimal reaction conditions to maximize yield and minimize reaction time.
-
Safety monitoring: Detecting the accumulation of unstable intermediates or runaway reactions.
While it may not offer the detailed structural information of NMR or the high sensitivity of HPLC, in-situ FTIR's unique ability to provide a continuous, real-time window into the chemical transformation makes it an indispensable tool in the modern chemistry laboratory.
The Shapiro and Bamford-Stevens Reactions: A Mechanistic Showdown in Alkene Synthesis
For the discerning organic chemist, the conversion of a ketone or aldehyde to an alkene is a fundamental transformation. Among the arsenal of available methods, the Shapiro and Bamford-Stevens reactions stand out as powerful options that proceed via the decomposition of tosylhydrazones. While they share a common starting material, their mechanistic pathways diverge significantly, leading to distinct and often complementary outcomes in product distribution. This guide provides an in-depth, mechanistically-driven comparison of these two named reactions, offering insights to aid researchers in selecting the optimal conditions for their synthetic endeavors.
At a Glance: Key Distinctions
| Feature | Shapiro Reaction | Bamford-Stevens Reaction |
| Base | Strong, non-nucleophilic organolithium bases (e.g., n-BuLi, MeLi) (at least 2 equivalents)[1][2][3] | Strong bases such as sodium methoxide, sodium hydride, or alkali metals in protic or aprotic solvents[4][5][6] |
| Solvent | Aprotic (e.g., hexane, diethyl ether, THF)[1] | Protic (e.g., ethylene glycol) or aprotic (e.g., diglyme)[5][7] |
| Key Intermediate | Vinyllithium species[1][2][8] | Diazo compound, leading to a carbene (aprotic) or a carbenium ion (protic)[4][5][9][10] |
| Regioselectivity | Kinetically controlled; formation of the less substituted alkene (Hofmann-like)[1][8][10] | Thermodynamically controlled; formation of the more substituted alkene (Zaitsev-like)[4][5][10][11] |
| Stereoselectivity | Generally low for E/Z isomers, but can be influenced by substrate and modifications[3] | Aprotic conditions can favor Z-alkenes, while protic conditions often yield E/Z mixtures[9][12] |
| Synthetic Utility | Formation of a nucleophilic vinyllithium intermediate that can be trapped with various electrophiles[1][2] | Direct formation of alkenes; can be prone to rearrangements in protic solvents[3][10] |
Delving into the Mechanisms: A Tale of Two Pathways
The journey from a tosylhydrazone to an alkene in both reactions begins with the deprotonation of the hydrazone nitrogen. However, the choice of base and solvent dictates the subsequent mechanistic cascade.
The Shapiro Reaction: A Vinyllithium Affair
The Shapiro reaction, discovered by Robert H. Shapiro in 1967, utilizes at least two equivalents of a strong organolithium base under aprotic conditions.[1][8] The first equivalent deprotonates the acidic N-H of the tosylhydrazone. The second equivalent, in a crucial and regiochemistry-determining step, abstracts a proton from the α-carbon. This deprotonation is kinetically controlled, favoring the removal of the less sterically hindered proton, which ultimately leads to the formation of the less substituted alkene.[1][8]
The resulting dianion then undergoes elimination of the tosyl group to form a diazonium-like intermediate, which rapidly loses nitrogen gas to generate a vinyllithium species.[1][2] This powerful nucleophile can then be quenched with a proton source (like water) to yield the final alkene or intercepted with a variety of electrophiles, opening up a vast landscape of synthetic possibilities for carbon-carbon bond formation.[1][2]
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Shapiro Reaction [organic-chemistry.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. adichemistry.com [adichemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bamford-Stevens Reaction [organic-chemistry.org]
- 8. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 9. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Simple Understanding on Bamford Steven Reaction [unacademy.com]
A Senior Application Scientist's Guide to Olefination: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. The choice of olefination method can significantly impact yield, purity, and isomeric ratio, ultimately influencing the efficiency of a synthetic route. This guide provides an in-depth comparative analysis of the most prevalent olefination methodologies: the Wittig Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, the Julia Olefination, and the Peterson Olefination. We will delve into the mechanistic nuances that govern their outcomes, provide detailed experimental protocols, and present a critical analysis of their comparative yields and stereoselectivities.
The Fundamental Logic of Olefin Synthesis: A Mechanistic Overview
At its core, carbonyl olefination involves the coupling of a carbonyl compound with a carbanionic species stabilized by a heteroatom (P, S, or Si), leading to the formation of a carbon-carbon double bond. The nature of this heteroatom and the surrounding substituents dictates the reaction's characteristics, from the reactivity of the nucleophile to the stereochemical fate of the resulting alkene.
The general workflow for selecting an appropriate olefination method can be visualized as a decision-making process based on the desired stereochemistry, the nature of the carbonyl substrate, and the functional group tolerance required.
Caption: A decision-making workflow for selecting an appropriate olefination method.
The Wittig Reaction: A Classic Route to Z-Alkenes
Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes. A key determinant of its stereochemical outcome is the stability of the ylide.[1]
-
Unstabilized Ylides (bearing alkyl or aryl groups) generally lead to the kinetic product, the (Z)-alkene, under salt-free conditions.[2][3] The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane, which rapidly decomposes.[1]
-
Stabilized Ylides (bearing electron-withdrawing groups like esters or ketones) are less reactive and the initial addition to the carbonyl is often reversible.[2][4] This allows for equilibration to the thermodynamically more stable anti-oxaphosphetane, leading to the formation of the (E)-alkene.[3]
One of the main drawbacks of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product.[5]
Caption: Simplified mechanism of the Wittig Reaction.
Experimental Protocol: Wittig Reaction with an Unstabilized Ylide
Synthesis of (Z)-Stilbene from Benzaldehyde
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong, non-nucleophilic base such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise. Allow the reaction to stir at room temperature for 1-2 hours, during which a characteristic orange-red color of the ylide should develop.
-
Olefination: Cool the ylide solution to 0 °C and add benzaldehyde (1.0 eq) dropwise via syringe. The color of the reaction mixture will typically fade.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the (Z)-stilbene from the triphenylphosphine oxide and any residual (E)-isomer.
The Horner-Wadsworth-Emmons (HWE) Reaction: The E-Selective Workhorse
The HWE reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions.[6] It offers several advantages, most notably the excellent selectivity for the (E)-alkene and the formation of a water-soluble phosphate byproduct, which simplifies purification.[5] The phosphonate carbanions are also generally more nucleophilic than their ylide counterparts, allowing for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[7]
The high (E)-selectivity is attributed to the thermodynamic control of the reaction, where the formation of the anti-oxaphosphetane intermediate is favored.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Synthesis of (E)-Ethyl Cinnamate from Benzaldehyde
-
Carbanion Generation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).
-
Olefination: Cool the resulting clear solution to 0 °C and add benzaldehyde (1.0 eq) dropwise.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
The Julia Olefination: A Powerful Tool for E-Alkenes
The Julia olefination, and its more modern variant, the Julia-Kocienski olefination, utilizes sulfone chemistry to produce alkenes, typically with high (E)-selectivity.[8][9] The Julia-Kocienski modification is a one-pot procedure that uses heteroaryl sulfones (e.g., benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfones) and proceeds under milder conditions with a broader substrate scope.[8][10]
The reaction involves the addition of a metalated sulfone to a carbonyl compound, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide.[9]
Experimental Protocol: Julia-Kocienski Olefination
Synthesis of (E)-Stilbene from Benzaldehyde
-
Carbanion Generation: To a solution of benzyl phenyltetrazolyl sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) in DME dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Olefination: Add benzaldehyde (1.2 eq) dropwise to the solution at -78 °C.
-
Reaction and Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford (E)-stilbene.
The Peterson Olefination: A Divergent Route to Both E- and Z-Alkenes
The Peterson olefination is unique in its ability to selectively produce either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate, depending on the choice of elimination conditions.[11][12] The reaction involves the addition of an α-silyl carbanion to a carbonyl compound.
-
Acidic Workup: Promotes an anti-elimination, leading to the (Z)-alkene.[6][13]
-
Basic Workup: Induces a syn-elimination, resulting in the (E)-alkene.[6][13]
This divergent capability offers significant synthetic flexibility.[11]
Caption: Divergent stereochemical outcomes of the Peterson Olefination.
Experimental Protocol: Peterson Olefination
Synthesis of Stilbene Isomers from Benzaldehyde
-
Carbanion Generation and Addition: To a solution of (trimethylsilyl)methyl phenyl sulfide in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq). After stirring for 1 hour, add benzaldehyde (1.0 eq). Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench with water and extract with ether. Purify the resulting β-hydroxysilane by column chromatography.
-
(E)-Stilbene (Basic Elimination): Dissolve the purified β-hydroxysilane in anhydrous THF and add potassium hydride (KH) (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench with water and extract with ether. After standard workup, purify by column chromatography to yield (E)-stilbene.
-
(Z)-Stilbene (Acidic Elimination): Dissolve the purified β-hydroxysilane in dichloromethane and cool to 0 °C. Add a catalytic amount of concentrated sulfuric acid. Stir for 1 hour, then quench with saturated aqueous NaHCO₃. After standard workup and purification, (Z)-stilbene is obtained.
Comparative Yield and Stereoselectivity Analysis
The choice of olefination method is often dictated by the desired stereochemical outcome and the nature of the substrates. The following table provides a comparative summary based on typical experimental outcomes.
| Method | Typical Substrates | Predominant Isomer | Typical Yield Range | Key Advantages | Limitations |
| Wittig (Unstabilized) | Aldehydes, Ketones | (Z)-Alkene | 50-85% | Good Z-selectivity for unstabilized ylides. | Triphenylphosphine oxide byproduct, can be difficult to separate. |
| Wittig (Stabilized) | Aldehydes, Ketones | (E)-Alkene | 60-95% | Good E-selectivity for stabilized ylides. | Lower reactivity than unstabilized ylides. |
| Horner-Wadsworth-Emmons | Aldehydes, Ketones | (E)-Alkene | 70-98% | Excellent E-selectivity, water-soluble byproduct, higher reactivity. | Typically poor Z-selectivity (Still-Gennari modification for Z). |
| Julia-Kocienski | Aldehydes, Ketones | (E)-Alkene | 65-95% | High E-selectivity, mild conditions, broad functional group tolerance.[14] | Reagents can be more complex to prepare. |
| Peterson Olefination | Aldehydes, Ketones | (E) or (Z) | 60-90% | Divergent synthesis of both E and Z isomers from a common intermediate. | Stoichiometric use of organosilicon reagents, potential for side reactions. |
Conclusion: Making an Informed Choice
The selection of an olefination method is a critical decision in synthetic planning. For the synthesis of (Z)-alkenes, the Wittig reaction with unstabilized ylides remains a primary choice. When high (E)-selectivity and operational simplicity are paramount, the Horner-Wadsworth-Emmons reaction is often the superior option. The Julia-Kocienski olefination provides an excellent alternative for constructing (E)-alkenes, particularly in complex settings where mild conditions and high functional group tolerance are required. Finally, the Peterson olefination offers unparalleled flexibility, granting access to either stereoisomer from a single intermediate, a powerful tool for divergent synthesis.
By understanding the underlying mechanisms and practical considerations of each method, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with greater efficiency and stereocontrol.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Peterson Olefination [organic-chemistry.org]
- 12. Peterson olefination - Wikipedia [en.wikipedia.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Alkene Synthesis: Regioselectivity of the Shapiro vs. Bamford-Stevens Reaction
For the synthetic chemist, the ability to precisely control the formation of a carbon-carbon double bond is paramount. When starting from a ketone or aldehyde, two powerful methods—the Shapiro reaction and the Bamford-Stevens reaction—offer pathways to alkenes via a common tosylhydrazone intermediate.[1] However, their synthetic utility diverges significantly based on a critical factor: regioselectivity. The choice between these reactions dictates whether the less substituted (kinetic) or more substituted (thermodynamic) alkene is formed.[2][3]
This guide provides an in-depth comparison of these two indispensable reactions. We will dissect their mechanisms, explore the origins of their opposing regiochemical outcomes, and provide practical, data-driven insights to inform your experimental design.
The Fundamental Divergence: Kinetic vs. Thermodynamic Control
At the heart of the comparison lies the classic principle of kinetic versus thermodynamic control.[4][5] The Shapiro reaction is a quintessential example of kinetic control, where the product distribution is determined by the relative rates of competing reaction pathways.[6] It favors the product that is formed fastest. Conversely, the Bamford-Stevens reaction typically operates under thermodynamic control, where the reaction is allowed to equilibrate, and the most stable product predominates.[1][2]
| Feature | Shapiro Reaction | Bamford-Stevens Reaction |
| Base | ≥2 equivalents of strong, non-nucleophilic base (e.g., alkyllithiums like n-BuLi, sec-BuLi)[6][7] | Catalytic or stoichiometric amounts of a weaker base (e.g., NaOMe, NaH, Na in ethylene glycol)[2][8] |
| Control | Kinetic Control[2] | Thermodynamic Control[2] |
| Product | Less substituted alkene (Hofmann-like)[3][9] | More substituted alkene (Zaitsev-like)[1][3] |
| Key Intermediate | Vinyllithium[9][10] | Carbene (aprotic solvent) or Carbenium ion (protic solvent)[8][11] |
| Solvent | Aprotic (e.g., hexane, ether, TMEDA)[9] | Protic (e.g., glycols) or Aprotic[2] |
| Synthetic Utility | Forms less substituted alkenes; vinyllithium can be trapped with electrophiles.[10] | Forms more stable, highly substituted alkenes.[1] |
The Shapiro Reaction: A Pathway to the Less Substituted Alkene
Discovered by Robert H. Shapiro in 1967, this reaction converts tosylhydrazones into alkenes using at least two equivalents of a strong alkyllithium base.[6][12] The reaction proceeds through a distinct dianion intermediate, which is key to its regioselectivity.[9]
Mechanism and Origin of Regioselectivity
The regioselectivity of the Shapiro reaction is established in the initial deprotonation step.
-
First Deprotonation: The first equivalent of alkyllithium acts as a base to deprotonate the more acidic N-H proton of the tosylhydrazone.[10]
-
Second Deprotonation (The Rate-Determining Step): The second equivalent of the strong base abstracts a proton from the α-carbon. For an unsymmetrical ketone, there are two non-equivalent α-protons. The base will preferentially remove the proton that is less sterically hindered. This deprotonation is kinetically controlled—it occurs at the most accessible site, which is typically the less substituted carbon.[9]
-
Elimination and Vinyllithium Formation: The resulting dianion is unstable and rapidly eliminates the tosylsulfinate group and a molecule of nitrogen gas (N₂) to form a vinyllithium species.[9][10]
-
Quench: This nucleophilic vinyllithium intermediate is then quenched, typically with water or another mild acid, to yield the final, less substituted alkene.[10] A significant advantage of this reaction is that the vinyllithium can also be trapped with a variety of other electrophiles, allowing for further molecular elaboration.[9]
Caption: Shapiro reaction mechanism highlighting kinetic deprotonation.
The Bamford-Stevens Reaction: Accessing the Thermodynamically Favored Alkene
The Bamford-Stevens reaction, first reported in 1952, uses weaker bases like sodium methoxide or sodium hydride to decompose tosylhydrazones.[1] Its outcome is highly dependent on the solvent used, but it generally yields the more stable, highly substituted alkene.[2]
Mechanism and Origin of Regioselectivity
The mechanism does not involve a dianion intermediate. Instead, a diazo compound is formed, which then decomposes. The nature of this decomposition dictates the final product.[2][8]
-
Diazo Formation: The base deprotonates the tosylhydrazone, leading to an elimination that forms a diazo intermediate.[11] This intermediate can sometimes be isolated.[3]
-
Decomposition Pathway:
-
In Protic Solvents (e.g., ethylene glycol): The diazo compound is protonated to form a diazonium ion. This ion loses N₂ to generate a carbenium ion (carbocation).[3][8] This carbocation will readily rearrange via hydride or alkyl shifts to form the most stable possible carbocation, which then eliminates a proton to give the most stable (i.e., most substituted) alkene. This is the thermodynamic product.[2]
-
In Aprotic Solvents: The diazo compound decomposes by losing N₂ to form a carbene.[3][11] This highly reactive carbene undergoes a rapid 1,2-hydride shift to form the alkene. While this pathway can sometimes give mixtures, it still predominantly favors the formation of the more thermodynamically stable alkene.[13]
-
The key to the thermodynamic control is the formation of intermediates (carbocation or carbene) that can rearrange or eliminate to favor the product with the lowest overall energy state—the most substituted double bond.[1]
Caption: Bamford-Stevens mechanism showing protic and aprotic pathways.
Case Study: Regiochemical Outcomes for 2-Methylcyclohexanone Tosylhydrazone
The divergent outcomes of these reactions are perfectly illustrated by the tosylhydrazone of 2-methylcyclohexanone.[2]
-
Shapiro Reaction Conditions: Treatment with two equivalents of n-butyllithium results in the kinetic deprotonation at the less hindered methylene (C6) position, leading to 3-methylcyclohex-1-ene as the major product.
-
Bamford-Stevens Reaction Conditions: Treatment with sodium methoxide in a protic solvent leads to a carbocation intermediate that eliminates to form the more stable, trisubstituted double bond, yielding 1-methylcyclohex-1-ene as the major product.[2]
Caption: Divergent regiochemical outcomes from a single precursor.
Experimental Protocols
The following are representative, generalized protocols. Researchers should always consult primary literature for specific substrate-dependent optimizations.
Protocol 1: Shapiro Reaction (General Procedure)
Objective: To synthesize a less-substituted alkene from a ketone.
Step 1: Formation of the Tosylhydrazone
-
To a solution of the ketone (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.1 eq).
-
Add a few drops of concentrated HCl as a catalyst.
-
Stir the mixture at room temperature or with gentle heating until a precipitate forms (typically 1-4 hours).
-
Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum. The tosylhydrazone is often used without further purification.
Step 2: Elimination to the Alkene
-
Suspend the tosylhydrazone (1.0 eq) in an anhydrous aprotic solvent (e.g., hexane or diethyl ether with TMEDA) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 - 2.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for several hours until gas evolution (N₂) ceases.
-
Carefully quench the reaction by pouring it into an ice-water mixture.
-
Separate the organic layer, extract the aqueous layer with the reaction solvent, combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude alkene by column chromatography or distillation.
Protocol 2: Bamford-Stevens Reaction (Protic Conditions)
Objective: To synthesize a more-substituted alkene from a ketone.
Step 1: Formation of the Tosylhydrazone
-
Follow Step 1 from the Shapiro reaction protocol.
Step 2: Elimination to the Alkene
-
Place sodium metal (or sodium hydride, 2.0-4.0 eq) in a flask with a high-boiling protic solvent such as ethylene glycol under an inert atmosphere.
-
Heat the mixture to dissolve the sodium and form sodium glycolate.
-
Add the tosylhydrazone (1.0 eq) portion-wise to the hot solution. Vigorous gas evolution will occur.
-
Heat the reaction mixture (e.g., 160-200 °C) for a period to ensure complete reaction, often with simultaneous distillation of the alkene product if it is volatile.
-
After cooling, dilute the reaction mixture with water and extract with a low-boiling organic solvent (e.g., pentane or ether).
-
Wash the combined organic extracts, dry over a suitable agent, and concentrate carefully.
-
Purify the product by distillation or chromatography.
Conclusion
The Shapiro and Bamford-Stevens reactions provide a powerful demonstration of how subtle changes in reaction conditions—specifically the choice of base and solvent—can completely reverse the regiochemical outcome of a reaction. The Shapiro reaction, governed by kinetic control, is the method of choice for synthesizing less substituted alkenes and for accessing versatile vinyllithium intermediates. In contrast, the Bamford-Stevens reaction, operating under thermodynamic control, reliably produces the more stable, highly substituted alkene. A thorough understanding of the underlying mechanisms is crucial for any researcher aiming to leverage these reactions for the precise and predictable synthesis of complex organic molecules.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. adichemistry.com [adichemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Shapiro Reaction [organic-chemistry.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. grokipedia.com [grokipedia.com]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. Simple Understanding on Bamford Steven Reaction [unacademy.com]
The Foundation: Understanding Tosylhydrazone-Based Olefination
An In-Depth Cost-Benefit Analysis of Tosylhydrazone-Based Alkene Synthesis: A Comparative Guide for the Modern Laboratory
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. While classic methods like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are staples in the synthetic chemist's toolbox, the pursuit of efficiency, cost-effectiveness, and broader substrate applicability necessitates a critical evaluation of all available methodologies. This guide provides a comprehensive cost-benefit analysis of tosylhydrazone-based alkene synthesis, primarily the Shapiro and Bamford-Stevens reactions, comparing them with established olefination alternatives.
This analysis is tailored for researchers, scientists, and drug development professionals who must weigh not only the chemical elegance of a transformation but also its practical and economic viability. We will delve into the causality behind experimental choices, offering field-proven insights into reagent costs, reaction efficiency, waste management, and scalability.
Tosylhydrazones, readily prepared from the condensation of ketones or aldehydes with tosylhydrazine, are versatile intermediates.[1][2] Their utility in alkene synthesis stems from their decomposition under basic conditions to form diazo compounds in situ, which then eliminate nitrogen to generate a carbene or a carbenium ion, ultimately leading to the desired alkene.[3][4][5]
-
The Bamford-Stevens Reaction: This reaction involves treating a tosylhydrazone with a strong base, such as sodium methoxide.[3][6] The reaction pathway and resulting product distribution are highly dependent on the solvent system. Protic solvents favor the formation of a carbenium ion intermediate, which can lead to mixtures of alkenes and rearrangement products.[4][5] In contrast, aprotic solvents promote the formation of a carbene intermediate.[3][4]
-
The Shapiro Reaction: A modification of the Bamford-Stevens reaction, the Shapiro reaction utilizes two or more equivalents of a strong organolithium base (e.g., n-BuLi or MeLi).[3][6] This pathway proceeds through a vinyllithium intermediate and typically yields the less-substituted (kinetic) alkene with high regioselectivity.[4][7]
Reaction Mechanisms at a Glance
The choice between these pathways offers significant synthetic control, as illustrated by the mechanisms below.
Caption: Bamford-Stevens reaction pathways in protic vs. aprotic solvents.
Caption: The Shapiro reaction mechanism proceeds via a vinyllithium intermediate.
Comparative Cost-Benefit Analysis
The true value of a synthetic method is revealed through comparison. Here, we evaluate tosylhydrazone-based methods against the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski olefinations.
| Feature | Tosylhydrazone (Shapiro/Bamford-Stevens) | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) | Julia-Kocienski Olefination |
| Starting Materials Cost | Low to Medium: Tosylhydrazine is inexpensive.[8] Aldehydes/ketones are common starting points. | Medium to High: Triphenylphosphine and alkyl halides are required for ylide synthesis.[9] Many ylides are not shelf-stable.[10] | Low to Medium: Trialkyl phosphites and alkyl halides for phosphonate synthesis are generally affordable. | Medium: Phenyl sulfones and specialized heteroaryl sulfones are required.[11][12][13] |
| Reagent & Base Cost | Medium: Requires strong bases like NaH, NaOMe, or costly alkyllithiums. | Medium: Requires strong bases (e.g., n-BuLi, NaH, KHMDS) for non-stabilized ylides. | Low: Weaker, cheaper bases (e.g., NaH, DBU, K2CO3) are often sufficient.[14] | Medium: Requires strong bases like KHMDS or LDA. |
| Typical Yields | Good to Excellent: Often provides high yields, especially for sterically hindered alkenes.[2][15][16] | Variable to Good: Yields can be high but are highly substrate-dependent.[17] Tetrasubstituted alkenes are challenging. | Good to Excellent: Generally provides very reliable and high yields. | Good to Excellent: Known for reliable and high-yielding transformations. |
| Stereoselectivity | Regioselective: Shapiro gives less-substituted (kinetic) alkene; Bamford-Stevens can give more-substituted (thermodynamic).[4][7] Stereoselectivity is often poor. | Good Z-selectivity with non-stabilized ylides. Good E-selectivity with stabilized ylides. | Excellent E-selectivity is the hallmark of the standard HWE reaction.[18][19] Z-selective variants exist but require special reagents.[19] | Excellent E-selectivity, often superior to other methods.[13][20] |
| Purification & Workup | Easy: Byproducts (N2 gas, p-toluenesulfinate salt) are easily removed. No chromatography is needed for byproduct removal.[15][16] | Difficult & Costly: Removal of triphenylphosphine oxide (TPPO) is notoriously difficult, often requiring extensive chromatography.[21] | Easy: The dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction.[17][18] | Medium: Requires removal of sulfone byproducts, but generally more straightforward than TPPO. |
| Waste Profile | Favorable: Generates benign N2 gas and a soluble salt. | Poor: Stoichiometric amounts of TPPO are generated, which is a significant waste stream. | Good: Water-soluble phosphate salts are easier to manage and dispose of. | Moderate: Generates stoichiometric sulfinate salts and SO2 gas.[12] |
| Scalability | Good: The simple workup and gaseous byproduct are advantageous for scaling up. | Poor to Moderate: The difficulty of TPPO removal presents a major bottleneck for large-scale synthesis. | Excellent: The ease of purification makes the HWE reaction highly amenable to industrial scale-up. | Good: One-pot modifications have improved its scalability.[13] |
In-Depth Analysis: Where Tosylhydrazone Methods Excel
Cost-Effectiveness in Complex Synthesis: For synthesizing highly substituted or sterically hindered alkenes, tosylhydrazone-based methods can be exceptionally cost-effective.[15][22] The starting materials are cheap, and the avoidance of costly catalysts (many variants are metal-free) and arduous purification steps provides a distinct economic advantage over alternatives that might struggle with such substrates.[15][16]
Waste Reduction and "Green" Chemistry: The primary byproduct of these reactions is nitrogen gas, with the other being a water-soluble toluenesulfinate salt. This benign waste profile contrasts sharply with the stoichiometric generation of triphenylphosphine oxide (TPPO) in the Wittig reaction, a notorious purification challenge that adds significant solvent and silica gel waste, time, and cost to a process.[21]
Regiochemical Control: The ability to selectively form either the kinetic (less-substituted) alkene via the Shapiro reaction or the thermodynamic (more-substituted) alkene via the Bamford-Stevens reaction from the same intermediate is a powerful synthetic tool that is not easily replicated by other olefination methods.[4][7]
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, we provide representative protocols for the synthesis of an alkene via the Shapiro reaction and the comparable Horner-Wadsworth-Emmons reaction.
Workflow Comparison
Caption: Comparative experimental workflows for Shapiro and HWE reactions.
Protocol 1: Shapiro Reaction Synthesis of 3-Methylcyclohexene
Materials:
-
2-Methylcyclohexanone tosylhydrazone (1.0 eq)
-
n-Butyllithium (2.2 eq, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 2-methylcyclohexanone tosylhydrazone (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration) and cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. A color change to deep orange or red is typically observed.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The evolution of nitrogen gas should be observed.
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by simple distillation or flash chromatography if necessary, though it is often obtained in high purity.
Protocol 2: Horner-Wadsworth-Emmons Synthesis of Ethyl Cinnamate
Materials:
-
Benzaldehyde (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add NaH (1.2 eq).
-
Suspension: Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Reaction: Add benzaldehyde (1.0 eq) dropwise at 0 °C. After addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Quench: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and add ethyl acetate. The water-soluble phosphate byproduct will partition into the aqueous layer.
-
Extraction: Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product is often of sufficient purity for subsequent steps without chromatography.
Conclusion and Strategic Recommendations
The cost-benefit analysis reveals that tosylhydrazone-based alkene syntheses are highly valuable and competitive methods in modern organic chemistry. They are not a universal replacement for other olefination reactions but occupy a strategic niche with compelling advantages.
-
Prioritize for Economic and Green Synthesis: When reagent cost, ease of purification, and waste minimization are critical drivers, the Shapiro and Bamford-Stevens reactions are outstanding choices, particularly when compared to the Wittig reaction.
-
Leverage for Regiocontrol: The unique ability to access either the kinetic or thermodynamic alkene from a single precursor provides a level of synthetic control that is difficult to achieve with other methods.
-
Ideal for Hindered Systems: For the synthesis of sterically congested and highly substituted alkenes, where methods like the Wittig reaction may falter, tosylhydrazone-based approaches often deliver superior yields and represent a more practical path forward.[15][16]
Conversely, when high E stereoselectivity is the paramount goal, the Horner-Wadsworth-Emmons and Julia-Kocienski reactions remain the methods of choice. A judicious chemist will consider the specific demands of their synthetic target—steric hindrance, desired stereochemistry, scale, and budget—to select the most appropriate and efficient olefination strategy.
References
- 1. [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bamford-Stevens_reaction [chemeurope.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bamford-Stevens Reaction [organic-chemistry.org]
- 6. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solved Question 1 6 pts Your phosphonium ylide was | Chegg.com [chegg.com]
- 11. Julia-Kocienski Olefination Reagents [Olefination] | TCI AMERICA [tcichemicals.com]
- 12. Julia Olefination Reaction | TCI AMERICA [tcichemicals.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of highly substituted alkenes by sulfur-mediated olefination of N-tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 19. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Julia olefination - Wikipedia [en.wikipedia.org]
- 21. delval.edu [delval.edu]
- 22. Synthesis of highly substituted alkenes by sulfur-mediated olefination of N-tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Evidence for Vinyllithium Intermediate Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Elusive yet Essential Vinyllithium
Vinyllithium (CH₂=CHLi) is a potent nucleophile and a valuable intermediate in organic synthesis, enabling the introduction of a vinyl group to a wide array of electrophiles.[1] Its transient and highly reactive nature, however, makes its direct observation and characterization a significant challenge.[2] This guide provides a comparative overview of the spectroscopic techniques that have been instrumental in confirming the existence of vinyllithium and elucidating its structural nuances. We will explore the key spectroscopic signatures of vinyllithium and compare the common synthetic routes for its generation, providing researchers with the knowledge to confidently identify and utilize this versatile intermediate.
Core Spectroscopic Evidence: Unmasking the Vinyllithium Intermediate
The definitive proof of vinyllithium's formation lies in the analysis of its spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been the cornerstone of its characterization, providing detailed insights into its structure and dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for the in-situ observation and characterization of vinyllithium.[2] Analysis of ¹H, ¹³C, and ⁷Li (or ⁶Li) NMR spectra provides a wealth of information regarding the electronic environment of the vinyl group and the nature of the carbon-lithium bond. A key feature of organolithium compounds is their tendency to form aggregates in solution, and NMR has been crucial in understanding this behavior for vinyllithium.[3]
Aggregation State: In non-polar solvents, vinyllithium primarily exists as tetrameric and dimeric aggregates. The equilibrium between these aggregates is dependent on the solvent, temperature, and concentration. For instance, in tetrahydrofuran (THF) at low temperatures, a dynamic equilibrium between tetramers and dimers is observed.
¹H NMR Spectroscopy: The proton NMR spectrum of vinyllithium is characterized by distinct signals for the vinyl protons. Due to the electropositive nature of lithium, the proton on the carbon bearing the lithium (α-proton) is significantly shielded and appears at a characteristically high field.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides even more definitive evidence for the formation of vinyllithium. The carbon atom directly bonded to lithium (Cα) experiences a substantial upfield shift due to the polarization of the C-Li bond. This upfield shift is a hallmark of organolithium compounds.
⁷Li and ⁶Li NMR Spectroscopy: Lithium NMR is particularly useful for probing the aggregation state of vinyllithium. The chemical shift of the lithium nucleus is sensitive to its coordination environment. The use of ⁶Li, a spin I=1 nucleus with a smaller quadrupole moment than ⁷Li (I=3/2), can provide sharper signals and allow for the observation of scalar coupling to carbon, further confirming the C-Li bond.
| Spectroscopic Parameter | Tetramer in THF | Dimer in THF | Key Insights |
| ¹³C Chemical Shift (Cα) | ~189 ppm | ~191 ppm | Significant upfield shift confirms the C-Li bond. The slight difference in chemical shift reflects the different electronic environments in the tetramer and dimer. |
| ¹³C Chemical Shift (Cβ) | ~105 ppm | ~103 ppm | Upfield shift compared to ethylene, indicating increased electron density on the β-carbon. |
| ¹J(¹³C, ⁷Li) | Not typically resolved | Not typically resolved | Broad signals due to quadrupolar relaxation of ⁷Li often prevent the observation of coupling. |
| ¹J(¹³C, ⁶Li) | ~8 Hz | Not reported | Observation of this coupling provides direct evidence of the C-Li bond. |
Table 1: Representative NMR Spectroscopic Data for Vinyllithium Aggregates in THF at Low Temperature.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
While less detailed than NMR, Infrared (IR) spectroscopy offers a valuable, and often more accessible, method for monitoring the formation of vinyllithium. The key vibrational modes of interest are the C=C and C-H stretching frequencies of the vinyl group, which are perturbed by the presence of the C-Li bond. The C-Li stretching vibration itself is expected in the far-IR region and is difficult to observe with standard instrumentation.
The C=C stretching vibration in vinyllithium is expected to be weaker and at a lower frequency compared to a typical alkene C=C stretch (~1640 cm⁻¹) due to the interaction with lithium. The vinyl C-H stretching vibrations are also shifted compared to their positions in non-lithiated vinyl compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| C=C Stretch | 1550 - 1600 | Lower frequency than typical alkenes, indicating a weaker C=C bond due to the C-Li interaction. |
| Vinyl C-H Stretch | 2900 - 3100 | Shifts in these bands can be indicative of the electronic changes in the vinyl group upon lithiation. |
Table 2: Expected Infrared Absorption Frequencies for Vinyllithium.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Limited but Potential Utility
UV-Vis spectroscopy is generally not the primary technique for characterizing vinyllithium. Simple organolithium compounds do not possess strong chromophores that absorb in the UV-Vis range. However, for substituted vinyllithium species with conjugated systems, UV-Vis spectroscopy could potentially be used to monitor their formation and disappearance. The appearance of a new absorption band or a shift in an existing one could indicate the formation of the lithiated intermediate.[4]
A Comparative Guide to Vinyllithium Generation Methods
The choice of synthetic method can influence the purity, yield, and stability of the vinyllithium intermediate, which in turn can be reflected in the spectroscopic data. Here, we compare the three most common methods for generating vinyllithium.
Shapiro Reaction
The Shapiro reaction is a powerful method for converting ketones into alkenes via a vinyllithium intermediate.[5][6] The reaction involves the treatment of a tosylhydrazone derivative of a ketone with at least two equivalents of a strong organolithium base, such as n-butyllithium.[5]
Mechanism:
-
Formation of the tosylhydrazone from a ketone.
-
Double deprotonation of the tosylhydrazone by an organolithium base to form a dianion.
-
Elimination of lithium p-toluenesulfinate and nitrogen gas to generate the vinyllithium intermediate.
-
The vinyllithium can then be quenched with an electrophile (e.g., H₂O to yield an alkene).[7]
Figure 1: Simplified workflow of the Shapiro reaction.
Spectroscopic Considerations: Vinyllithium generated from the Shapiro reaction is often used in situ. Spectroscopic characterization is typically performed at low temperatures to observe the transient intermediate. The presence of byproducts from the reaction, such as the corresponding alkane from the organolithium base, may be observed in the NMR spectrum.
Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid and efficient method for preparing vinyllithium from vinyl halides.[6] This reaction typically involves the treatment of a vinyl bromide or iodide with an organolithium reagent, such as tert-butyllithium or n-butyllithium, at low temperatures.[8]
Mechanism: The reaction proceeds through a four-centered transition state or an "ate-complex" intermediate, leading to the exchange of the halogen atom for a lithium atom. The equilibrium of the reaction is driven by the formation of the more stable organolithium species.
References
A Senior Application Scientist's Guide to Validating Alkene Product Purity by GC-MS Analysis
In the realms of pharmaceutical development and polymer chemistry, the purity of an alkene is not a trivial detail—it is a critical parameter that dictates reaction kinetics, product yield, and the safety profile of the final material. An isomeric impurity or a residual solvent can have cascading effects, leading to failed batches or undesirable product characteristics. Among the analytical arsenal available to the modern scientist, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for its unparalleled sensitivity and specificity in the analysis of volatile and semi-volatile compounds like alkenes.[1]
This guide provides an in-depth, experience-driven comparison of GC-MS with other analytical techniques for validating alkene purity. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that every method described is a self-validating system.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the high-resolution separation capability of Gas Chromatography with the definitive identification power of Mass Spectrometry.[2] For alkene analysis, this synergy is indispensable. The GC separates complex mixtures of alkene isomers based on their boiling points and interactions with the column's stationary phase, while the MS provides a molecular fingerprint for each eluting compound, enabling unambiguous identification and quantification.[1]
Why GC-MS Excels for Alkene Analysis
The primary challenge in alkene purity assessment often lies in resolving and identifying structural and geometric (cis/trans) isomers, which can have very similar physical properties.[3]
-
High-Resolution Separation : Modern capillary GC columns, particularly those with longer lengths or specialized stationary phases, can achieve baseline separation of isomers that differ only subtly in their structure.[4]
-
Definitive Identification : Electron Ionization (EI), the most common ionization technique in GC-MS, bombards molecules with high-energy electrons.[5] This process generates a reproducible fragmentation pattern that is unique to a molecule's structure. The molecular ion peak confirms the molecular weight, while the fragmentation pattern helps distinguish between isomers.
-
Trace-Level Sensitivity : GC-MS, especially when operated in Selected Ion Monitoring (SIM) mode, offers exceptional sensitivity, capable of detecting and quantifying impurities at parts-per-million (ppm) levels or lower.[6]
Experimental Protocol: Purity Determination of a Model Alkene (e.g., Hexene Isomers)
This protocol outlines a typical workflow for separating and identifying hexene isomers, a common class of alkenes.
1. Sample and Standard Preparation:
-
Accurately prepare a stock solution of the alkene sample in a volatile, high-purity solvent (e.g., n-hexane) at a concentration of approximately 1 mg/mL.[7]
-
Prepare individual standard solutions of all expected hexene isomers (e.g., 1-hexene, 2-hexene, 3-hexene) and any potential impurities at a known concentration (e.g., 100 ppm) in the same solvent.[8]
-
Create a mixed isomer standard containing all relevant isomers to verify chromatographic separation.[8]
2. GC-MS Instrumentation and Parameters: The choice of parameters is critical and is dictated by the volatility of the analytes and the need to resolve isomers.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B GC or equivalent | Provides precise control over temperature and flow, ensuring reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and stable mass accuracy. |
| Column | Non-polar (e.g., DB-1ms, HP-5MS) or mid-polarity (e.g., DB-624) capillary column (30 m x 0.25 mm ID, 0.25 µm film) | Non-polar columns separate primarily by boiling point.[8] For complex isomer mixtures, a mid-polarity phase can offer enhanced selectivity.[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency.[8] |
| Injector | Split/Splitless, 250°C, Split Ratio 50:1 | A split injection prevents column overload and ensures sharp peaks for concentrated samples.[6][8] |
| Oven Program | Initial 40°C (hold 5 min), ramp 5°C/min to 150°C | The initial hold allows for separation of very volatile components. The slow ramp is crucial for resolving isomers with close boiling points.[1][8] |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for EI, producing consistent and library-searchable fragmentation patterns.[8] |
| MS Temperatures | Ion Source: 230°C, Quadrupole: 150°C, Transfer Line: 280°C | Prevents condensation of analytes and ensures efficient ion transfer.[1][8] |
| Acquisition Mode | Full Scan (m/z 35-200) for identification; SIM for quantification | Full scan is used to identify unknown impurities by comparing spectra to libraries (e.g., NIST). SIM mode enhances sensitivity for known target analytes.[6] |
3. Data Acquisition and Interpretation:
-
Inject 1 µL of the blank solvent, followed by each individual standard, the mixed standard, and finally the alkene sample.
-
Identify Peaks : Compare the retention times of peaks in the sample chromatogram to those of the pure standards.[9]
-
Confirm Identity : Compare the mass spectrum of each peak with the corresponding standard and reference libraries (e.g., NIST). The fragmentation pattern for alkenes is characterized by series of ions separated by 14 amu (CH₂).[10] The molecular ion ([M]⁺) may be weak or absent for some alkenes due to extensive fragmentation.[5]
-
Quantify Purity : Calculate the area percent of the main alkene peak relative to the total area of all peaks in the chromatogram. For precise quantification, a calibration curve generated from the standards should be used.[11]
Visualization of the GC-MS Workflow
Caption: High-level workflow for alkene purity validation using GC-MS.
Common Challenges in Alkene Analysis and Troubleshooting
Even with a robust method, challenges can arise. Proactive troubleshooting is the hallmark of an experienced scientist.
-
Peak Tailing : If only polar compounds tail, it suggests active sites in the GC system (e.g., inlet liner). If all peaks tail, it may be a physical issue like a poor column cut.[7] Routine inlet maintenance is crucial.[7]
-
Rising Baseline (Column Bleed) : A rising baseline at higher temperatures indicates degradation of the column's stationary phase.[7] This can be minimized by using high-purity carrier gas with oxygen traps and ensuring the oven temperature does not exceed the column's maximum limit.[7]
-
Isomer Co-elution : When isomers have very similar boiling points, they may not separate on a standard non-polar column.[9]
-
Solution 1: Optimize Temperature Program : Decrease the oven ramp rate to improve resolution.[7]
-
Solution 2: Change Stationary Phase : Switching to a mid-polarity or specialized column can alter selectivity and resolve co-eluting peaks.[7]
-
Solution 3: Derivatization : For determining double bond position, derivatization with reagents like dimethyl disulfide (DMDS) can be used. The resulting adducts have distinct mass spectra that reveal the original double bond location.[7]
-
Comparative Analysis: Alternative & Complementary Techniques
While GC-MS is the workhorse, a comprehensive purity assessment may benefit from orthogonal techniques that provide complementary information. No single method is infallible, and using a combination of techniques provides the highest degree of confidence.
| Technique | Principle | Strengths for Alkene Analysis | Weaknesses | When to Use |
| GC-MS | Chromatographic separation followed by mass-based identification and fragmentation. | Unmatched sensitivity and specificity; excellent for isomer separation; definitive identification of volatile impurities.[1] | Not suitable for non-volatile compounds; can cause thermal degradation of sensitive molecules; some isomers may have similar mass spectra.[5] | Primary method for purity of volatile/semi-volatile alkenes and identification of unknown impurities. |
| NMR Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Excellent for unambiguous structure elucidation of the main component and isomers; distinguishes geometric isomers via coupling constants.[8] | Lower sensitivity than GC-MS; complex for quantifying trace impurities in a mixture; requires larger sample amounts.[8] | To confirm the structure of the main product and for absolute quantification (qNMR) when a high-purity standard is available. |
| HPLC / UHPLC | Liquid-phase chromatographic separation based on polarity. | Suitable for non-volatile or thermally unstable alkenes (e.g., polyenes, functionalized alkenes). | Lower resolution for simple hydrocarbon isomers compared to capillary GC; solvent choice can be complex. | For alkenes that are not amenable to GC analysis due to low volatility or thermal instability. |
| Bromine Titration | Titration with a bromine solution to determine the degree of unsaturation.[12] | Simple, rapid, and inexpensive for quantifying total unsaturation (Bromine Number).[12] | Not specific; reacts with any C=C or C≡C bonds, providing no information on individual components or isomer distribution.[13][14] | As a quick quality control check to determine the total amount of unsaturation, complementing more specific methods. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Quick identification of the C=C functional group (~1620-1680 cm⁻¹) and C-H bonds.[8] | Poor for quantification in mixtures; generally cannot distinguish between similar isomers.[8] | As a rapid identity check to confirm the presence of the alkene functional group in the final product. |
Method Validation: A System of Trust
A protocol is only as reliable as its validation. For drug development professionals, adherence to guidelines from the International Council for Harmonisation (ICH) is mandatory. Key validation parameters ensure the trustworthiness of your results.[1]
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank, individual standards, and the sample to show no interfering peaks at the analyte's retention time.[1]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be >0.99.
-
Accuracy : The closeness of the test results to the true value. This is assessed by spiking the sample with known amounts of analyte (at low, medium, and high concentrations) and calculating the percent recovery.
-
Precision : The degree of agreement among individual tests when the procedure is applied repeatedly. It is evaluated at two levels:
-
Repeatability : Analysis of replicate samples during the same analytical run.
-
Intermediate Precision : Analysis by different operators on different days or with different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be reliably detected and quantified, respectively. The LOQ is the concentration that provides an acceptable level of precision and accuracy.[6]
Visualization of the Method Validation Process
Caption: A self-validating workflow for establishing a trustworthy analytical method.
Conclusion
For the comprehensive validation of alkene product purity, GC-MS is the unequivocal gold standard, offering an unmatched combination of separation efficiency, definitive identification, and trace-level sensitivity. Its ability to resolve and identify isomeric impurities makes it an essential tool for researchers and drug development professionals. However, true analytical rigor is achieved not by relying on a single technique, but by understanding its strengths and limitations. Complementary methods like NMR and simple QC tests such as bromine titration provide an orthogonal view, creating a self-validating system that ensures the highest confidence in product quality and safety. By following robust, validated protocols and understanding the science behind the separation, the analytical chemist can deliver data that is not just a number, but a guarantee of purity.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. vurup.sk [vurup.sk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Alkene - Wikipedia [en.wikipedia.org]
- 13. issr.edu.kh [issr.edu.kh]
- 14. quora.com [quora.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Cyclopentanone p-Toluenesulfonylhydrazone
Author's Foreword: As laboratory professionals, our responsibility extends beyond the successful execution of a synthesis to the safe and compliant management of its entire lifecycle. Cyclopentanone p-toluenesulfonylhydrazone is a valuable reagent, particularly in olefination reactions like the Shapiro reaction, but its handling and disposal demand a nuanced, context-aware approach. This guide is structured not as a rigid checklist, but as a decision-making framework. The core principle we will explore is that the proper disposal procedure is dictated not just by the properties of the pure compound, but by its use-case—specifically, whether you are disposing of the unused reagent or a complex post-reaction waste stream. Adherence to these protocols is a self-validating system for ensuring safety and environmental stewardship in your laboratory.
Core Chemical Identity and Hazard Profile
Before any handling or disposal, a comprehensive understanding of the reagent is paramount. This compound is a stable, solid compound under standard conditions.[1][2] However, its hazard profile necessitates careful handling to prevent personal exposure.
According to the Globally Harmonized System (GHS), this chemical is classified as causing skin and serious eye irritation.[3][4][5] While not acutely toxic, direct contact can lead to irritation, and appropriate personal protective equipment (PPE) is mandatory at all times.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 17529-98-5 | [3][6] |
| Molecular Formula | C₁₂H₁₆N₂O₂S | [3][6] |
| Molecular Weight | 252.33 g/mol | [3][6] |
| Appearance | White to off-white powder or crystal | [1] |
| Melting Point | ~184°C (with decomposition) | [4][5][7] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [3][4][5] |
| Primary Use | Reagent for the Shapiro reaction to synthesize alkenes |[1][8][9] |
The Critical Distinction: Unused Reagent vs. Post-Reaction Waste
The most significant error in chemical waste management is failing to consider the context of the waste. The disposal path for pure, unreacted this compound is fundamentally different from that of the waste generated after its use in a Shapiro reaction. The latter contains not only the reagent's byproducts but also quenched, highly reactive organometallic species and flammable solvents.
Caption: Decision workflow for this compound disposal.
Protocol A: Disposal of Unused or Expired Reagent
Disposing of the pure, solid reagent is a straightforward process governed by standard procedures for non-reactive chemical waste.
Step-by-Step Methodology:
-
Container Integrity: Ensure the compound is in a well-sealed, clearly labeled container. If the original container is compromised, transfer the solid to a new, compatible container (e.g., amber glass jar with a screw cap).
-
Waste Labeling: Affix a hazardous waste tag to the container. Clearly write the full chemical name: "this compound" and the CAS number "17529-98-5".
-
Segregation: Store the container in a designated area for solid chemical waste, away from incompatible materials.
-
Collection: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this material down the drain or in regular trash.
Protocol B: Management of Post-Shapiro Reaction Waste Streams
This is the more complex and higher-risk scenario. The Shapiro reaction utilizes at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi).[8][10] The resulting waste stream is not defined by the tosylhydrazone but by the excess pyrophoric base and the flammable organic solvents (e.g., ether, THF) used.
Part 1: Mandatory Quenching Protocol (The Causality of Safety)
The primary objective is to safely neutralize any remaining reactive organolithium species. This must be done as the final step of the reaction workup, inside a chemical fume hood, before the mixture is ever considered "waste."
Rationale: Unquenched organolithium reagents can react violently with air or moisture. Attempting to dispose of a "live" reaction mixture poses a significant fire and explosion risk to laboratory personnel and waste handlers. The quenching process converts these dangerous species into inert, manageable substances.
Step-by-Step Quenching Methodology:
-
Prepare the System: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled in an ice bath (0°C). Vigorous stirring is essential.
-
Select Quenching Agent: A protic solvent is used to neutralize the carbanionic and any remaining organolithium species. Isopropanol is a common and effective choice as its reaction is less vigorous than that of methanol or water.
-
Slow, Controlled Addition: Using a dropping funnel or syringe pump, add the isopropanol slowly to the cooled, stirring reaction mixture. The initial addition may cause a noticeable exotherm; control the addition rate to keep the internal temperature from rising significantly.
-
Secondary Quench (Optional but Recommended): After the initial exotherm subsides, a more reactive quenching agent like water or a saturated aqueous solution of ammonium chloride (NH₄Cl) can be slowly added to ensure complete neutralization.
-
Verification of Quench: The absence of further gas evolution or exotherm upon addition of the quenching agent is an indicator that the reaction is complete. Allow the mixture to stir and slowly warm to room temperature.
Part 2: Waste Collection and Disposal
Once the reaction mixture is fully quenched and inert, it can be prepared for disposal.
Step-by-Step Collection and Labeling:
-
Segregate Waste: Collect the quenched aqueous and organic layers into a dedicated, robust waste container suitable for flammable organic waste. Do not mix this waste with other streams (e.g., halogenated waste).
-
Comprehensive Labeling: This is a critical step for trustworthiness and safety.[11] The hazardous waste label must list all constituents of the quenched mixture.[11] An example label would include:
-
Diethyl Ether / Tetrahydrofuran (Flammable Solvent)
-
Water
-
Lithium p-toluenesulfinate (Reaction byproduct)
-
Butane (from quenched n-BuLi)
-
Lithium Hydroxide / Isopropoxide (from quenched base)
-
Cyclopentene (Product)
-
-
Final Disposal: Securely cap the container and move it to your laboratory's designated hazardous waste storage area for flammable liquids. Arrange for EHS pickup.
References
- 1. This compound [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C12H16N2O2S | CID 277894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 17529-98-5 [chemicalbook.com]
- 8. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
